Product packaging for Methyl 2-oxo-1-pyrrolidineacetate(Cat. No.:CAS No. 59776-88-4)

Methyl 2-oxo-1-pyrrolidineacetate

Cat. No.: B053840
CAS No.: 59776-88-4
M. Wt: 157.17 g/mol
InChI Key: HPDZYDTXCOFUOY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-pyrrolidineacetate is a significant ester derivative of the racetam family, serving as a key intermediate and precursor in neuroscience and medicinal chemistry research. Its primary research value lies in its structural relationship to well-known nootropic compounds, such as piracetam, making it a versatile scaffold for the design and synthesis of novel cognitive-enhancing and neuroprotective agents. Researchers utilize this compound to investigate structure-activity relationships (SAR) within the racetam class, aiming to develop new entities with improved pharmacokinetic profiles, blood-brain barrier permeability, and efficacy in modulating central nervous system (CNS) targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B053840 Methyl 2-oxo-1-pyrrolidineacetate CAS No. 59776-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-oxopyrrolidin-1-yl)acetate
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InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-8-4-2-3-6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDZYDTXCOFUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80975186
Record name Methyl (2-oxopyrrolidin-1-yl)acetate
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Molecular Weight

157.17 g/mol
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CAS No.

59776-88-4
Record name Methyl 2-oxo-1-pyrrolidineacetate
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Record name Methyl 2-oxo-1-pyrrolidineacetate
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Record name Methyl (2-oxopyrrolidin-1-yl)acetate
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Record name Methyl 2-oxopyrrolidin-1-acetate
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Record name METHYL 2-OXO-1-PYRROLIDINEACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting the Unexplored Potential of a Racetam Analogue

Methyl 2-oxo-1-pyrrolidineacetate, a chemical entity primarily recognized as a synthetic precursor in the pharmaceutical industry, presents a compelling case for deeper mechanistic investigation.[1][2] While its direct biological activities are not extensively documented, its core structure, a 2-oxo-pyrrolidine ring, is the defining feature of the racetam class of nootropic agents.[3][4] This guide, therefore, moves beyond the compound's established role as a laboratory reagent to build a scientifically-grounded hypothesis of its potential mechanism of action. By examining the well-documented pharmacology of its close analogue, piracetam, and other pyrrolidone derivatives, we can construct a putative mechanistic framework for this compound and outline the experimental avenues required for its validation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of cognitive enhancers and neuroprotective agents.

Introduction to this compound: From Synthetic Intermediate to Nootropic Candidate

This compound, with the chemical formula C₇H₁₁NO₃, is a derivative of 2-pyrrolidinone.[5] It is structurally related to piracetam (2-oxo-1-pyrrolidine acetamide), a foundational member of the racetam family of drugs known for their cognitive-enhancing effects.[3][6] The primary documented utility of this compound is as an intermediate in the synthesis of more complex molecules, including N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides like pramiracetam. It is also identified as an impurity of piracetam.[7]

Despite the current focus on its synthetic applications, the structural analogy to piracetam strongly suggests that this compound may possess its own unique pharmacological profile. The pyrrolidone core is a privileged scaffold in the design of nootropic and neuroprotective agents, making this compound a subject of significant academic and research interest.[4][8]

Compound Identification
Systematic Name Methyl 2-(2-oxopyrrolidin-1-yl)acetate
Common Synonyms 2-Oxo-1-pyrrolidineacetic Acid Methyl Ester, Piracetam Impurity B
CAS Number 59776-88-4
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol

A Multifaceted Putative Mechanism of Action

The mechanism of action for the racetam class of drugs, including piracetam, is considered to be multimodal and is not yet fully elucidated.[4][9][10] It is hypothesized that this compound may share some of these mechanisms due to its structural similarity. The proposed actions can be broadly categorized into effects on neurotransmission, cellular membrane properties, and cerebrovascular function.

Modulation of Central Neurotransmitter Systems

A primary proposed mechanism for racetams involves the potentiation of key neurotransmitter systems integral to cognitive processes such as learning and memory.[11]

  • Cholinergic System Enhancement : Piracetam is believed to enhance the function of the neurotransmitter acetylcholine.[3][11] It may achieve this not by directly binding to cholinergic receptors, but by increasing the density of muscarinic acetylcholine receptors in the brain.[6][11] This leads to more efficient cholinergic signaling, a critical component of memory formation and attention.[11][12]

  • Glutamatergic System Modulation : The glutamatergic system, particularly the AMPA and NMDA receptors, is fundamental for synaptic plasticity, the cellular basis of learning and memory.[11] Piracetam and its analogues may act as positive allosteric modulators of AMPA receptors, a class of compounds known as "ampakines".[13][14] This modulation enhances the receptor's response to glutamate, leading to a stronger and more prolonged synaptic transmission.[13][15] This action is thought to facilitate long-term potentiation (LTP), a key process in memory consolidation.[11]

Putative_Neurotransmitter_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Methyl_2_oxo_1_pyrrolidineacetate This compound (Hypothesized) AChR Muscarinic ACh Receptors (Increased Density) Methyl_2_oxo_1_pyrrolidineacetate->AChR Potentiates AMPAR AMPA Receptors (Positive Allosteric Modulation) Methyl_2_oxo_1_pyrrolidineacetate->AMPAR Modulates LTP Long-Term Potentiation (Enhanced) AChR->LTP Contributes to AMPAR->LTP Induces

Caption: Hypothesized modulation of cholinergic and glutamatergic pathways.

Influence on Neuronal Membrane Fluidity

Another proposed mechanism of action for piracetam is its ability to increase the fluidity of neuronal cell membranes.[3][6][11] By intercalating into the lipid bilayer, it may restore membrane fluidity in aged or damaged neurons. This biophysical change can have several downstream consequences:

  • Enhanced Receptor Function : Increased membrane fluidity can improve the conformational flexibility of membrane-bound proteins, including neurotransmitter receptors and ion channels, leading to more efficient signal transduction.[11]

  • Improved Ion Channel Gating : The function of ion channels, such as those for sodium and potassium, can be modulated by the physical state of the cell membrane.[3]

  • Facilitated Neurotransmitter Release : Membrane fluidity is a critical factor in the process of vesicle fusion and neurotransmitter release from the presynaptic terminal.

Membrane_Fluidity_Mechanism M2OP This compound Membrane Neuronal Membrane M2OP->Membrane Fluidity Increased Membrane Fluidity Membrane->Fluidity Receptor Enhanced Receptor Function Fluidity->Receptor IonChannel Improved Ion Channel Gating Fluidity->IonChannel Neurotransmitter Facilitated Neurotransmitter Release Fluidity->Neurotransmitter

Caption: Proposed mechanism of action via increased neuronal membrane fluidity.

Proposed Experimental Validation Workflow

To validate the hypothesized mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols are proposed as a starting point for investigation.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step is to determine if this compound directly interacts with key neurotransmitter receptors.

Protocol: Radioligand Binding Assays

  • Objective : To assess the binding affinity of this compound to a panel of neurotransmitter receptors, including muscarinic acetylcholine receptors (M1-M5) and glutamate receptors (AMPA, NMDA, kainate).

  • Methodology :

    • Prepare cell membrane homogenates from rodent brains or cell lines expressing the target receptors.

    • Incubate the membrane preparations with a specific radioligand for each receptor type in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) to determine the binding affinity.

  • Expected Outcome : Based on the profile of piracetam, low to negligible direct binding affinity is expected, suggesting an allosteric or indirect modulatory role.[6]

Protocol: Electrophysiological Recordings

  • Objective : To evaluate the functional effects of this compound on AMPA receptor activity.

  • Methodology :

    • Utilize patch-clamp electrophysiology on cultured hippocampal neurons or oocytes expressing AMPA receptors.

    • Apply glutamate to elicit an inward current mediated by AMPA receptors.

    • Co-apply glutamate with varying concentrations of this compound.

    • Measure changes in the amplitude and decay kinetics of the glutamate-evoked currents.

  • Expected Outcome : A positive allosteric modulator would be expected to increase the peak current amplitude and/or slow the deactivation and desensitization of the receptor, similar to known ampakines.[13][16]

Tier 2: Cellular and Ex Vivo Assays

Following initial receptor characterization, the focus shifts to more complex cellular and tissue-based models.

Protocol: Hippocampal Slice Electrophysiology (Long-Term Potentiation)

  • Objective : To determine if this compound can facilitate synaptic plasticity in a brain region critical for memory.

  • Methodology :

    • Prepare acute hippocampal slices from rodent brains.

    • Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region in response to stimulation of the Schaffer collaterals.

    • Establish a stable baseline recording.

    • Apply a high-frequency tetanus to induce LTP.

    • Perform the LTP induction protocol in the presence and absence of this compound.

    • Monitor the potentiation of the fEPSP slope for at least 60 minutes post-tetanus.

  • Expected Outcome : If the compound enhances glutamatergic transmission, it is expected to lower the threshold for LTP induction or increase the magnitude and stability of the potentiated response.

Experimental_Workflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cellular & Ex Vivo Assays cluster_2 Tier 3: In Vivo Behavioral Models Binding Radioligand Binding Assays (AChR, GluR) LTP Hippocampal Slice Electrophysiology (Long-Term Potentiation) Binding->LTP Electro Patch-Clamp Electrophysiology (AMPA Receptor Function) Electro->LTP Behavior Cognitive Behavioral Assays (e.g., Morris Water Maze, Passive Avoidance) LTP->Behavior

Caption: Proposed experimental workflow for mechanistic validation.

Concluding Remarks and Future Directions

This compound stands at an interesting intersection of synthetic chemistry and neuropharmacology. While its current role is primarily that of a building block, its structural heritage points towards a potential as a nootropic agent. The mechanisms of action proposed in this guide—modulation of cholinergic and glutamatergic neurotransmission and enhancement of neuronal membrane fluidity—are derived from extensive research on the broader racetam class and provide a robust framework for future investigation.

The outlined experimental protocols offer a clear path forward for elucidating the true biological activity of this compound. Should these studies confirm a nootropic profile, further research into its pharmacokinetics, safety, and efficacy in animal models of cognitive impairment would be warranted. The exploration of such structurally simple yet potentially potent molecules could pave the way for a new generation of cognitive enhancers with novel mechanisms of action.

References

Methyl 2-oxo-1-pyrrolidineacetate: A Technical Guide to its Chemical Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-pyrrolidineacetate (CAS No. 59776-88-4) is a pivotal intermediate in modern organic and medicinal chemistry.[1] Structurally featuring a lactam ring N-substituted with a methyl acetate moiety, this compound offers a unique combination of reactive sites that make it a valuable building block for complex molecular architectures.[1] Its most notable application lies in its role as a direct precursor to Piracetam, the archetypal nootropic agent, and other related racetam drugs.[2] This guide provides a comprehensive technical overview of its physicochemical properties, detailed spectroscopic profile, synthesis, core reactivity, and key applications, with a focus on providing field-proven insights and actionable protocols for laboratory and development settings.

Physicochemical and Structural Characteristics

This compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its bifunctional nature, containing both a tertiary amide (lactam) and an ester, dictates its physical properties, such as its boiling point and solubility. The polar lactam group enhances its solubility in polar organic solvents.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59776-88-4[5]
Molecular Formula C₇H₁₁NO₃[5]
Molecular Weight 157.17 g/mol [5]
Appearance Colorless to slightly yellow clear liquid[3]
Density ~1.131 - 1.17 g/mL at 25 °C[4][6]
Boiling Point 144-148 °C at 16 Torr[4]
Refractive Index (n20/D) ~1.472[4]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[4]
SMILES String COC(=O)CN1CCCC1=O[2]
InChI Key HPDZYDTXCOFUOY-UHFFFAOYSA-N[2]

Spectroscopic Profile for Structural Verification

Structural elucidation of this compound is unequivocally achieved through a combination of spectroscopic techniques. The data presented below are predictive and based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive fingerprint of the molecule's carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The methyl protons of the ester group will appear as a sharp singlet. The methylene protons of the acetate group, being adjacent to the electron-withdrawing nitrogen and ester carbonyl, will be deshielded. The two sets of methylene protons within the pyrrolidinone ring will appear as multiplets, with the protons adjacent to the lactam carbonyl (C5) being the most deshielded of the ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display seven unique resonances corresponding to each carbon atom in the structure. The two carbonyl carbons (ester and lactam) will be the most downfield signals, typically above 165 ppm. The methyl carbon of the ester will be the most upfield signal. The remaining four methylene carbons will have distinct chemical shifts reflecting their electronic environments. A representative spectrum can be found at Wired Chemist[7].

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
-O-CH₃ ~3.7 ppm (s, 3H)~52 ppmShielded methyl group attached to electronegative oxygen.
-N-CH₂-CO ~4.0 ppm (s, 2H)~49 ppmMethylene group deshielded by adjacent nitrogen and ester carbonyl.
Ring C3-H₂ ~2.1 ppm (m, 2H)~18 ppmAliphatic methylene, least deshielded in the ring.
Ring C4-H₂ ~2.5 ppm (t, 2H)~31 ppmAliphatic methylene adjacent to C5.
Ring C5-H₂ ~3.5 ppm (t, 2H)~45 ppmMethylene adjacent to the electron-withdrawing lactam nitrogen.
Lactam C=O N/A~175 ppmCarbonyl carbon of a five-membered cyclic amide.
Ester C=O N/A~170 ppmCarbonyl carbon of the methyl ester.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong absorption bands in the carbonyl region, which is a key diagnostic feature. The lactam carbonyl typically absorbs at a higher wavenumber (~1690-1710 cm⁻¹) compared to the ester carbonyl (~1735-1750 cm⁻¹). The difference arises from the resonance donation of the nitrogen lone pair into the lactam carbonyl, which reduces its double-bond character. Additional significant peaks include C-H stretching vibrations from the methylene and methyl groups just below 3000 cm⁻¹ and C-O stretching of the ester around 1200 cm⁻¹.[8]

Synthesis and Manufacturing Principles

The most common and industrially viable route to this compound is the N-alkylation of 2-pyrrolidinone.[9] This reaction proceeds via a nucleophilic substitution mechanism.

Causality of Experimental Design

The nitrogen atom of the 2-pyrrolidinone lactam is not sufficiently nucleophilic to directly attack an alkyl halide. Its acidity (pKa ≈ 25 in DMSO) necessitates deprotonation with a strong, non-nucleophilic base to form the corresponding anion, which is a potent nucleophile.

  • Choice of Base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed.[9][10] NaH offers the advantage of an irreversible deprotonation, driving the reaction forward as hydrogen gas evolves. NaOMe is a cost-effective alternative often used in industrial settings.[11]

  • Choice of Solvent: A polar aprotic solvent such as toluene, DMF, or THF is required.[10][11] These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the pyrrolidinone anion.

  • Alkylating Agent: Methyl chloroacetate or methyl bromoacetate are the standard electrophiles for this transformation.

General Synthetic Workflow

The synthesis can be visualized as a two-stage, one-pot process: deprotonation followed by alkylation.

G cluster_0 Stage 1: Deprotonation cluster_1 Stage 2: N-Alkylation (Sₙ2) cluster_2 Workup & Purification 2-Pyrrolidinone 2-Pyrrolidinone Sodium Pyrrolidinone Sodium Pyrrolidinone 2-Pyrrolidinone->Sodium Pyrrolidinone  1. Strong Base (e.g., NaH)  2. Anhydrous Solvent (e.g., Toluene)  3. Inert Atmosphere (N₂)  4. Controlled Temperature Crude Product Crude Product Sodium Pyrrolidinone->Crude Product  1. Add Methyl Chloroacetate  2. Maintain Temperature  3. Reaction Monitoring (TLC/GC) Pure this compound Pure this compound Crude Product->Pure this compound  1. Filtration (remove NaCl)  2. Solvent Evaporation  3. Vacuum Distillation

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established industrial methods.[12]

  • Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous toluene (350 mL) and 2-pyrrolidinone (20g, ~0.23 mol).

  • Deprotonation: A 27% solution of sodium methoxide in methanol (45.6g, ~0.23 mol) is added to the flask. The mixture is heated to distill off the methanol, forming a slurry of the sodium salt of 2-pyrrolidinone in toluene.

  • Alkylation: After all methanol is removed, the mixture is cooled to 60 °C. Methyl chloroacetate (25.5g, ~0.23 mol) is added dropwise via the dropping funnel over 3-3.5 hours, maintaining the internal temperature at 60 °C.

  • Reaction Completion: The reaction is held at 60 °C for an additional 4 hours to ensure complete conversion. Progress can be monitored by GC or TLC analysis.

  • Workup: The mixture is cooled to below 20 °C. The precipitated sodium chloride byproduct is removed by filtration. The filter cake is washed with fresh toluene (2 x 50 mL).

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation, collecting the fraction at 144-148 °C (16 Torr) to yield the final product.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic character of its ester carbonyl group. The lactam amide, being less electrophilic due to resonance stabilization, is generally unreactive under conditions that transform the ester.

Nucleophilic Acyl Substitution: The Gateway to Amides

The most significant reaction is its conversion to amides via nucleophilic acyl substitution. This is the core transformation used to produce piracetam and related compounds.[3]

  • Mechanism: The reaction proceeds through a classic tetrahedral intermediate. A nucleophile, such as ammonia, attacks the electrophilic ester carbonyl carbon. This breaks the C=O pi bond, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. A final proton transfer step yields the neutral amide product and methanol.

Caption: Mechanism of aminolysis of the ester.

Hydrolysis

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-1-pyrrolidineacetic acid. This reaction follows a similar nucleophilic acyl substitution pathway, with water or hydroxide acting as the nucleophile. Computational studies on simple esters suggest this can be a complex process, potentially involving cooperative effects from multiple solvent molecules.[13]

Application in Pharmaceutical Synthesis: A Case Study of Piracetam

The primary industrial application of this compound is as the penultimate intermediate in the synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide).[9]

Protocol for the Synthesis of Piracetam

This protocol details the direct aminolysis of the ester to the target amide.[3]

  • Reaction Setup: A pressure-rated reaction vessel is charged with this compound (4.5g, 28.6 mmol).

  • Reagent Addition: A solution of methanolic ammonia (e.g., 7N in methanol, 50 mL) is added to the vessel.

  • Reaction Conditions: The vessel is sealed and the mixture is stirred at 60 °C for 4 hours. The reaction must be monitored for completion (e.g., by TLC, GC, or LC-MS) to ensure full consumption of the starting ester.

  • Isolation: After cooling, the reaction mixture is concentrated under reduced pressure to remove methanol and excess ammonia.

  • Purification: The resulting crude solid is triturated with a non-polar solvent like diethyl ether to remove soluble impurities. The solid is then collected by filtration and dried to afford Piracetam as a white crystalline powder.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[10]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and upright to prevent leakage.[10]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not allow the product to enter drains.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.[10]

Conclusion

This compound is a functionally rich and synthetically versatile molecule. Its straightforward synthesis from inexpensive commodity chemicals and its efficient conversion to high-value amide products, most notably Piracetam, solidify its importance in the pharmaceutical industry. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for any scientist working in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the safe and effective utilization of this key chemical intermediate.

References

Spectroscopic Profile of Methyl 2-oxo-1-pyrrolidineacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate in the synthesis of various pharmaceuticals, requires precise analytical characterization to ensure purity, confirm structure, and understand its chemical behavior.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is fundamental for researchers in organic synthesis and drug development, offering a baseline for quality control and further molecular design.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a five-membered lactam ring (pyrrolidinone) N-substituted with a methyl acetate group. This arrangement of functional groups—a tertiary amide within a cyclic system and an ester—gives rise to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom.

Predicted ¹H NMR Data:

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~3.70Singlet3H-OCH₃ (Methyl ester)
2~4.05Singlet2H-NCH₂CO- (Methylene)
3~3.45Triplet2H-NCH₂CH₂- (Pyrrolidinone C5)
4~2.40Triplet2H-COCH₂CH₂- (Pyrrolidinone C3)
5~2.05Quintet2H-CH₂CH₂CH₂- (Pyrrolidinone C4)

Causality Behind Experimental Observations: The singlet nature of the methyl ester and the N-CH₂ protons is due to the absence of adjacent protons, leading to no spin-spin coupling. The protons on the pyrrolidinone ring exhibit characteristic triplet and quintet patterns due to coupling with their neighbors, providing clear evidence for the cyclic structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and their respective chemical environments.

¹³C NMR Data:

A representative ¹³C NMR spectrum of this compound has been reported, and the predicted chemical shifts are detailed below.[2]

SignalChemical Shift (ppm)Carbon Atom Assignment
1~175C=O (Lactam)
2~170C=O (Ester)
3~52-OCH₃ (Methyl ester)
4~49-NCH₂CO- (Methylene)
5~45-NCH₂CH₂- (Pyrrolidinone C5)
6~31-COCH₂CH₂- (Pyrrolidinone C3)
7~18-CH₂CH₂CH₂- (Pyrrolidinone C4)

Expertise in Interpretation: The downfield shifts of the two carbonyl carbons are characteristic of their electron-deficient nature. The chemical shifts of the pyrrolidinone ring carbons are consistent with those of a saturated heterocyclic system containing a nitrogen atom and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester and lactam carbonyl groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~1740StrongC=O StretchEster
~1680StrongC=O StretchLactam (Amide)
~2950MediumC-H StretchAliphatic
~1200StrongC-O StretchEster

Trustworthiness of Protocol: The presence of two distinct and strong carbonyl absorption bands is a hallmark of this molecule's structure. The ester carbonyl typically appears at a higher wavenumber than the amide carbonyl due to the greater electronegativity of the oxygen atom in the ester linkage compared to the nitrogen in the amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 157.07 (Calculated for C₇H₁₁NO₃)[3]

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 126.

    • Cleavage of the ester group to yield the pyrrolidinone-N-methylene cation at m/z = 98.

    • Fragmentation of the pyrrolidinone ring can lead to characteristic ions at m/z = 84 and 70.

Authoritative Grounding: The fragmentation pattern can be logically deduced from the molecular structure, where the ester and the bonds adjacent to the nitrogen and carbonyl groups are most susceptible to cleavage.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A typical experiment involves a 90° pulse, a spectral width of 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Key Mass Spectrometry Fragmentation

G mol_ion [M]⁺˙ m/z = 157 frag1 [M - OCH₃]⁺ m/z = 126 mol_ion->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 98 mol_ion->frag2 - •COOCH₃ frag3 [C₄H₆NO]⁺ m/z = 84 frag2->frag3 - CH₂

Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The correlation between the molecular structure and the NMR, IR, and MS data is well-established, offering a reliable analytical standard for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and data interpretation serve as a valuable resource for ensuring the quality and integrity of this important synthetic intermediate.

References

Methyl 2-oxo-1-pyrrolidineacetate: A Versatile Lactam Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-oxo-1-pyrrolidineacetate, a derivative of 2-pyrrolidinone, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features, combining a lactam ring with a reactive ester functional group, provide a gateway to a diverse array of complex molecules. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and applications in the development of pharmaceuticals and other fine chemicals. Detailed experimental protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound (CAS No: 59776-88-4) strategically functionalizes this core at the nitrogen atom with a methyl acetate group, creating a bifunctional molecule with distinct reactive centers.[2][3] This design allows for sequential or orthogonal chemical modifications, making it an ideal starting point for the synthesis of compound libraries and complex target molecules.[4] Its most notable application is as a key intermediate in the synthesis of nootropic drugs like Piracetam and its analogs, but its utility extends to analgesics, anti-inflammatory agents, and agrochemicals.[2][5] This guide will elucidate the chemical principles and practical methodologies that underpin its synthetic applications.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₇H₁₁NO₃[6]
Molecular Weight 157.17 g/mol [6]
Appearance Colorless to light yellow clear liquid[2]
CAS Number 59776-88-4[6]
Density 1.131 g/mL at 25 °C[6]
Boiling Point 144-148 °C at 16 Torr[6]
Refractive Index n20/D 1.472
Purity Typically >95-97% (GC)[2][7]

Safety & Handling: this compound should be handled in a well-ventilated fume hood.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[6] It is incompatible with strong oxidizing agents.[6] For storage, it should be kept in a tightly closed container in a cool, dry place.[6] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone. This reaction proceeds via the deprotonation of the lactam nitrogen, which is weakly acidic, followed by a nucleophilic substitution (SN2) reaction with a haloacetate ester.

Mechanistic Rationale

The nitrogen atom in the 2-pyrrolidinone ring is significantly more acidic than in a typical secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base, such as sodium methoxide or sodium hydride, to form a resonance-stabilized lactam salt.[8] This salt is a potent nucleophile that readily displaces the halide from methyl chloroacetate to form the desired N-C bond.[9] The choice of a non-protic solvent like toluene is crucial to prevent quenching of the anionic intermediate.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Pyrrolidinone 2-Pyrrolidinone Deprotonation 1. Deprotonation (Formation of Sodium Salt) 2-Pyrrolidinone->Deprotonation Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Deprotonation Methyl_Chloroacetate Methyl Chloroacetate (Alkylating Agent) Alkylation 2. N-Alkylation (SN2) (C-N Bond Formation) Methyl_Chloroacetate->Alkylation Deprotonation->Alkylation Toluene, Heat Workup 3. Work-up & Purification (Filtration & Distillation) Alkylation->Workup Product This compound Workup->Product G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_Ester Methyl 2-oxo-1- pyrrolidineacetate Aminolysis 1. Nucleophilic Acyl Substitution (Ammonia attacks ester carbonyl) Methyl_Ester->Aminolysis Ammonia Ammonia (NH3) in Methanol Ammonia->Aminolysis Purification 2. Crystallization (Isolation of product) Aminolysis->Purification Heat, then cool Product Piracetam (2-oxo-1-pyrrolidineacetamide) Purification->Product G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_Ester Methyl 2-oxo-1- pyrrolidineacetate Saponification 1. Saponification (Base-mediated ester hydrolysis) Methyl_Ester->Saponification Base Aqueous Base (e.g., NaOH) Base->Saponification Acidification 2. Acidification (Protonation of carboxylate) Saponification->Acidification Aqueous HCl Product 2-Oxo-1-pyrrolidineacetic Acid Acidification->Product

References

The Cornerstone of Pyrrolidine Synthesis: A Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Rise of a Versatile Building Block

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in numerous natural products, such as alkaloids, vitamins, and hormones, underscores its biological significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing drug candidates with high target specificity and improved physicochemical properties.[1][3][4] This has led to the incorporation of the pyrrolidine motif in a wide array of FDA-approved drugs, including those for treating migraines, allergies, and viral infections.[2]

At the heart of synthesizing many complex pyrrolidine-containing molecules lies Methyl 2-oxo-1-pyrrolidineacetate (CAS 59776-88-4).[5][6] This versatile building block, also known as methyl 2-(2-oxopyrrolidin-1-yl)acetate, provides a robust and adaptable platform for introducing the pyrrolidinone core and enabling further functionalization.[7][8] Its unique structure, featuring a lactam and an ester group, offers multiple reactive sites for strategic chemical modifications. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of diverse and medicinally relevant pyrrolidine-containing scaffolds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[5]
Molecular Weight 157.17 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 144-148 °C (at 16 Torr)[5]
Density 1.131 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.472[6]
Flash Point 113 °C (closed cup)[5][6]
LogP -0.357[5]

Safety Profile: this compound is classified as an irritant and is harmful if swallowed.[6] It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

Handling and Storage: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5][10] Store in a cool, dry place in a tightly sealed container.[5][10] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[5][9][10]

Synthesis of this compound: A Standard Protocol

The most common and straightforward synthesis of this compound involves the N-alkylation of 2-pyrrolidinone with a methyl haloacetate. The following protocol outlines a typical procedure.

Experimental Protocol: N-Alkylation of 2-Pyrrolidinone

Materials:

  • 2-Pyrrolidinone

  • Methyl chloroacetate or Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq, 60% dispersion in mineral oil) in portions. Caution: NaH is highly reactive and flammable; handle with extreme care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the 2-pyrrolidinone.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the methyl haloacetate (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2-Pyrrolidinone 2-Pyrrolidinone Deprotonation Deprotonation in Anhydrous Solvent 2-Pyrrolidinone->Deprotonation Methyl Haloacetate Methyl Haloacetate Alkylation N-Alkylation Methyl Haloacetate->Alkylation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Deprotonation->Alkylation Addition of Methyl Haloacetate Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Key Reactions and Synthetic Applications

The utility of this compound stems from the reactivity of its ester and the alpha-carbon to the ester, allowing for a variety of transformations to build molecular complexity.

Amidation: Access to N-Substituted 2-Oxo-1-pyrrolidineacetamides

Direct amidation of the methyl ester with a primary or secondary amine is a common strategy to introduce diverse functional groups. This reaction is often facilitated by heating or through the use of coupling agents.

A notable application of this is in the synthesis of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamide derivatives, which have been investigated for their potential in reversing amnesia.[6]

Amidation_Reaction Reactant This compound Product N,N-Disubstituted-2-(2-oxopyrrolidin-1-yl)acetamide Reactant->Product Heat or Coupling Agent Amine R1R2NH (Primary or Secondary Amine) Amine->Product

Caption: General scheme for the amidation of this compound.

Alkylation of the Enolate

The methylene group situated between the ester and the pyrrolidinone nitrogen can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha-position.

This strategy is crucial for creating stereocenters and building more complex carbon skeletons. The stereochemical outcome of the alkylation can often be controlled by using chiral auxiliaries or catalysts.

Hydrolysis and Decarboxylation

The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (2-oxo-1-pyrrolidinyl)acetic acid.[10] While stable, this intermediate can undergo decarboxylation under certain conditions, although this is not always a straightforward transformation and can be substrate-dependent.[11] More commonly, the carboxylic acid is used in subsequent coupling reactions.

Case Study: Synthesis of a Substituted Pyrrolidine Scaffold

The following hypothetical workflow illustrates how this compound can be used as a starting point for a multi-step synthesis of a more complex pyrrolidine-containing scaffold.

Multistep_Synthesis Start This compound Step1 Enolate Formation (LDA) Start->Step1 Step2 Alkylation (R-X) Step1->Step2 Intermediate1 α-Substituted Ester Step2->Intermediate1 Step3 Ester Hydrolysis (LiOH) Intermediate1->Step3 Intermediate2 Carboxylic Acid Step3->Intermediate2 Step4 Amide Coupling (Amine, Coupling Agent) Intermediate2->Step4 FinalProduct Substituted Pyrrolidinyl Acetamide Scaffold Step4->FinalProduct

Caption: Multi-step synthesis of a substituted pyrrolidine scaffold.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a cornerstone reagent in the synthesis of pyrrolidine-containing scaffolds.[7] Its straightforward preparation, coupled with the versatile reactivity of its ester and alpha-carbon, provides medicinal chemists with a reliable and adaptable tool for generating diverse libraries of compounds. The ability to readily introduce a wide range of substituents through amidation and alkylation reactions makes it an invaluable starting material in the quest for novel therapeutics. As the demand for molecules with greater three-dimensional complexity continues to grow in drug discovery, the importance of foundational building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.[1][3]

References

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate in the synthesis of nootropic agents and other pharmaceuticals, possesses a unique set of physicochemical properties that dictate its reactivity, stability, and suitability for various chemical transformations. This technical guide provides a comprehensive overview of these properties, intended for researchers, scientists, and drug development professionals. The document delves into the structural and analytical characterization of the molecule, offering both established data and detailed, field-proven methodologies for its empirical determination. The causality behind experimental choices is elucidated to provide a deeper understanding of the molecule's behavior.

Introduction

This compound (CAS No. 59776-88-4) is a derivative of 2-pyrrolidone, featuring a methyl acetate group attached to the nitrogen atom of the lactam ring.[1] This structural motif makes it a valuable building block in organic synthesis, most notably as a precursor to piracetam and its analogues, a class of drugs known for their cognitive-enhancing effects.[2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods for quality control in a research and development setting.

This guide will systematically explore the key physicochemical parameters of this compound, presenting both reported values and detailed experimental protocols for their verification. The emphasis is placed not only on the "what" but also the "why," providing a rationale for the selection of specific analytical techniques and experimental designs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Chemical Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 59776-88-4[1]
Appearance Colorless to slightly yellow clear liquid
Boiling Point 144-148 °C at 16 Torr[1]
Density 1.131 g/mL at 25 °C
Refractive Index (n20/D) 1.472
Flash Point 113 °C (closed cup)[1]
Purity ≥96% (GC)

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data and a foundational understanding of their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

  • δ ~ 3.96 ppm (s, 2H): This singlet corresponds to the two protons of the methylene group (CH₂) attached to the nitrogen atom and the carbonyl group of the ester. The singlet nature arises from the absence of adjacent protons.

  • δ ~ 3.68 ppm (s, 3H): This singlet is assigned to the three protons of the methyl ester group (OCH₃).

  • δ ~ 3.45 ppm (t, 2H): This triplet is attributed to the two protons of the methylene group (CH₂) adjacent to the nitrogen atom within the pyrrolidone ring. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

  • δ ~ 2.40 ppm (t, 2H): This triplet corresponds to the two protons of the methylene group (CH₂) adjacent to the carbonyl group of the lactam.

  • δ ~ 2.05 ppm (quintet, 2H): This quintet arises from the two protons of the central methylene group (CH₂) in the pyrrolidone ring. It is split by the four protons on the two adjacent methylene groups.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Spectrum of this compound

Figure 1. ¹³C NMR Spectrum of Methyl 2-oxo-1-pyrrolidone acetate.

  • δ ~ 175 ppm: Carbonyl carbon of the lactam ring.

  • δ ~ 170 ppm: Carbonyl carbon of the methyl ester.

  • δ ~ 52 ppm: Methyl carbon of the ester group.

  • δ ~ 48 ppm: Methylene carbon adjacent to the nitrogen and the ester carbonyl.

  • δ ~ 45 ppm: Methylene carbon adjacent to the nitrogen within the ring.

  • δ ~ 30 ppm: Methylene carbon adjacent to the lactam carbonyl.

  • δ ~ 18 ppm: Central methylene carbon of the pyrrolidone ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

  • ~1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

  • ~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the amide (lactam) carbonyl group.

  • ~2950-2850 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methyl groups.

  • ~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 157.17), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59), and cleavage of the pyrrolidone ring.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, best-practice methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a clear rationale for each step.

Boiling Point Determination (Thiele Tube Method)

Causality: The boiling point is a fundamental physical property that reflects the strength of intermolecular forces. Its determination is crucial for purification by distillation and for assessing compound purity. The Thiele tube method is a microscale technique that provides an accurate boiling point with minimal sample consumption.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Fusion Tube B Inverted Capillary Tube A->B Insert C Attach to Thermometer B->C Secure D Place in Thiele Tube with Heat Transfer Fluid C->D Immerse E Heat Thiele Tube Arm Gently D->E Start Heating F Observe Stream of Bubbles from Capillary E->F Leads to G Remove Heat Source F->G Upon observation H Record Temperature When Liquid Enters Capillary G->H Upon cooling I Observed Boiling Point H->I Result pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a Standardized Solution of a Strong Acid (e.g., HCl) B Prepare a Dilute Solution of the Analyte in Water or a Co-solvent A->B C Calibrate pH Meter with Standard Buffers B->C D Titrate the Analyte Solution with the Standard Acid C->D E Record pH after Each Addition of Titrant D->E F Plot pH vs. Volume of Titrant Added E->F G Determine the Equivalence Point (Inflection Point of the Curve) F->G H Determine the Half-Equivalence Point G->H I pH at Half-Equivalence Point = pKa H->I J Experimental pKa Value I->J Result

References

A Theoretical Framework for the Conformational Analysis of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-oxo-1-pyrrolidineacetate is a key chemical intermediate in the synthesis of various pharmaceuticals, including nootropic agents like Pramiracetam.[1][2][3] Its three-dimensional structure and conformational flexibility are critical determinants of its reactivity and biological interactions. This technical guide presents a comprehensive theoretical framework for elucidating the conformational landscape of this compound. By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we provide a robust, self-validating protocol for researchers, scientists, and drug development professionals to explore the molecule's structural dynamics. This document explains the causality behind each methodological choice, grounding the theoretical approach in established principles and validated by references to similar molecular systems.

Introduction: The Significance of Conformation in Drug Design

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of the racetam class of nootropics.[4] These cognitive-enhancing drugs, while diverse in their specific mechanisms, are believed to interact with biological targets in a conformation-dependent manner.[5] this compound (CAS 59776-88-4), a precursor to more complex racetams, possesses key structural features that dictate its own reactivity and the stereochemical outcomes of its derivatives.[2][6] Understanding its preferred three-dimensional shapes—its conformations—is therefore not merely an academic exercise but a foundational step in rational drug design and synthesis optimization.

The molecule's flexibility arises from two primary sources: the puckering of the five-membered pyrrolidone ring and the rotation around the single bonds of the N-acetate side chain. The interplay between these motions defines a complex potential energy surface (PES) with multiple local minima, each corresponding to a stable conformer. The relative energies of these conformers and the barriers to their interconversion determine the molecule's dynamic behavior in different environments.

This guide outlines a state-of-the-art computational workflow to map this PES, identify the most stable conformers, and analyze the intramolecular forces that govern their stability.

Methodological Framework: A Multi-Scale Computational Approach

To achieve a comprehensive understanding of the conformational preferences of this compound, a multi-scale computational strategy is proposed. This approach begins with a broad exploration of the conformational space using computationally efficient methods, followed by high-accuracy refinement and dynamic analysis.

Step 1: Initial Conformational Search & Broad Exploration

The initial goal is to identify all plausible low-energy structures without the high computational cost of advanced quantum mechanics. A molecular mechanics (MM) based search is ideal for this purpose.

Protocol:

  • Structure Generation: Build the 3D structure of this compound.

  • Force Field Selection: Employ a robust force field, such as MMFFs. This choice is based on its successful application in identifying initial conformers for the closely related nootropic, piracetam.[7]

  • Systematic Search: Perform a systematic or stochastic conformational search by rotating all rotatable bonds (C-N, C-C, C-O) and allowing for ring puckering.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field.

  • Filtering: All unique conformers within a significant energy window (e.g., 25 kJ/mol) of the global minimum are collected for the next stage of analysis.

Causality: The MM approach is computationally inexpensive, allowing for a vast number of potential structures to be evaluated quickly. While not quantitatively precise, it is highly effective at identifying the relevant regions of the conformational space, ensuring that no significant conformers are missed before proceeding to more accurate, but costly, quantum mechanical calculations.[7]

Quantum Mechanical Refinement: Density Functional Theory (DFT)

The geometries and relative energies of the conformers identified in the initial search must be refined using a more accurate method. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.

Step 2: Geometry Optimization and Frequency Calculations

Protocol:

  • Method Selection: Optimize the geometry of each conformer from the MM search using the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[8] This level of theory is a well-established standard for conformational studies of organic molecules, providing reliable geometries and relative energies.[9][10]

  • Dispersion Correction: Incorporate an empirical dispersion correction, such as Grimme's D3, to accurately model the weak van der Waals interactions that are crucial for conformational stability. The failure to account for these forces is a known shortcoming of older DFT functionals like B3LYP alone.[11]

  • Solvation Modeling: To simulate a more realistic environment, perform optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water or chloroform).

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.

Causality: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structure. The 6-311++G(d,p) basis set is sufficiently large and flexible, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to handle non-spherical electron distributions in bonds, which is critical for accurate geometry.[8] Dispersion corrections are essential as intramolecular non-covalent interactions significantly influence which conformer is most stable.[11]

Step 3: Potential Energy Surface (PES) Scan

To understand the energy barriers between key conformers, a relaxed PES scan is performed along critical dihedral angles.

Protocol:

  • Coordinate Selection: Identify the key dihedral angles governing conformational change. For this compound, these are the N1-C5-C6-O2 angle (side chain orientation) and the dihedral angles within the pyrrolidone ring that define its pucker.

  • Relaxed Scan: Perform a relaxed PES scan by systematically varying the selected dihedral angle in discrete steps (e.g., 10-15 degrees) while allowing all other geometric parameters to optimize at each step.[12][13] This is performed at the same DFT level (B3LYP-D3/6-311++G(d,p)).

  • Transition State Search: The maxima identified on the PES scan serve as excellent starting points for a formal transition state (TS) optimization using methods like the Berny algorithm. A subsequent frequency calculation must confirm the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Causality: A relaxed scan, where the rest of the molecule can geometrically adjust to the constrained angle, provides a realistic pathway for interconversion between conformers.[14] This is superior to a rigid scan as it more accurately reflects the molecule's dynamic behavior. Identifying the transition states and their energies allows for the calculation of interconversion rates via Transition State Theory.

Probing Dynamic Behavior: Molecular Dynamics (MD) Simulations

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations reveal the molecule's behavior over time at a given temperature, accounting for thermal energy and solvent effects explicitly.

Protocol:

  • System Setup: Place the lowest-energy DFT-optimized conformer in a simulation box filled with an explicit solvent (e.g., TIP3P water).

  • Force Field Parameterization: Use a well-parameterized force field like CHARMM or AMBER. The partial atomic charges should be derived from the DFT calculations (e.g., using the RESP or Merz-Kollman scheme) to accurately represent the electrostatic potential.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and run a short equilibration simulation under NPT (constant number of particles, pressure, and temperature) conditions to allow the system density to stabilize.

  • Production Run: Perform a long production run (e.g., 100-500 ns) under NVT (constant number of particles, volume, and temperature) conditions.[15]

  • Trajectory Analysis: Analyze the simulation trajectory to monitor the time evolution of key dihedral angles, intramolecular distances, and ring pucker coordinates. This analysis will reveal the conformational transitions, the lifetime of stable states, and the dominant conformations present in solution.

Causality: MD simulations provide a dynamic perspective that complements the static DFT results. They allow for the observation of conformational transitions in real-time and provide a statistical sampling of the conformational space at a given temperature, which can be used to calculate population-weighted average properties for comparison with experimental data (e.g., NMR).

Results and Discussion: Anticipated Conformational Features

Based on studies of analogous compounds like piracetam and N-methyl-2-pyrrolidone, we can anticipate several key conformational features for this compound.[7][16]

  • Ring Puckering: The five-membered pyrrolidone ring is not planar. It will likely adopt an "envelope" or "twist" conformation. Studies on piracetam show two primary ring conformations, termed exo and endo, which can interconvert.[7]

  • Side Chain Orientation: The orientation of the methyl acetate side chain relative to the ring will be a major determinant of stability. Intramolecular interactions, such as weak C-H···O hydrogen bonds between the side chain and the ring's carbonyl oxygen, are expected to play a stabilizing role, as observed in piracetam.[7]

  • Energetics: The energy difference between the most stable conformers is expected to be small (typically < 5 kcal/mol), meaning that multiple conformations will likely be populated at room temperature.

The computational results should be summarized in clear tables and visualized through diagrams.

Data Presentation

Table 1: Calculated Relative Energies of Stable Conformers

Conformer ID Ring Pucker Side Chain Torsion (degrees) Relative Energy (kcal/mol) Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
Conf-1 Exo value 0.00 0.00 value
Conf-2 Endo value value value value
Conf-3 Exo value value value value

| ...etc. | | | | | |

Visualization with Graphviz

A logical workflow diagram helps to visualize the entire computational process.

G cluster_0 Initial Search cluster_1 Quantum Mechanics Refinement cluster_2 Dynamic Simulation cluster_3 Final Analysis MM_Search Molecular Mechanics Conformational Search (MMFFs) Filter Filter Unique Conformers (Energy Window) MM_Search->Filter DFT_Opt DFT Geometry Optimization (B3LYP-D3/6-311++G(d,p)) Filter->DFT_Opt Low-Energy Structures Freq_Calc Frequency Calculation (Confirm Minima, Get GFE) DFT_Opt->Freq_Calc PES_Scan Relaxed PES Scan (Identify Barriers) DFT_Opt->PES_Scan MD_Sim Molecular Dynamics (Explicit Solvent) Freq_Calc->MD_Sim Lowest-Energy Structure Analysis Conformational Landscape Freq_Calc->Analysis TS_Search Transition State Search PES_Scan->TS_Search TS_Search->Analysis Trajectory Trajectory Analysis (Populations, Lifetimes) MD_Sim->Trajectory Trajectory->Analysis

Caption: Computational workflow for conformational analysis.

Validation: Comparison with Experimental Data

A purely theoretical study is strengthened immensely by validation against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to molecular conformation.

  • Chemical Shifts: Theoretical NMR chemical shifts can be calculated for each stable conformer using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level. A Boltzmann-averaged chemical shift can then be computed based on the calculated populations and compared directly with experimental spectra.[17][18]

  • Coupling Constants (J-couplings): Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. Calculated J-couplings for each conformer can be averaged and compared with experimental values to validate the predicted conformational populations.

  • Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons. The distances from the calculated conformers can be compared with experimental NOESY data to confirm the spatial arrangement of atoms.

A strong correlation between the calculated, population-averaged NMR parameters and the experimental data would provide high confidence in the theoretical model of the conformational landscape.[19]

Conclusion

The conformational analysis of this compound is a critical step towards understanding its chemical behavior and its role as a precursor in drug synthesis. The multi-faceted computational approach detailed in this guide—combining molecular mechanics, DFT, and molecular dynamics—provides a powerful and self-validating framework for this investigation. By systematically exploring the potential energy surface, refining structures with high-accuracy quantum mechanics, and simulating dynamic behavior, researchers can gain deep insights into the molecule's structural preferences. The final validation against experimental NMR data ensures that the theoretical model is not just computationally sound but also reflective of physical reality, providing a solid foundation for future research and development in medicinal chemistry.

References

The Versatile Synthon: A Comprehensive Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, certain molecules stand out for their utility and versatility. Methyl 2-oxo-1-pyrrolidineacetate is one such compound, a cornerstone for the synthesis of a range of biologically active molecules, most notably the racetam class of nootropics. This guide provides an in-depth exploration of this compound, its various synonyms, physicochemical properties, synthesis, and critical role as a synthetic intermediate.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, this compound is known by several names. A clear understanding of these synonyms is crucial for exhaustive literature searches and unambiguous identification.

The most common synonyms and identifiers are summarized below:

Identifier Type Identifier Source
IUPAC Name methyl 2-(2-oxopyrrolidin-1-yl)acetate[1]
Common Synonyms 2-Oxo-1-pyrrolidineacetic acid methyl ester[2]
2-Pyrrolidinone-1-acetic acid methyl ester[2]
Methyl (2-Oxopyrrolidin-1-yl)acetate[1]
Piracetam Impurity B (EP)[1]
CAS Number 59776-88-4[2]
EC Number 261-926-0
PubChem CID 108835[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

Property Value Source
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance Colorless to slightly yellow clear liquid
Density 1.131 g/mL at 25 °C[2]
Boiling Point 144-148 °C at 16 Torr[2]
Refractive Index (n20/D) 1.472[2]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[2]

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with a methyl haloacetate, typically methyl chloroacetate. This reaction is usually carried out in the presence of a strong base to deprotonate the lactam nitrogen, forming a more nucleophilic species.

Reaction Scheme

Synthesis of this compound 2-pyrrolidinone 2-Pyrrolidinone intermediate Pyrrolidinone Anion 2-pyrrolidinone->intermediate Deprotonation base Base (e.g., NaH, NaOMe) methyl_chloroacetate Methyl Chloroacetate product This compound methyl_chloroacetate->product solvent Solvent (e.g., Toluene, DMF) intermediate->product N-Alkylation

Caption: General scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[4][5]

Materials:

  • 2-Pyrrolidinone

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Methyl chloroacetate

  • Toluene (anhydrous)

  • Methanol

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone and anhydrous toluene.

  • Deprotonation: Add sodium methoxide to the stirred solution. Heat the mixture to facilitate the dissolution and formation of the sodium salt of 2-pyrrolidinone. Methanol is distilled off during this process.

  • Alkylation: Cool the reaction mixture to approximately 60 °C. Slowly add methyl chloroacetate dropwise from the dropping funnel over a period of 3-3.5 hours, maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 4 hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to below 20 °C. The solid sodium chloride byproduct will precipitate. Filter the mixture to remove the salt. Wash the filter cake with toluene.

  • Purification: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectral Data and Characterization

Accurate characterization of this compound is vital for quality control and for confirming its identity in synthetic procedures.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

  • ~3.70 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • ~4.05 ppm (s, 2H): This singlet is assigned to the two protons of the methylene group attached to the nitrogen atom and the carbonyl group of the ester (-NCH₂CO-).

  • ~3.45 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the nitrogen atom within the pyrrolidinone ring (-NCH₂CH₂-).

  • ~2.45 ppm (t, 2H): This triplet is due to the two protons of the methylene group adjacent to the carbonyl group within the pyrrolidinone ring (-COCH₂CH₂-).

  • ~2.05 ppm (quintet, 2H): A quintet representing the two protons of the central methylene group in the pyrrolidinone ring (-CH₂CH₂CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for each carbon atom.[6]

  • ~175.0 ppm: Carbonyl carbon of the pyrrolidinone ring.

  • ~170.0 ppm: Carbonyl carbon of the methyl ester group.

  • ~52.0 ppm: Carbon of the methyl ester group (-OCH₃).

  • ~48.0 ppm: Methylene carbon attached to the nitrogen and the ester carbonyl group (-NCH₂CO-).

  • ~45.0 ppm: Methylene carbon adjacent to the nitrogen in the pyrrolidinone ring (-NCH₂CH₂-).

  • ~30.0 ppm: Methylene carbon adjacent to the carbonyl in the pyrrolidinone ring (-COCH₂CH₂-).

  • ~18.0 ppm: Central methylene carbon in the pyrrolidinone ring (-CH₂CH₂CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[7][8]

  • ~2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.

  • ~1690 cm⁻¹: Another strong C=O stretching band for the amide (lactam) carbonyl group.

  • ~1200 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).[9][10]

Applications in Synthesis: A Gateway to Bioactive Molecules

This compound is a valuable intermediate in the synthesis of a wide array of bioactive compounds, particularly those targeting the central nervous system.

Synthesis of Piracetam and other Racetams

The most prominent application of this compound is in the synthesis of piracetam, the first nootropic drug.[11][12] This involves the amidation of the methyl ester with ammonia.

Synthesis of Piracetam start This compound product Piracetam start->product Amidation reagent Ammonia (NH₃)

Caption: Synthesis of Piracetam from this compound.

This synthetic strategy can be extended to produce other racetam nootropics by using different amines in the amidation step. For instance, reaction with N,N-diisopropyl-1,2-ethanediamine leads to the synthesis of Pramiracetam.

Precursor for Other Bioactive Heterocycles

The reactivity of the ester group and the pyrrolidinone ring allows for the synthesis of a variety of other heterocyclic compounds with potential biological activity. It has been used as a reagent in the synthesis of:

  • Benzoquinolizidine and benzoindolizidine derivatives with anti-amnesic properties.[2]

  • (Acylamino)acridines that act as choline uptake enhancers.[2]

  • Novel 2-oxo-pyrrolidinyl oxazolidinones with antibacterial activity.[13]

  • 5-Oxopyrrolidine derivatives with potential anticancer and antimicrobial activities.[14]

The pyrrolidinone scaffold is a common feature in many natural products and synthetic drugs, and this compound provides a convenient entry point for the elaboration of this privileged structure.[15][16][17]

Mechanism of Action of Racetam Derivatives

While this compound itself is not the active pharmacological agent, the racetam derivatives synthesized from it have been studied for their nootropic effects. The precise mechanism of action of racetams is not fully elucidated, but several hypotheses have been proposed.[18][19]

Racetams are believed to act as positive allosteric modulators of AMPA receptors, which are a type of glutamate receptor. This modulation is thought to enhance excitatory neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory. Some racetams have also been shown to influence other neurotransmitter systems, such as the cholinergic system.[19] Additionally, some studies suggest that these compounds can improve brain metabolism and increase cerebral blood flow.[20]

Racetam Mechanism of Action Racetam Racetam AMPAR AMPA Receptor Racetam->AMPAR Positive Allosteric Modulation Calcium Ca²⁺ Influx AMPAR->Calcium Neuron Postsynaptic Neuron Glutamate Glutamate Glutamate->AMPAR Binding Plasticity Enhanced Synaptic Plasticity Calcium->Plasticity Cognition Improved Cognition Plasticity->Cognition

Caption: A simplified representation of the proposed mechanism of action for racetam nootropics.

Conclusion

This compound, with its various synonyms, is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis, well-characterized properties, and proven utility as a precursor to a range of bioactive molecules, particularly the racetam class of nootropics, solidify its place as a key tool for researchers and drug development professionals. A thorough understanding of its chemistry and applications is essential for those working to develop new therapeutics for neurological and other disorders.

References

The Strategic Intermediate: A Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate in Nootropic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of Methyl 2-oxo-1-pyrrolidineacetate, a pivotal derivative of 2-pyrrolidone. We delve into its synthesis, characterization, and critical application as a key intermediate in the development of nootropic agents, with a particular focus on the synthesis of pramiracetam. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will elucidate the causal factors behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the 2-Pyrrolidone Scaffold

The 2-pyrrolidone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered lactam has given rise to a class of cognitive-enhancing drugs known as racetams, which have been a subject of research for over three decades.[2] The pioneering compound of this family, piracetam, was the first to be described as a "nootropic," a substance that enhances learning and memory.[2] The therapeutic potential of pyrrolidone derivatives extends to neuroprotection and antiepileptic applications, with levetiracetam being a prominent example.[2]

This compound (also known as methyl 2-(2-oxopyrrolidin-1-yl)acetate) serves as a crucial building block in the synthesis of more complex pyrrolidone-based pharmaceuticals.[3][4] Its structure incorporates the fundamental 2-pyrrolidone core, N-alkylation with an acetate moiety, providing a reactive handle for further chemical transformations. This guide will comprehensively cover the synthesis of this intermediate and its subsequent conversion into high-value pharmaceutical agents.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the N-alkylation of 2-pyrrolidone with a haloacetate ester, a reaction analogous to the Williamson ether synthesis.[5][6] This section provides a detailed, step-by-step protocol, emphasizing the rationale behind each procedural choice to ensure reproducibility and safety.

Reaction Principle and Mechanism

The core of the synthesis is a nucleophilic substitution reaction (SN2). The nitrogen atom of the 2-pyrrolidone lactam is deprotonated by a strong base to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate to displace the chloride leaving group.

Synthesis_Mechanism

Caption: General scheme of the N-alkylation of 2-pyrrolidone.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with in-process checks and clear endpoints.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (for 10g product)Quantity (for 10g product)
2-Pyrrolidone616-45-585.11 g/mol 0.076 mol6.5 g
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.084 mol1.4 g
Methyl Chloroacetate96-34-4108.52 g/mol 0.084 mol9.1 g
Anhydrous Tetrahydrofuran (THF)109-99-9--150 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9--50 mL
Diethyl Ether60-29-7--150 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--5 g

Procedure:

  • Preparation of the Pyrrolidone Anion:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.4 g, 0.084 mol of NaH) in anhydrous THF (50 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-pyrrolidone (6.5 g, 0.076 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and the hydrolysis of the lactam ring.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen ceases. The formation of the sodium salt of 2-pyrrolidone should result in a clear solution.

  • N-Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add methyl chloroacetate (9.1 g, 0.084 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Causality: This step is also exothermic. Maintaining a low temperature minimizes potential side reactions, such as O-alkylation.[3]

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

    • Causality: The quench neutralizes any unreacted sodium hydride. A saturated NH₄Cl solution is a mild proton source that minimizes the risk of lactam hydrolysis.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 144-148 °C at 16 Torr.[7]

Expected Yield: 75-85%

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.15 (s, 2H, N-CH₂-CO)

    • δ 3.70 (s, 3H, O-CH₃)

    • δ 3.40 (t, J = 7.0 Hz, 2H, N-CH₂-CH₂)

    • δ 2.45 (t, J = 8.1 Hz, 2H, CO-CH₂)

    • δ 2.05 (m, 2H, CH₂-CH₂-CO)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 175.5 (C=O, lactam)

    • δ 170.0 (C=O, ester)

    • δ 52.0 (O-CH₃)

    • δ 49.0 (N-CH₂-CO)

    • δ 45.0 (N-CH₂-CH₂)

    • δ 31.0 (CO-CH₂)

    • δ 18.0 (CH₂-CH₂-CO)

  • Infrared (IR, neat):

    • ν ~2950 cm⁻¹ (C-H stretch, alkyl)

    • ν ~1750 cm⁻¹ (C=O stretch, ester)[8]

    • ν ~1690 cm⁻¹ (C=O stretch, lactam)[8]

    • ν ~1200 cm⁻¹ (C-O stretch, ester)[9]

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 157.

    • Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 126) and the carbomethoxy group (-COOCH₃, m/z = 98).[10]

Application in Nootropic Drug Synthesis: The Case of Pramiracetam

This compound is a valuable intermediate for the synthesis of various nootropic agents, most notably pramiracetam.[7] Pramiracetam is a potent cognitive enhancer believed to act by increasing high-affinity choline uptake (HACU) in the hippocampus.[11][12]

Synthesis of Pramiracetam from this compound

The synthesis involves the amidation of the methyl ester with N,N-diisopropylethylenediamine.

Pramiracetam_Synthesis

Caption: Conversion of the intermediate to the final active pharmaceutical ingredient.

Detailed Experimental Protocol for Pramiracetam Synthesis

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (for 10g product)Quantity (for 10g product)
This compound59776-88-4157.17 g/mol 0.037 mol5.8 g
N,N-Diisopropylethylenediamine102-79-4144.26 g/mol 0.041 mol5.9 g
Toluene108-88-3--100 mL

Procedure:

  • Amidation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.8 g, 0.037 mol) in toluene (100 mL).

    • Add N,N-diisopropylethylenediamine (5.9 g, 0.041 mol) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

    • Causality: The reaction is driven to completion by the removal of the methanol byproduct, which can be facilitated by the use of a Dean-Stark trap. Toluene is a suitable high-boiling solvent for this transformation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude pramiracetam can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Expected Yield: 60-70%

Mechanism of Action: Enhancing Cholinergic Neurotransmission

Pramiracetam and related nootropics derived from the 2-pyrrolidone scaffold are believed to exert their cognitive-enhancing effects by modulating the cholinergic system.[11] Specifically, they have been shown to increase the rate of high-affinity choline uptake (HACU) at the presynaptic nerve terminal.[12]

The High-Affinity Choline Uptake (HACU) System

The synthesis of acetylcholine (ACh), a key neurotransmitter for memory and learning, is rate-limited by the transport of choline from the synaptic cleft into the presynaptic neuron.[13] This transport is mediated by the high-affinity choline transporter (CHT).[14] By enhancing the efficiency of the CHT, these nootropic agents increase the availability of choline for ACh synthesis, thereby augmenting cholinergic neurotransmission.[2]

Cholinergic_Synapse

Caption: Simplified diagram of a cholinergic synapse illustrating the site of action for HACU enhancers.

Conclusion

This compound is a strategically important intermediate in the synthesis of nootropic drugs. Its straightforward and high-yielding synthesis from readily available starting materials makes it an attractive building block for medicinal chemists. The detailed, self-validating protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to confidently utilize this versatile compound in the creation of novel therapeutics for cognitive disorders. The continued exploration of the 2-pyrrolidone scaffold, facilitated by key intermediates like this compound, holds significant promise for the future of neuropharmacology.

References

An In-depth Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate in Nootropic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-oxo-1-pyrrolidineacetate, a compound of interest within the field of nootropic research. While not a widely studied nootropic itself, its structural relationship to the racetam class of cognitive enhancers and its role as a key synthetic intermediate make it a significant molecule for investigation. This document will delve into its chemical properties, synthesis, potential mechanisms of action, and the experimental protocols necessary for its evaluation as a potential nootropic agent.

Introduction: Situating this compound in the Nootropic Landscape

The quest for cognitive enhancement has led to the exploration of a wide array of compounds, with the racetam family being one of the most prominent. Piracetam, the parent compound of this class, is chemically known as 2-oxo-1-pyrrolidine acetamide and is a cyclic derivative of the neurotransmitter GABA.[1][2][3][4] Nootropics, or "smart drugs," are substances that can improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.[2][5]

This compound shares the foundational 2-oxo-pyrrolidine core structure with piracetam and its analogues.[3] This structural similarity positions it as a compound of interest for researchers investigating novel nootropics. Its primary role in the current body of scientific literature is as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates in the realms of analgesics, anti-inflammatory drugs, and other bioactive compounds.[6] This guide will explore its known characteristics and extrapolate its potential within the specific context of nootropic research, providing a roadmap for its scientific evaluation.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its study. This compound is a colorless to light yellow, clear liquid oil at room temperature.[7]

PropertyValueSource
Molecular Formula C7H11NO3[7]
Molecular Weight 157.17 g/mol [7]
CAS Number 59776-88-4[7]
Density 1.131 g/mL at 25 °C[7]
Boiling Point 144-148 °C (at 16 Torr)[7]
Refractive Index n20/D 1.472[7]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[7][8]
Purity (typical) >95% (HPLC)[9]
Analytical Characterization Workflow

Ensuring the purity and identity of this compound is critical for reproducible experimental results. The following workflow outlines a standard approach for its analytical characterization.

G cluster_0 Analytical Workflow start Compound Synthesis or Procurement hplc Purity Assessment (HPLC) start->hplc Initial Check ms Identity Confirmation (Mass Spectrometry) hplc->ms Purity >95% nmr Structural Elucidation (NMR Spectroscopy) ms->nmr Correct Mass ftir Functional Group Analysis (FTIR Spectroscopy) nmr->ftir Correct Structure end Qualified for Preclinical Studies ftir->end Confirmed Identity

Caption: A typical analytical workflow for the characterization of a research compound.

High-Performance Liquid Chromatography (HPLC) is a crucial first step to determine the purity of the compound.[9] Subsequently, Mass Spectrometry (MS) can confirm the molecular weight. For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Fourier-Transform Infrared Spectroscopy (FTIR) can provide additional confirmation of the functional groups present in the molecule.

Synthesis and Chemical Utility in Nootropic Development

This compound is a valuable building block in organic synthesis.[6] Its utility in nootropic research stems from its role as a precursor to more complex racetam derivatives.

Generalized Synthetic Pathway

A common synthetic route to racetam-type nootropics involves the N-alkylation of 2-pyrrolidinone followed by amidation. This compound is a key intermediate in this process.

G cluster_0 Synthesis of Racetam Analogs pyrrolidinone 2-Pyrrolidinone alkylation N-Alkylation with Methyl Chloroacetate pyrrolidinone->alkylation intermediate This compound alkylation->intermediate amidation Amidation with Primary/Secondary Amine intermediate->amidation product N-Substituted 2-oxo-1-pyrrolidineacetamide (Racetam Analog) amidation->product

Caption: Generalized synthetic pathway for racetam analogs via this compound.

This synthetic versatility allows for the creation of a library of novel racetam compounds with potentially diverse pharmacological profiles. For instance, it is used in the synthesis of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamide derivatives, which have shown amnesia-reversal activity.[7]

Postulated Nootropic Mechanisms of Action

While direct pharmacological data on this compound is limited, its structural similarity to the racetam class allows for the formulation of several research hypotheses regarding its potential mechanisms of action.

Modulation of Neurotransmitter Systems

Many racetams are believed to exert their effects by modulating neurotransmitter systems.[10]

  • Cholinergic System: Some piracetam analogs are thought to enhance cholinergic function by increasing high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.[11] Aniracetam, for example, potentiates cholinergic transmission.

  • Glutamatergic System: Racetams like aniracetam and oxiracetam are known to modulate AMPA and NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2]

Enhancement of Neuronal Plasticity and Cerebral Blood Flow
  • Membrane Fluidity: Piracetam has been shown to increase cell membrane fluidity, which may improve neuronal signaling and function.

  • Cerebral Blood Flow: Some nootropics, like nicergoline, improve cognitive function by increasing cerebral blood flow, thereby enhancing oxygen and nutrient supply to the brain.[10] Piracetam has also been shown to have effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium and facilitating microcirculation.[3][12]

G cluster_0 Hypothesized Nootropic Mechanisms compound Methyl 2-oxo-1- pyrrolidineacetate cholinergic Cholinergic System Modulation compound->cholinergic glutamatergic Glutamatergic System Modulation compound->glutamatergic plasticity Enhanced Neuronal Plasticity compound->plasticity bloodflow Improved Cerebral Blood Flow compound->bloodflow cognition Cognitive Enhancement cholinergic->cognition glutamatergic->cognition plasticity->cognition bloodflow->cognition

Caption: Hypothesized mechanisms of action for a novel racetam-like compound.

Preclinical Evaluation Protocols

A rigorous preclinical evaluation is necessary to determine the nootropic potential of this compound. This involves a battery of in vitro and in vivo assays.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compound for various neurotransmitter receptors (e.g., cholinergic, glutamatergic, GABAergic).

  • Neurotransmitter Uptake and Release Assays: To measure the effect of the compound on the uptake and release of neurotransmitters like acetylcholine and glutamate in synaptosomal preparations.

  • Cell Viability and Neuroprotection Assays: To assess the compound's potential to protect neurons from various insults (e.g., oxidative stress, excitotoxicity).

In Vivo Behavioral Assays in Rodent Models

The following protocols are standard for assessing cognitive enhancement in animal models.

Step-by-Step Protocol: Morris Water Maze for Spatial Learning and Memory

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Place the animal into the pool at one of four starting positions.

    • Allow the animal to swim freely for 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform, gently guide it there.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Compare the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial, between the vehicle-treated and compound-treated groups.

Step-by-Step Protocol: Passive Avoidance Test for Fear-Motivated Memory

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training Phase:

    • Place the animal in the light compartment.

    • After a brief habituation period, the door to the dark compartment opens.

    • When the animal enters the dark compartment, the door closes and a mild foot shock is delivered.

  • Retention Test (24-48 hours later):

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment.

  • Data Analysis: A longer latency to enter the dark compartment in the compound-treated group compared to the vehicle-treated group indicates enhanced memory of the aversive experience.

Conclusion and Future Directions

This compound represents a foundational structure in the landscape of nootropic research. While its primary role has been as a synthetic intermediate, its structural relationship to the well-established racetam class of cognitive enhancers suggests that it may possess latent nootropic properties worthy of direct investigation.

Future research should focus on a systematic evaluation of this compound itself, using the in vitro and in vivo protocols outlined in this guide. Furthermore, its utility as a scaffold for the development of novel racetam derivatives remains a promising avenue for the discovery of next-generation cognitive enhancers. A thorough understanding of its pharmacological profile will not only elucidate its potential as a standalone agent but also inform the rational design of more potent and selective nootropic drugs.

References

Methyl 2-oxo-1-pyrrolidineacetate: The Cornerstone Intermediate in Modern Piracetam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Piracetam, the first of the "nootropic" class of drugs, remains a significant compound in neuroscience research and clinical applications for cognitive disorders.[1][2] Its synthesis is a well-established process, yet the efficiency, purity, and scalability of its production are critically dependent on the strategic choice of chemical intermediates. This guide provides a detailed technical examination of Methyl 2-oxo-1-pyrrolidineacetate (CAS No. 59776-88-4), a pivotal intermediate that has become central to the most robust and widely adopted synthetic routes to Piracetam.[3][4] We will dissect the synthesis of this key ester, its subsequent conversion to Piracetam, and the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical manufacturing pathway.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the intermediate is paramount before its application in synthesis. This compound, also known as Methyl (2-oxopyrrolidin-1-yl)acetate, is a stable, oily liquid under standard conditions, making it suitable for both laboratory and industrial handling.[3][5]

Chemical Properties

The compound's structure features a pyrrolidinone ring N-substituted with a methyl acetate group.[5] This configuration is the direct precursor to the acetamide side chain required in the final Piracetam molecule.

PropertyValueSource
CAS Number 59776-88-4[3]
Molecular Formula C₇H₁₁NO₃[3][6]
Molecular Weight 157.17 g/mol [3][7]
Appearance Colourless Oil[3]
Boiling Point 144-148 °C (at 16 Torr)[3][8]
Density 1.131 g/mL at 25 °C[3][8]
Refractive Index (n²⁰/D) 1.472[3]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the intermediate before proceeding to the final step. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The spectrum will show distinct signals corresponding to the protons on the pyrrolidinone ring and the methyl acetate group. Key signals include a singlet for the methyl ester protons (-OCH₃) and multiplets for the three methylene groups (-CH₂-) of the pyrrolidinone ring, along with a singlet for the N-CH₂-C=O protons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides functional group confirmation. Two strong carbonyl (C=O) stretching bands are expected: one for the amide within the lactam ring (around 1680-1700 cm⁻¹) and another for the ester group (around 1735-1750 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 157.

Synthesis of this compound: The N-Alkylation Pathway

The most common and efficient method for synthesizing the title intermediate is the N-alkylation of 2-pyrrolidinone. This reaction involves activating the nitrogen of the lactam ring to facilitate a nucleophilic attack on an alkylating agent, typically a haloacetate ester.

Mechanistic Rationale and Causality

The core of this synthesis is a Williamson ether synthesis-like reaction, but on a nitrogen atom.

  • Deprotonation: 2-pyrrolidinone is a weak acid. The proton on the nitrogen atom is not readily acidic and requires a strong base for removal. Sodium methoxide (NaOCH₃) or sodium hydride (NaH) are commonly used to deprotonate the lactam, forming the highly nucleophilic sodium salt of 2-pyrrolidinone.[9] The choice of base is critical; sodium methoxide is often preferred in industrial settings due to its lower cost and easier handling compared to sodium hydride.[10]

  • Nucleophilic Substitution (Sₙ2): The resulting pyrrolidinone anion acts as a potent nucleophile. It attacks the electrophilic carbon of methyl chloroacetate. The chlorine atom, a good leaving group, is displaced, forming the C-N bond and yielding this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Piracetam Synthesis 2-Pyrrolidinone 2-Pyrrolidinone Anion 2-Pyrrolidinone Sodium Salt 2-Pyrrolidinone->Anion Deprotonation Base Strong Base (e.g., NaOCH₃) Base->Anion Intermediate This compound Anion->Intermediate SN2 Reaction AlkylatingAgent Methyl Chloroacetate AlkylatingAgent->Intermediate Ammonia Ammonia (e.g., Methanolic NH₃) Piracetam Piracetam (Final Product) Intermediate->Piracetam Ammonolysis Ammonia->Piracetam

References

Methodological & Application

Application Notes & Protocols: The Central Role of Methyl 2-oxo-1-pyrrolidineacetate in the Synthesis of Piracetam and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of piracetam and its structural analogues, emphasizing the pivotal role of the intermediate, Methyl 2-oxo-1-pyrrolidineacetate. We will explore the causal chemistry behind the synthetic protocols, offer validated step-by-step methodologies, and illustrate how this intermediate serves as a versatile scaffold for generating novel nootropic candidates.

Introduction: The Strategic Importance of this compound

Piracetam (2-oxo-1-pyrrolidineacetamide) is the archetypal nootropic agent, belonging to the racetam class of drugs known to improve cognitive function.[1][2][3] Its synthesis has been approached via several routes, including those starting from glycine or succinic acid, but many of these pathways are constrained by the availability of starting materials or involve costly reagents, hindering industrial-scale production.[4][5]

A more robust and scalable strategy proceeds through the N-alkylation of 2-pyrrolidinone to form this compound. This key intermediate is not only a direct precursor to piracetam but also a versatile building block for creating a diverse library of piracetam analogues for structure-activity relationship (SAR) studies.[6] Its stable ester functionality allows for a straightforward and high-yield final amidation step, making this pathway highly attractive for both research and commercial production.[4]

Synthesis of the Key Intermediate: this compound

The foundational step in this synthetic strategy is the N-alkylation of 2-pyrrolidinone with an appropriate haloacetate ester. The process involves two critical stages: the deprotonation of the lactam nitrogen followed by a nucleophilic substitution.

Causality Behind the Protocol:

The nitrogen atom in the 2-pyrrolidinone ring is part of an amide (a lactam), making its proton only weakly acidic. Therefore, a strong base is required to efficiently deprotonate it and form the corresponding nucleophilic anion (the sodium salt). Sodium methoxide is a common and cost-effective choice for this transformation.[4][7] The reaction generates methanol as a byproduct. To drive the equilibrium towards the formation of the sodium salt and prevent reversible reactions, the methanol is continuously removed from the reaction mixture via distillation.[4] Once the sodium salt is formed, it readily participates in a Williamson ether-like synthesis, acting as a nucleophile to displace the chloride from methyl chloroacetate.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation Pyrrolidinone 2-Pyrrolidinone in Toluene Reaction1 Reaction Vessel (Heat to 70°C) Pyrrolidinone->Reaction1 NaOMe Sodium Methoxide in Methanol NaOMe->Reaction1 Add dropwise Distillation Distill off Methanol (Reduced & Atmospheric Pressure) Reaction1->Distillation NaSalt α-Pyrrolidone Sodium Salt in Toluene Distillation->NaSalt Reaction2 Reaction Vessel (20-110°C, 5h) NaSalt->Reaction2 Chloroacetate Methyl Chloroacetate in Toluene Chloroacetate->Reaction2 Add dropwise Workup Cool, Filter & Distill under Vacuum Reaction2->Workup Product Methyl 2-oxo-1- pyrrolidineacetate Workup->Product Intermediate Methyl 2-oxo-1- pyrrolidineacetate Reaction Reaction (50-70°C, 3-18h) Intermediate->Reaction Ammonia Ammonia / Methanol Solution Ammonia->Reaction Crude Crude Piracetam Reaction->Crude Purify Recrystallization (e.g., Methanol, Ethanol) Crude->Purify Piracetam Piracetam (White Crystalline Solid) Purify->Piracetam center Methyl 2-oxo-1- pyrrolidineacetate Ammonia Ammonia center->Ammonia Amidation Amine1 Primary Amine (R-NH2) center->Amine1 Amidation Amine2 Secondary Amine (R1R2NH) center->Amine2 Amidation Piracetam Piracetam Ammonia->Piracetam Analogue1 N-Alkyl Analogue Amine1->Analogue1 Analogue2 N,N-Dialkyl Analogue Amine2->Analogue2

References

Application Notes & Protocols: Methyl 2-oxo-1-pyrrolidineacetate as a Versatile Reagent for the Synthesis of N-Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-oxo-1-pyrrolidineacetate. Contrary to potential misconceptions, this reagent is not a donor of the simple acetamide group (CH₃CONH-). Instead, it is a highly valuable building block for introducing the entire 2-(2-oxopyrrolidin-1-yl)acetamide moiety. This scaffold is of significant interest as it forms the core structure of nootropic agents, such as piracetam and its derivatives, which have been investigated for their cognitive-enhancing effects.[1][2] This guide provides the foundational chemistry, mechanistic insights, and detailed protocols for the synthesis of novel N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides, thereby enabling the exploration of new chemical space for potential therapeutics.

Introduction: The Strategic Value of the 2-Oxo-1-pyrrolidineacetamide Scaffold

The 2-oxo-1-pyrrolidineacetamide framework is a privileged scaffold in medicinal chemistry. Its importance was cemented with the discovery of piracetam, the first clinically used nootropic drug. The core structure, consisting of a γ-lactam (pyrrolidinone) ring N-substituted with an acetamide group, is a key pharmacophore that has been extensively modified to generate a wide array of derivatives with diverse biological activities. This compound serves as a readily available and versatile starting material for accessing this important class of compounds.[3] By reacting it with a diverse range of primary and secondary amines, a library of novel N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides can be efficiently synthesized.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful reaction setup and execution.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
CAS Number 59776-88-4[3]
Appearance Colorless to slightly yellow clear liquid[3]
Density 1.131 g/mL at 25 °C[2]
Refractive Index n20/D 1.472[2]
Purity ≥ 97% (GC)[3]
Storage Store at room temperature[3]

Mechanism of Amide Formation

The primary transformation discussed in this guide is the amidation of the methyl ester functionality of this compound with a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen of the former carbonyl group. This step can be facilitated by the solvent or another molecule of the amine acting as a base.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as a leaving group.

  • Protonation of the Leaving Group: The methoxide ion is a strong base and is subsequently protonated by the protonated amine or another proton source in the reaction mixture to form methanol.

This reaction can be conducted under neutral conditions, but it is often accelerated by heat or the use of catalysts.

Caption: Mechanism of N-substituted 2-(2-oxopyrrolidin-1-yl)acetamide synthesis.

Application Notes and Experimental Protocols

4.1. General Considerations for Amidation

  • Choice of Solvent: The choice of solvent is critical. A high-boiling point, inert solvent such as toluene, xylene, or DMSO is often preferred to facilitate the removal of the methanol byproduct and drive the reaction to completion, especially for less reactive amines. For more reactive amines, polar aprotic solvents like THF or DMF can be used at lower temperatures.

  • Temperature: The reaction is typically heated to facilitate the amidation. The optimal temperature will depend on the reactivity of the amine and the boiling point of the solvent. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

  • Stoichiometry: While a 1:1 stoichiometric ratio of the ester and amine can be used, an excess of the amine (1.1 to 1.5 equivalents) is often employed to ensure complete consumption of the starting ester. If the amine is valuable, a slight excess of the ester can be used.

  • Catalysis: While the reaction can proceed thermally, it can be slow. The use of catalysts can significantly improve the reaction rate and yield. Lewis acids such as titanium(IV) isopropoxide or zirconium(IV) chloride can activate the ester carbonyl group towards nucleophilic attack.[4] Boron-based catalysts have also been shown to be effective for direct amidation reactions.[4] Alternatively, the reaction can be promoted by a strong base like sodium methoxide, which deprotonates the amine to increase its nucleophilicity.

4.2. Detailed Experimental Protocol: Synthesis of N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide

This protocol provides a representative example of the synthesis of an N-substituted 2-(2-oxopyrrolidin-1-yl)acetamide using benzylamine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq) - Optional

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add toluene to dissolve the starting material. Then, add benzylamine (1.1 eq) to the solution. If using a catalyst, add sodium methoxide (0.1 eq) at this stage.

  • Reaction: Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides.

Experimental_Workflow A Reaction Setup (Ester, Amine, Solvent, Catalyst) B Heating & Reflux A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Extraction & Washing) C->D Reaction Complete E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of N-substituted 2-(2-oxopyrrolidin-1-yl)acetamides. The protocols and insights provided in this guide are intended to empower researchers to efficiently generate libraries of these compounds for screening in drug discovery programs. The straightforward amidation chemistry, coupled with the wide availability of diverse amines, makes this an attractive strategy for exploring new chemical entities based on a proven pharmacophore.

References

The Pyrrolidinone Core: A Step-by-Step Guide to Synthesizing Bioactive Molecules from Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 2-Oxo-1-pyrrolidineacetate Scaffold

In the landscape of medicinal chemistry and drug development, the pyrrolidinone ring system stands out as a privileged scaffold, forming the core of a diverse array of biologically active compounds.[1] Methyl 2-oxo-1-pyrrolidineacetate, a readily accessible and versatile starting material, serves as a crucial building block for the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system.[2] Its unique structure allows for straightforward modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide provides a detailed, step-by-step exploration of the synthetic pathways leading to several classes of bioactive molecules, starting from this invaluable intermediate. We will delve into the synthesis of nootropics, anticonvulsants, and anti-inflammatory agents, elucidating the rationale behind the chosen synthetic strategies and providing detailed experimental protocols.

Core Synthetic Strategy: The Amidation of this compound

The primary and most direct synthetic transformation of this compound is its amidation. The ester moiety is readily converted into a wide range of amides by reaction with various primary or secondary amines. This reaction is the cornerstone for the synthesis of a multitude of bioactive compounds and is typically carried out under mild conditions, offering high yields and purity.

start This compound product N-Substituted 2-oxo-1-pyrrolidineacetamide start->product Amidation amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General amidation of this compound.

Application I: Synthesis of Nootropic Agents

The most prominent application of this compound is in the synthesis of nootropic drugs, also known as "smart drugs," which are compounds that may improve cognitive function. Piracetam, the archetypal nootropic agent, and its more potent analog, pramiracetam, are prime examples.

Synthesis of Piracetam

Piracetam, or 2-oxo-1-pyrrolidineacetamide, is synthesized through the direct amidation of this compound with ammonia. This straightforward reaction provides a high yield of the target compound.

Reaction Scheme:

start This compound product Piracetam start->product Amidation reagent Ammonia (NH3) reagent->product

Caption: Synthesis of Piracetam.

Detailed Experimental Protocol:

  • Materials:

    • This compound

    • Methanolic ammonia solution (saturated)

    • Methanol

    • Diethyl ether

  • Procedure:

    • In a pressure-resistant reaction vessel, dissolve this compound (1.0 eq) in a saturated solution of ammonia in methanol.

    • Seal the vessel and heat the reaction mixture to 50-70°C.

    • Maintain the reaction at this temperature for 3-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or isopropanol, to yield pure piracetam as a white crystalline solid.[3]

  • Expected Yield: 75-85%

ReactantMolar RatioMolecular Weight
This compound1.0157.17 g/mol
AmmoniaExcess17.03 g/mol
Synthesis of Pramiracetam

Pramiracetam, a more potent nootropic, is synthesized by the amidation of a derivative of this compound with N,N-diisopropylethylenediamine. This synthesis involves a two-step process starting from 2-pyrrolidinone.

Reaction Scheme:

cluster_0 Step 1 cluster_1 Step 2 start 2-Pyrrolidinone intermediate N-(2-chloroacetyl)pyrrolidin-2-one start->intermediate reagent1 Sodium Hydride (NaH) reagent1->intermediate reagent2 Chloroacetyl Chloride reagent2->intermediate product Pramiracetam intermediate->product reagent3 N,N-Diisopropylethylenediamine reagent3->product

Caption: Synthesis of Pramiracetam.

Detailed Experimental Protocol:

  • Step 1: Synthesis of N-(2-chloroacetyl)pyrrolidin-2-one

    • Materials:

      • 2-Pyrrolidinone

      • Sodium hydride (60% dispersion in mineral oil)

      • Dry tetrahydrofuran (THF)

      • Chloroacetyl chloride

    • Procedure:

      • To a stirred suspension of sodium hydride (1.1 eq) in dry THF under an inert atmosphere, add a solution of 2-pyrrolidinone (1.0 eq) in dry THF dropwise at 0°C.

      • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

      • Cool the mixture back to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

      • Stir the reaction at room temperature overnight.

      • Quench the reaction by the slow addition of water.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-chloroacetyl)pyrrolidin-2-one.

  • Step 2: Synthesis of Pramiracetam

    • Materials:

      • N-(2-chloroacetyl)pyrrolidin-2-one

      • N,N-Diisopropylethylenediamine

      • Potassium carbonate

      • Acetonitrile

    • Procedure:

      • To a solution of N-(2-chloroacetyl)pyrrolidin-2-one (1.0 eq) in acetonitrile, add N,N-diisopropylethylenediamine (1.2 eq) and potassium carbonate (2.0 eq).

      • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

      • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel to afford pramiracetam.[4]

ReactantMolar RatioMolecular Weight
N-(2-chloroacetyl)pyrrolidin-2-one1.0161.59 g/mol
N,N-Diisopropylethylenediamine1.2144.27 g/mol
Potassium Carbonate2.0138.21 g/mol

Application II: Synthesis of Anticonvulsant Agents

The pyrrolidinone scaffold is also a key feature in several anticonvulsant drugs. By modifying the substituent on the acetamide nitrogen, it is possible to synthesize compounds with potent antiepileptic activity.

Synthesis of N-Aryl-2-oxo-1-pyrrolidineacetamides

A general route to potential anticonvulsant agents involves the amidation of this compound with various substituted anilines. The nature of the substituent on the aromatic ring can significantly influence the anticonvulsant activity.

Reaction Scheme:

start This compound product N-Aryl-2-oxo-1-pyrrolidineacetamide start->product Amidation reagent Substituted Aniline (ArNH2) reagent->product

Caption: Synthesis of N-Aryl-2-oxo-1-pyrrolidineacetamides.

Detailed Experimental Protocol:

  • Materials:

    • This compound

    • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and collect the methanol-water azeotrope in the Dean-Stark trap.

    • Monitor the reaction by TLC until all the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-2-oxo-1-pyrrolidineacetamide.[2][5]

ReactantMolar Ratio
This compound1.0
Substituted Aniline1.1
p-Toluenesulfonic acidCatalytic

Application III: Synthesis of Anti-inflammatory Agents

The versatility of the pyrrolidinone core extends to the development of anti-inflammatory drugs. By incorporating specific pharmacophores, novel compounds with potent anti-inflammatory properties can be synthesized.

Synthesis of N-(Heteroaryl)-2-oxo-1-pyrrolidineacetamides

The synthesis of N-(heteroaryl)-2-oxo-1-pyrrolidineacetamides can lead to compounds with potential anti-inflammatory activity. The introduction of a heteroaromatic ring can modulate the compound's interaction with biological targets involved in the inflammatory cascade.

Reaction Scheme:

start This compound product N-(Heteroaryl)-2-oxo-1-pyrrolidineacetamide start->product Amidation reagent Heteroaryl Amine reagent->product

Caption: Synthesis of N-(Heteroaryl)-2-oxo-1-pyrrolidineacetamides.

Detailed Experimental Protocol:

  • Materials:

    • This compound

    • Heteroaryl amine (e.g., 2-aminothiazole, 2-aminopyridine)

    • Sodium methoxide

    • Methanol

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add the heteroaryl amine (1.1 eq).

    • Add a catalytic amount of sodium methoxide.

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization to afford the desired N-(heteroaryl)-2-oxo-1-pyrrolidineacetamide.[6][7]

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of a wide range of bioactive molecules. Its straightforward reactivity, particularly in amidation reactions, allows for the efficient construction of complex molecular architectures with diverse pharmacological activities. The protocols outlined in this guide for the synthesis of nootropic, anticonvulsant, and anti-inflammatory agents demonstrate the power of this building block in drug discovery and development. Further exploration of the chemical space accessible from this starting material holds great promise for the discovery of novel therapeutics.

References

Large-scale synthesis considerations for "Methyl 2-oxo-1-pyrrolidineacetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<APPLICATION NOTE & PROTOCOLS

Introduction

Methyl 2-oxo-1-pyrrolidineacetate and its derivatives are a cornerstone in the synthesis of nootropic drugs, a class of compounds known for their cognitive-enhancing properties.[1][2][3] Piracetam, the progenitor of the racetam family, is chemically known as 2-oxo-1-pyrrolidine acetamide and is a derivative of gamma-aminobutyric acid (GABA).[1][2] These compounds have demonstrated potential in improving memory, learning, and overall brain metabolism.[1][2] The growing interest in nootropics for treating CNS disorders and enhancing cognitive function necessitates robust and scalable synthetic methodologies.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound derivatives, focusing on practical considerations, process optimization, and safety.

Core Synthetic Strategy: N-Alkylation of 2-Pyrrolidinone

The principal transformation in the synthesis of this compound is the N-alkylation of the 2-pyrrolidinone ring.[5] This reaction involves the deprotonation of the lactam nitrogen followed by a nucleophilic substitution with a suitable alkylating agent, typically a haloacetate ester.[5][6] While seemingly straightforward, the transition from laboratory-scale to industrial production presents several challenges that require careful consideration of reagents, reaction conditions, and safety protocols.

Key Reaction Parameters and Their Impact on Scalability
ParameterLaboratory-Scale ApproachLarge-Scale Considerations & RecommendationsRationale & Scientific Justification
Base Selection Strong bases like Sodium Hydride (NaH) in an oil dispersion are commonly used.[6]Use of NaH in pre-measured, dissolvable bags (e.g., SecuBags®) is highly recommended.[7][8][9] Alternatively, Phase Transfer Catalysis (PTC) with weaker inorganic bases like potassium carbonate can be employed.[6][10][11]NaH is highly reactive and pyrophoric, posing significant handling risks at scale.[7][8][12] Dissolvable bags minimize exposure and ignition risk.[9] PTC offers a milder and often safer alternative, avoiding the hazards of strong, moisture-sensitive bases.[6][11]
Solvent System Aprotic polar solvents like DMF or DMSO are often used to ensure solubility of the reactants.[13][14]Toluene or 2-Methyltetrahydrofuran (MeTHF) are preferred for large-scale operations.[7][8][12] Under PTC conditions, solvent-free or biphasic systems can be highly effective.[6][10]DMF and DMSO can have thermal stability issues with strong bases like NaH.[12] Toluene and MeTHF offer better safety profiles. Solvent-free PTC is environmentally benign and can simplify downstream processing.[6][10]
Alkylating Agent Methyl chloroacetate or methyl bromoacetate are typical choices.Methyl chloroacetate is generally more cost-effective for large-scale production.[15] In PTC, the use of a catalyst like tetrabutylammonium iodide can enhance the reactivity of the alkylating agent in situ.[16]Cost is a primary driver in large-scale synthesis. The in-situ generation of a more reactive iodide from a less expensive chloride via the Finkelstein reaction is a common strategy in PTC to improve reaction kinetics.[16]
Temperature Control Reactions are often run at room temperature or with gentle heating.Precise temperature control is critical to manage exotherms, especially during the addition of the base and alkylating agent. Jacketed reactors with efficient cooling systems are essential.The deprotonation of 2-pyrrolidinone with NaH is exothermic and generates hydrogen gas, creating a potential for runaway reactions and pressure buildup.[7][8]
Work-up & Purification Aqueous quench followed by extraction and column chromatography.Quenching of excess NaH must be carefully controlled using a solvent with a known water content (e.g., wet MeTHF).[8] Purification is typically achieved through distillation or crystallization to avoid the cost and solvent waste of large-scale chromatography.[17][18][19][20]Uncontrolled quenching of NaH can be violent. Distillation and crystallization are more economical and scalable purification methods for large quantities of material.[18][19]

Visualizing the Synthetic Workflow

The following diagram illustrates the key decision points and workflows for the large-scale synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Base Selection Strategy cluster_2 Reaction & Work-up cluster_3 Purification Pyrrolidinone 2-Pyrrolidinone StrongBase Strong Base (e.g., NaH) Pyrrolidinone->StrongBase PTC Phase Transfer Catalysis Pyrrolidinone->PTC AlkylatingAgent Methyl Haloacetate Reaction_NaH Reaction in Aprotic Solvent AlkylatingAgent->Reaction_NaH Reaction_PTC Biphasic or Solvent-Free Reaction AlkylatingAgent->Reaction_PTC StrongBase->Reaction_NaH Deprotonation PTC->Reaction_PTC Catalysis Quench Controlled Quench Reaction_NaH->Quench Distillation Vacuum Distillation Quench->Distillation PhaseSeparation Phase Separation Reaction_PTC->PhaseSeparation PhaseSeparation->Distillation Crystallization Crystallization Distillation->Crystallization Optional Polishing Product This compound Distillation->Product Crystallization->Product

Caption: Synthetic workflow for this compound.

Detailed Protocols

Protocol 1: Large-Scale Synthesis using Sodium Hydride in Dissolvable Bags

Safety First: This protocol involves the use of sodium hydride, a highly reactive and flammable solid. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a properly vetted and equipped chemical reactor.[7][8] Personnel must be highly trained and wear appropriate personal protective equipment. A system to monitor hydrogen off-gassing is mandatory.[7][8][9]

Materials & Equipment:

  • 2-Pyrrolidinone

  • Sodium Hydride (60% dispersion in mineral oil) in SecuBags®

  • Methyl Chloroacetate

  • Toluene or 2-Methyltetrahydrofuran (MeTHF), anhydrous

  • Jacketed glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and inert gas inlet/outlet

  • Hydrogen off-gas monitoring system (e.g., mass spectrometer or thermal conductivity detector)

  • Controlled addition funnel or pump for liquid reagents

Procedure:

  • Reactor Inerting and Solvent Charge: Purge the reactor thoroughly with nitrogen. Charge the reactor with anhydrous toluene or MeTHF.

  • Addition of 2-Pyrrolidinone: Add 2-pyrrolidinone to the solvent and agitate to dissolve.

  • Addition of Sodium Hydride: Carefully add the pre-weighed SecuBags® of sodium hydride to the reactor. The bags are designed to dissolve in the reaction solvent.[9]

  • Deprotonation: Heat the mixture to 40-50 °C. Monitor the hydrogen evolution. The reaction is complete when hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture to 20-25 °C. Slowly add methyl chloroacetate via an addition funnel or pump, maintaining the temperature below 30 °C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Controlled Quench: Once the reaction is complete, carefully quench any excess sodium hydride by the slow, controlled addition of a solvent with a known water content (e.g., 4% wet MeTHF).[9] Monitor for any hydrogen evolution.

  • Work-up: Add water to dissolve the sodium chloride byproduct. Separate the aqueous layer. Wash the organic layer with brine.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Phase Transfer Catalysis (PTC) Approach

Advantages: This method avoids the use of hazardous sodium hydride and often allows for simpler work-up procedures.[6][11]

Materials & Equipment:

  • 2-Pyrrolidinone

  • Methyl Chloroacetate

  • Potassium Carbonate (finely powdered)

  • Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI)

  • Toluene

  • Mechanical stirrer and heating mantle

Procedure:

  • Charge Reactants: To a reactor equipped with a mechanical stirrer and condenser, add 2-pyrrolidinone, toluene, finely powdered potassium carbonate, and the phase transfer catalyst (TBAB or TBAI).

  • Heating and Alkylation: Heat the heterogeneous mixture to 80-90 °C with vigorous stirring. Slowly add methyl chloroacetate.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-8 hours. Monitor the reaction progress by GC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the inorganic salts.

  • Purification: Wash the filtrate with water to remove any remaining salts and the phase transfer catalyst. Concentrate the organic layer under reduced pressure and purify the product by vacuum distillation.

From Intermediate to Active Pharmaceutical Ingredient (API)

This compound is a key intermediate.[21][22] For the synthesis of piracetam, the methyl ester is converted to the corresponding amide.[23]

G Intermediate This compound Ammonolysis Ammonolysis (Ammonia in Methanol) Intermediate->Ammonolysis API Piracetam (2-oxo-1-pyrrolidine acetamide) Ammonolysis->API Purification Crystallization API->Purification

Caption: Conversion of intermediate to Piracetam API.

Protocol 3: Ammonolysis to Piracetam

Procedure:

  • Dissolve the purified this compound in a suitable solvent such as methanol.[15]

  • Charge the solution to a pressure reactor.

  • Introduce anhydrous ammonia gas or a solution of ammonia in methanol.[23]

  • Heat the reaction mixture to 50-70 °C.[15] The reaction progress is monitored until the starting material is consumed.

  • Cool the reactor and vent any excess ammonia.

  • The crude piracetam often crystallizes out of the solution upon cooling.[23]

  • The product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to meet pharmaceutical-grade purity specifications.[15]

Conclusion

The large-scale synthesis of this compound derivatives requires a shift in mindset from laboratory convenience to industrial safety, efficiency, and cost-effectiveness. The selection of the base, solvent, and purification method are critical decisions that have a profound impact on the overall process. While the use of sodium hydride is a well-established method, the adoption of safer alternatives like phase transfer catalysis is highly encouraged for new process development. Careful planning, robust process controls, and a commitment to safety are paramount for the successful and sustainable production of these important pharmaceutical intermediates.

References

Application Notes & Protocols: The Strategic Use of Methyl 2-oxo-1-pyrrolidineacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-oxo-1-pyrrolidineacetate (CAS No. 59776-88-4) in the synthesis of pharmaceutical intermediates. With a primary focus on the widely recognized nootropic agent, Piracetam, this guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern reaction success. Beyond its role as a precursor to racetam-class drugs, we explore its broader utility and the causality behind experimental design, ensuring a blend of theoretical knowledge and practical, actionable methodologies.

Introduction: A Profile of a Versatile Intermediate

This compound, also known as Methyl (2-oxopyrrolidin-1-yl)acetate, is a versatile liquid intermediate that has carved a significant niche in medicinal chemistry and pharmaceutical development.[1][2] Its molecular architecture, featuring a pyrrolidone ring and a reactive methyl ester group, makes it an ideal precursor for a variety of N-substituted acetamides.[1][3] This reactivity is central to its role in building more complex molecules, particularly those in the racetam family of cognitive enhancers.[4][5]

The compound is a colorless to slightly yellow, clear liquid with a boiling point of 144-148°C at 16 Torr and a density of approximately 1.131 g/mL at 25°C.[3][6] Its stability and handling characteristics make it suitable for both laboratory-scale research and industrial production.[1] This guide will primarily focus on its most prominent application: the synthesis of Piracetam, providing a foundational protocol that can be adapted for the synthesis of other related pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 59776-88-4[1]
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1][6]
Boiling Point 144-148°C (16 Torr)[3][6]
Density 1.131 g/mL at 25°C[3][6]
Synonyms Methyl (2-oxopyrrolidin-1-yl)acetate, 2-Oxo-1-pyrrolidineacetic acid methyl ester[1][6][7]

Core Application: Synthesis of Piracetam via Aminolysis

The conversion of this compound to Piracetam (2-oxo-1-pyrrolidineacetamide) is a classic example of an amidation or aminolysis reaction. This process is a cornerstone of nootropic drug synthesis and serves as an excellent model for understanding the utility of the starting ester.[8][9]

The Chemistry: Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in this compound. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol as a leaving group to yield the stable amide product, Piracetam.

The reaction is typically carried out using a solution of ammonia in an alcohol, such as methanol.[10] The process is often performed at elevated temperatures to increase the reaction rate. The volatility of the methanol byproduct can also help drive the reaction to completion, in accordance with Le Châtelier's principle.[11][12]

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products R1 This compound (Ester) NucAttack Nucleophilic Attack on Carbonyl Carbon R1->NucAttack Electrophile R2 Ammonia (NH3) (Nucleophile) R2->NucAttack Nucleophile Tetrahedral Tetrahedral Intermediate Formation NucAttack->Tetrahedral Elimination Elimination of Methanol (CH3OH) Tetrahedral->Elimination P1 Piracetam (Amide) Elimination->P1 P2 Methanol (Byproduct) Elimination->P2

Caption: Nucleophilic acyl substitution pathway for Piracetam synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Piracetam

This protocol details a robust method for synthesizing Piracetam from this compound. It is designed to be self-validating through clear checkpoints and expected outcomes.

Safety First:

  • Always work in a well-ventilated fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][15]

  • This compound may cause skin and eye irritation.[6] Handle with care.

  • Ammonia solutions are corrosive and have pungent vapors. Handle with caution.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
This compound59776-88-4157.1715.7 g (0.1 mol)Purity ≥ 97%
Methanolic Ammonia7664-41-717.03~150 mL (7N solution)Saturated solution of ammonia in methanol.
Isopropanol67-63-060.10~100-150 mLFor recrystallization.
Activated Carbon7440-44-012.01~0.5 gDecolorizing agent.
Diethyl Ether60-29-774.12As neededFor washing the final product.

Equipment:

  • 250 mL round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (optional)

  • Buchner funnel and filter flask assembly

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (15.7 g, 0.1 mol).

    • Add the methanolic ammonia solution (~150 mL) to the flask.

    • Causality: Methanol serves as a solvent that is miscible with both the reactant ester and the ammonia gas. Using a pre-prepared saturated solution ensures a high concentration of the nucleophile is present to drive the reaction.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (approximately 60-65°C) with continuous stirring.[10]

    • Maintain the reflux for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak.

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile ammonia and methanol solvent, maintaining constant reaction conditions.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC/HPLC), allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and ammonia. This will result in a crude solid or a thick oil.

    • Causality: Removing the solvent is the first step in isolating the product. This crude material contains the desired Piracetam along with unreacted starting material and byproducts.

  • Purification by Recrystallization:

    • Add isopropanol (~100 mL) to the crude product in a beaker or Erlenmeyer flask.[9][16]

    • Heat the mixture with stirring until all the solid dissolves. If the solution is colored, add a small amount of activated carbon (0.5 g), continue heating for 5-10 minutes, and then perform a hot filtration to remove the carbon.[16]

    • Causality: Isopropanol is chosen as a recrystallization solvent because Piracetam has high solubility in it at high temperatures and low solubility at low temperatures, allowing for efficient crystallization and purification. Activated carbon adsorbs colored impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities and to aid in drying.

    • Dry the purified Piracetam in a vacuum oven at 50°C overnight.[16]

  • Analysis and Quality Control:

    • Determine the yield of the final product. A typical yield for this procedure is in the range of 75-85%.[16]

    • Confirm the identity and purity of the product using standard analytical techniques such as melting point determination (Piracetam melts at 151-153°C), NMR spectroscopy, and HPLC.[8][17]

    • Trustworthiness: The purity of the final product is the ultimate validation of the protocol. An HPLC analysis should show a single major peak corresponding to Piracetam, with minimal presence of the starting ester or other impurities.[17]

Caption: Workflow for the synthesis and purification of Piracetam.

Broader Synthetic Utility & Considerations

While the synthesis of Piracetam is a primary application, the reactivity of this compound extends to other pharmaceutical intermediates. The methyl ester can undergo aminolysis with a wide range of primary and secondary amines, not just ammonia. This allows for the creation of a diverse library of N-substituted (2-oxo-pyrrolidin-1-yl)acetamides.[3]

For instance, reaction with ethanolamine would yield N-(2-hydroxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, an intermediate that could be further functionalized. The reaction mechanism remains the same, though reaction conditions may need to be optimized based on the nucleophilicity and steric hindrance of the chosen amine.[18][19]

Key Considerations for Protocol Adaptation:

  • Nucleophilicity of the Amine: Less nucleophilic amines may require longer reaction times, higher temperatures, or the use of a catalyst (e.g., sodium methoxide) to facilitate the reaction.[12][18]

  • Solvent Choice: The solvent must be able to dissolve the reactants and should be inert under the reaction conditions. Aprotic polar solvents like DMF or DMSO can also be used.

  • Purification Strategy: The physical properties of the final amide product will dictate the optimal purification method. While recrystallization is common, column chromatography may be necessary for non-crystalline or difficult-to-purify products.

Safety & Handling

As a matter of best practice, a Safety Data Sheet (SDS) should always be consulted before handling this compound or any other chemical.

  • Hazard Identification: The compound is generally classified as an irritant to the skin and eyes.[6] Inhalation of mists or vapors should be avoided.

  • First Aid Measures: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of significant exposure, seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its straightforward conversion to Piracetam via aminolysis serves as a model reaction that highlights its utility. By understanding the underlying chemical principles and adhering to robust, well-designed protocols, researchers can effectively leverage this intermediate to construct a wide array of complex target molecules. The methodologies presented herein provide a solid foundation for both established applications and the exploration of novel synthetic pathways.

References

Application Notes and Protocols for the Quantification of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate and a known impurity in the synthesis of the nootropic drug Piracetam, requires precise and accurate quantification for quality control and regulatory compliance in pharmaceutical development.[1][2][3] This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, detailing robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles to ensure trustworthiness and reproducibility.

Chemical Profile: this compound

PropertyValueSource
IUPAC Name Methyl 2-(2-oxopyrrolidin-1-yl)acetate--INVALID-LINK--
Synonyms Piracetam Impurity B--INVALID-LINK--
CAS Number 59776-88-4--INVALID-LINK--
Molecular Formula C₇H₁₁NO₃--INVALID-LINK--
Molecular Weight 157.17 g/mol --INVALID-LINK--

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This stability-indicating HPLC-UV method is adapted from validated procedures for the simultaneous determination of Piracetam and its impurities.[4][5][6] It offers a reliable and routinely applicable approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Principle

The method utilizes reversed-phase chromatography to separate this compound from Piracetam and other related substances. Quantification is achieved by monitoring the UV absorbance at 205 nm, where the analyte exhibits a suitable chromophore.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Nucleosil C18, 250 mm x 4.6 mm, 10 µm particle size).[4][5][6]

  • Mobile Phase: A filtered and degassed mixture of an aqueous solution containing 0.2 g/L of triethylamine and acetonitrile (85:15, v/v). The pH of the mobile phase is adjusted to 6.5 with phosphoric acid.[4][5][6]

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temperature: Ambient.

  • Detection Wavelength: 205 nm.[4][5][6]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25 minutes.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase as described above. Ensure thorough mixing and degassing before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 34 ng/mL to 10,000 ng/mL.[4][5]

3. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), and extract it with the mobile phase using sonication. Filter the extract and dilute as necessary to bring the concentration of this compound into the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC-UV method, adapted from methods for piracetam and its impurities.[4][5][6]

ParameterTypical Value
Linearity Range 34 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Quantification (LOQ) 34 ng/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (205 nm) Chromatography->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

II. Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

For analytes that are sufficiently volatile and thermally stable, GC-MS offers high selectivity and sensitivity. This compound, with a boiling point of 144-148 °C at 16 Torr, is amenable to GC analysis.[7] However, derivatization may be beneficial to improve peak shape and thermal stability. This proposed method outlines a direct injection approach and a derivatization option.

Principle

The analyte is volatilized and separated from other components in a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and selected ions can be monitored for quantification.

Proposed Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Proposed SIM Ions: Based on the structure, potential characteristic ions would include the molecular ion (m/z 157) and fragments corresponding to the loss of the methoxycarbonyl group (e.g., m/z 98) and other fragments.

2. Derivatization (Optional - for improved performance):

  • Silylation: To improve volatility and thermal stability, silylation can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves replacing the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.

3. Sample Preparation:

  • Direct Injection: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • With Derivatization: After dissolving the sample in an appropriate solvent, add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

4. Analysis Procedure:

  • Inject a solvent blank to ensure system cleanliness.

  • Inject prepared standards and samples.

  • For quantitative analysis, create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution/Derivatization) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Proposed workflow for the quantification of this compound by GC-MS.

III. Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for achieving high sensitivity and selectivity, making it ideal for the quantification of trace-level impurities in complex matrices. This proposed method is based on established principles for the analysis of related compounds.[2]

Principle

The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on an LC column, ionized (typically by electrospray ionization - ESI), and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification using Multiple Reaction Monitoring (MRM).

Proposed Experimental Protocol

1. Instrumentation and LC-MS/MS Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure good separation and peak shape. A typical starting point would be 5% B, ramping up to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows: To be optimized for the specific instrument.

  • MRM Transitions (Proposed): The precursor ion will be the protonated molecule [M+H]⁺ (m/z 158.1). Product ions would result from fragmentation of the ester and pyrrolidone ring. These need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound158.1To be determinedTo be determinedTo be determined

2. Sample and Standard Preparation:

  • Similar to the HPLC-UV method, prepare stock and calibration standards in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare samples by dissolving or extracting them in the same solvent and diluting to a concentration within the calibration range.

3. Analysis Procedure:

  • Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions and collision energies.

  • Equilibrate the LC-MS/MS system.

  • Inject standards and samples.

  • Quantify the analyte using the calibration curve constructed from the peak areas of the quantifier MRM transition.

Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Sample_Prep Standard & Sample Preparation LC_Separation LC Separation (Reversed-Phase) Standard_Sample_Prep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Proposed workflow for the quantification of this compound by LC-MS/MS.

IV. Method Selection and Justification

The choice of analytical technique depends on the specific requirements of the analysis:

  • HPLC-UV: Ideal for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use. It is a well-established technique for the analysis of pharmaceutical impurities.

  • GC-MS: A viable alternative, particularly if the sample matrix is complex and contains volatile interferences. The high selectivity of mass spectrometry can be advantageous.

  • LC-MS/MS: The method of choice for trace-level quantification, offering unparalleled sensitivity and selectivity. It is particularly useful for analyzing samples with very low impurity levels or complex matrices.

V. Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound using three powerful analytical techniques. The validated HPLC-UV method serves as a robust starting point for routine analysis, while the proposed GC-MS and LC-MS/MS methods offer enhanced selectivity and sensitivity for more demanding applications. The successful implementation of these methods will ensure the quality and safety of pharmaceutical products containing Piracetam.

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxo-1-pyrrolidineacetate is a versatile chemical intermediate, widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a reactive ester and a stable lactam ring, makes it an excellent substrate for a variety of chemical transformations. One of the most fundamental and powerful reactions in organic synthesis is the Grignard reaction, which facilitates the formation of new carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2][3][4]

This application note provides a detailed protocol for the reaction of this compound with Grignard reagents. The reaction proceeds via a double addition mechanism to the ester carbonyl, yielding a tertiary alcohol.[5][6][7][8] This process offers a reliable pathway to introduce a wide range of alkyl or aryl groups, creating complex molecular architectures valuable for drug development and scientific research.

Reaction Mechanism: A Two-Stage Process

The reaction between an ester like this compound and a Grignard reagent is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. The process requires at least two equivalents of the Grignard reagent to proceed to the final tertiary alcohol product.

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of the ester carbonyl. This initial attack forms a transient tetrahedral intermediate.[5][7][8]

  • Formation of Ketone Intermediate: This intermediate is unstable and collapses, expelling the methoxy group (-OCH₃) as a leaving group. This step results in the formation of a ketone intermediate.[5][7][8]

  • Nucleophilic Addition: The ketone formed is generally more reactive than the starting ester.[5][6] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon.

  • Protonation to Yield Tertiary Alcohol: This second nucleophilic attack generates a magnesium alkoxide intermediate. A subsequent aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[6][9]

It is crucial to understand that isolating the ketone intermediate is typically not feasible under standard Grignard conditions due to its high reactivity.[5] The protocol is therefore optimized for the synthesis of the tertiary alcohol.

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up Start This compound + R-MgX Intermediate1 Tetrahedral Intermediate Start->Intermediate1 1st Eq. Grignard Attack Ketone Ketone Intermediate Intermediate1->Ketone Elimination of -OCH3 Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 2nd Eq. Grignard Attack Product Tertiary Alcohol Product Intermediate2->Product Acidic Work-up (H3O+)

Caption: Mechanism of double Grignard addition to an ester.

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for various Grignard reagents. The utmost care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[2][6]

Materials and Reagents

  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Condenser and gas inlet adapter

  • Magnetic stirrer and stir bar

  • Inert atmosphere (dry Nitrogen or Argon)

  • Dry ice/acetone bath

Workflow Visualization

Experimental Workflow A 1. Setup Flame-dry glassware under N2/Ar atmosphere. B 2. Reagent Preparation Dissolve ester in anhydrous THF. Cool to -78°C. A->B C 3. Grignard Addition Add Grignard reagent (2.1 eq) dropwise via dropping funnel. B->C D 4. Reaction Stir at -78°C to RT. Monitor by TLC. C->D E 5. Quenching Slowly add sat. aq. NH4Cl at 0°C. D->E F 6. Extraction Extract with Et2O or EtOAc. Wash with water and brine. E->F G 7. Drying & Concentration Dry organic layer (Na2SO4). Evaporate solvent. F->G H 8. Purification Purify crude product via column chromatography. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a steady stream of inert gas.

  • Reaction Setup: In the flask, dissolve this compound (1.0 molar equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize side reactions.[2]

  • Grignard Reagent Addition: Charge the dropping funnel with the Grignard reagent (2.1 molar equivalents). Add the Grignard solution dropwise to the vigorously stirred ester solution over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below -60 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before letting it slowly warm to room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This will protonate the alkoxide and decompose any excess Grignard reagent.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel or by vacuum distillation, depending on its physical properties.[2]

Data Presentation and Key Parameters

Effective management of stoichiometry and reaction conditions is paramount for a successful synthesis.

Table 1: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
This compound1.0Electrophilic substrate
Grignard Reagent (R-MgX)2.1 - 2.5Nucleophile; a slight excess ensures complete conversion of the intermediate ketone to the final tertiary alcohol product.[5]
Anhydrous THF-Aprotic solvent to dissolve reactants and stabilize the Grignard reagent.
Saturated Aqueous NH₄Cl-Quenching agent for protonation of the alkoxide and destruction of excess Grignard reagent.[2]

Table 2: Representative Reaction Conditions for Various Grignard Reagents

Grignard ReagentTypical Addition Temp.Reaction Time (h)Expected Product TypeNotes
Methylmagnesium Bromide-78 °C1-2Tertiary alcohol with two additional methyl groupsHighly reactive; requires strict temperature control.
Phenylmagnesium Bromide-78 °C to 0 °C2-4Tertiary alcohol with two additional phenyl groupsLess reactive than alkyl Grignards; may require warming to complete.
Isopropylmagnesium Chloride-60 °C to 0 °C3-5Tertiary alcohol with two additional isopropyl groupsSterically hindered; may result in lower yields or side reactions.[3]

Challenges and Troubleshooting

  • Moisture Contamination: The primary cause of failed Grignard reactions is the presence of water or other protic sources, which will quench the reagent.[6] Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Low Yields: If the yield is low and starting material remains, it may indicate an insufficient amount of Grignard reagent was used or that the reagent had degraded due to improper storage.

  • Formation of Side Products: Side reactions, such as enolization, can occur if the temperature is not kept sufficiently low, especially with sterically hindered ketones.[3]

Conclusion

The reaction of this compound with Grignard reagents is a robust and highly effective method for the synthesis of diverse tertiary alcohols. These products can serve as advanced intermediates in the development of novel therapeutics and complex organic molecules.[10][11] By carefully controlling reaction parameters, particularly stoichiometry and temperature under strictly anhydrous conditions, researchers can achieve high yields and purity. This protocol provides a solid foundation for scientists in drug development and organic synthesis to successfully utilize this important carbon-carbon bond-forming reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Methyl 2-oxo-1-pyrrolidineacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this valuable intermediate. The following troubleshooting guide and FAQs are structured to address specific experimental issues with a focus on causality and robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and straightforward synthesis is the N-alkylation of 2-pyrrolidinone with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate). This reaction is typically performed in a polar aprotic solvent like DMF or THF, using a base to deprotonate the lactam nitrogen.

The primary challenges stem from the ambident nucleophilic nature of the pyrrolidinone anion, potential side reactions, and difficulties in product purification. Key issues include:

  • Low Conversion/Yield: Incomplete deprotonation or reaction.

  • Side Product Formation: Primarily O-alkylation, but also hydrolysis of the ester or lactam.

  • Purification Hurdles: Separating the polar product from the starting material, salts, and solvent.

.dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: General reaction scheme for the synthesis showing desired N-alkylation and competing O-alkylation pathways.

Troubleshooting Guide

Issue 1: Low Reaction Yield & Significant Unreacted Starting Material

Question: My reaction yield is consistently low (<50%), and I recover a large amount of unreacted 2-pyrrolidinone. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue often traced back to incomplete deprotonation of the 2-pyrrolidinone starting material. The pKa of 2-pyrrolidinone is high (approx. 24.5), necessitating a sufficiently strong base and strictly anhydrous conditions to generate the reactive anion.[1]

Causality & Solutions:

  • Insufficient Base Strength: A weak base may not deprotonate the lactam efficiently.[2] While potassium carbonate (K₂CO₃) is sometimes used, it often requires higher temperatures and can give mixed results.[1][3] A strong base like sodium hydride (NaH) is generally more effective for achieving complete deprotonation.[1][4]

  • Base Quality & Handling: Sodium hydride is often supplied as a dispersion in mineral oil. The oil can coat the NaH particles, reducing reactivity. It is crucial to wash the NaH with a dry, non-polar solvent (like hexane) before use. Ensure the base has not been deactivated by atmospheric moisture.

  • Presence of Water: Trace amounts of water in the solvent (e.g., DMF) or on the glassware will quench the base and the pyrrolidinone anion, halting the reaction.[1] Always use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use.

  • Reaction Temperature & Time: While some reactions proceed at room temperature after initial deprotonation, less reactive alkylating agents (like methyl chloroacetate) may require gentle heating (e.g., 60-80 °C) to drive the reaction to completion.[2] Monitor the reaction by TLC to determine the optimal time.

Optimized Protocol for Deprotonation:

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base that favors N-alkylation.[1][4]
Base Equivalents 1.1 - 1.2 eq.A slight excess ensures complete deprotonation of the 2-pyrrolidinone.
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the cation and promote SN2 reaction.[1]
Procedure 1. Wash NaH with anhydrous hexane under inert gas. 2. Suspend NaH in anhydrous DMF and cool to 0°C. 3. Add 2-pyrrolidinone dropwise. 4. Stir until H₂ evolution ceases (30-60 min).[1]This ensures the formation of the sodium salt of 2-pyrrolidinone before the alkylating agent is introduced.[1]
Issue 2: Identification and Minimization of an Isomeric Side Product

Question: My crude NMR shows a second major product with a similar mass. I suspect it's an isomer. What is it and how can I prevent its formation?

Answer: The most common isomeric byproduct is the O-alkylated product, which arises from the ambident nucleophilic character of the deprotonated 2-pyrrolidinone.[1][5] Alkylation can occur at either the nitrogen (softer nucleophilic center) or the oxygen (harder nucleophilic center).

Identification and Prevention:

  • Identification: The N- and O-alkylated isomers can be distinguished by spectroscopy. In ¹³C NMR, the methylene carbon attached to the oxygen in the O-alkylated product will be significantly further downfield than the corresponding carbon attached to the nitrogen in the desired N-alkylated product.[1] Various 2D NMR techniques can also confirm the structure.[6]

  • Prevention (Favoring N-Alkylation):

    • Base/Solvent System: Using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF or THF strongly favors N-alkylation.[1]

    • Alkylating Agent: "Softer" electrophiles, such as alkyl iodides, tend to favor reaction at the "softer" nitrogen atom according to Hard-Soft Acid-Base (HSAB) theory. If using methyl chloro/bromoacetate is problematic, consider converting it to methyl iodoacetate in situ by adding a catalytic amount of potassium iodide (KI).[7]

    • Temperature: Lower reaction temperatures during the alkylation step (e.g., adding the alkylating agent at 0°C) can enhance selectivity for the N-alkylated product.[1]

.dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: A logical workflow for troubleshooting common synthesis problems.

Issue 3: Product Degradation During Work-up or Purification

Question: My product appears to be decomposing during aqueous work-up or when I attempt distillation. What is happening?

Answer: this compound contains two hydrolytically sensitive functional groups: an ester and a lactam (a cyclic amide). Both are susceptible to cleavage under strongly acidic or basic conditions, especially in the presence of water and heat.

Degradation Pathways & Solutions:

  • Ester Hydrolysis: The methyl ester can be saponified by any excess base during work-up, forming the corresponding carboxylate salt, which will be lost to the aqueous layer.

    • Prevention: Carefully neutralize the reaction mixture to pH ~7 with a mild acid (e.g., dilute HCl or NH₄Cl solution) before extraction. Avoid using strong bases like NaOH for washing.

  • Lactam Hydrolysis: The pyrrolidinone ring can be opened by strong acid or base, particularly at elevated temperatures, to form the methyl ester of 4-aminobutanoic acid.[1]

    • Prevention: Maintain neutral conditions during work-up and avoid prolonged exposure to aqueous layers.

  • Thermal Decomposition: The compound may have limited thermal stability. High-temperature vacuum distillation can lead to decomposition.

    • Purification Strategy: Flash column chromatography on silica gel is the preferred method of purification. The polarity of the compound requires a relatively polar eluent system, typically a gradient of ethyl acetate in hexanes or dichloromethane/methanol mixtures.

Recommended Purification Protocol:

StepProcedureRationale
1. Quenching Pour the reaction mixture into a cold, saturated aqueous solution of NH₄Cl.Safely quenches unreacted NaH and neutralizes the mixture without strong acid/base.
2. Extraction Extract multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).The product is polar and may have some water solubility, requiring thorough extraction.
3. Washing Wash the combined organic layers with brine.Removes residual water and water-soluble impurities.
4. Drying/Conc. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.Removes final traces of water before chromatography.
5. Chromatography Purify by flash column chromatography on silica gel.The most reliable method to separate the product from non-volatile impurities and starting materials.

References

Technical Support Center: Optimizing N-Alkylation of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of Methyl 2-oxo-1-pyrrolidineacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can optimize your reaction yields and purity with confidence.

The N-alkylation of the pyrrolidinone ring is a fundamental step in the synthesis of numerous pharmacologically active compounds, including nootropics like Piracetam and its analogues.[1][2][3] However, the reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of challenging side products. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the N-alkylation of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low, with significant recovery of starting material. What are the primary causes and how can I improve conversion?

Answer: Low conversion is a common frustration that typically points to three areas: incomplete deprotonation of the lactam nitrogen, insufficient reactivity of the alkylating agent, or the presence of impurities.

  • Incomplete Deprotonation: The N-H proton of a lactam is weakly acidic (pKa ≈ 24.5 for 2-pyrrolidinone), requiring a sufficiently strong base to generate the nucleophilic lactam anion.[4] If the base is too weak or has degraded, the equilibrium will favor the starting materials.

    • Solution: Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH).[5] NaH is often supplied as a dispersion in mineral oil, which must be washed away with a dry, non-polar solvent like hexane before use to ensure reactivity.[4] Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require harsher conditions, such as higher temperatures or the use of a phase-transfer catalyst.[6][7]

  • Reagent Purity and Anhydrous Conditions: Water and other protic impurities are detrimental. They will quench the strong base and the lactam anion, halting the reaction.[4]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Verify the purity of your starting material and alkylating agent, as degradation can inhibit the reaction.

  • Reaction Conditions: Insufficient temperature or reaction time can lead to poor conversion, especially with less reactive alkylating agents (e.g., alkyl chlorides).

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider gradually increasing the temperature.[8][9] For alkyl chlorides, adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) can generate the more reactive alkyl iodide in situ.[10]

Q2: I'm observing a significant by-product. How can I identify and minimize the formation of the O-alkylated isomer?

Answer: This is a classic problem of regioselectivity. The lactam anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the desired N-alkylated product or the undesired O-alkylated isomer (an imino ether).[4]

  • Identification: The N- and O-alkylated isomers can typically be distinguished by NMR spectroscopy. In ¹³C NMR, the carbon of the alkyl group attached to the oxygen in the O-isomer will be further downfield than the corresponding carbon attached to the nitrogen in the N-isomer.[4]

  • Minimizing O-Alkylation: The outcome of this competition is governed by Hard and Soft Acid-Base (HSAB) theory and can be influenced by several factors:

    • Base and Counter-ion: Using strong bases like NaH in polar aprotic solvents like DMF or THF generally favors N-alkylation.[4][11] The sodium counter-ion coordinates more tightly with the oxygen atom, sterically hindering it and leaving the "softer" nitrogen atom more available for attack.

    • Alkylating Agent: "Soft" electrophiles with large, polarizable leaving groups, such as alkyl iodides and bromides, preferentially react at the soft nitrogen center. "Hard" electrophiles, like dimethyl sulfate, are more likely to attack the hard oxygen center.[4][12]

    • Temperature: Lower reaction temperatures can increase the selectivity for N-alkylation by favoring the thermodynamically more stable product.[4]

Q3: My desired product is contaminated with a more polar impurity, and I suspect hydrolysis of the methyl ester. How can I prevent this?

Answer: Your suspicion is likely correct. The methyl ester group in your starting material is susceptible to hydrolysis or transesterification, especially under strongly basic conditions or during an aqueous workup. This will form the corresponding carboxylic acid or salt, which is more polar.

  • Choice of Base: While strong bases are needed, some are more problematic than others. Sodium methoxide, for instance, can act as a nucleophile, leading to transesterification.[3] Hydroxide bases (NaOH, KOH) in the presence of any water will directly hydrolyze the ester. Sodium hydride (NaH) is a non-nucleophilic base and is therefore an excellent choice to avoid this side reaction.

  • Temperature Control: Keep the reaction temperature as low as necessary to achieve a reasonable rate. Excessively high temperatures can promote ester cleavage.

  • Workup Procedure: This is a critical step. Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a non-protic or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).[4] Avoid quenching with strong acids or bases and minimize the time the product is in contact with aqueous basic solutions during extraction.

Q4: The reaction mixture turned into a thick, viscous mass. What is happening and how can I avoid it?

Answer: This indicates the anionic ring-opening polymerization of the pyrrolidinone ring.[4] The lactam anion can act as an initiator, attacking another molecule of the lactam to start a polymerization chain.

  • Cause: This is often triggered by high concentrations of the lactam anion or elevated temperatures.

  • Prevention:

    • Order of Addition: Add the alkylating agent to the pre-formed solution of the lactam anion. This ensures the anion is consumed by the desired alkylation pathway before it can initiate polymerization.[4]

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent to ensure all the lactam anion is consumed.

    • Maintain Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate polymerization.

Frequently Asked Questions (FAQs)

  • What is the best base/solvent system for this N-alkylation? For maximizing N-alkylation and minimizing side reactions, a system of Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is generally considered the gold standard.[11] This combination ensures complete deprotonation while favoring the desired regioselectivity.[4]

  • How does the choice of alkylating agent affect the reaction? The reactivity order for alkyl halides is I > Br > Cl .[6] Alkyl iodides are the most reactive and strongly favor N-alkylation but are more expensive. Alkyl bromides offer a good balance of reactivity and cost. Alkyl chlorides are the least reactive and may require higher temperatures or the addition of a catalytic iodide source.[12]

  • Can Phase Transfer Catalysis (PTC) improve my reaction? Yes, PTC is an excellent alternative, often providing high yields of N-alkylated products under milder conditions.[13][14] It uses a catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide - TBAB) to shuttle the lactam anion from a solid or aqueous basic phase into an organic phase to react with the alkylating agent.[15][16] This method can avoid the need for strong, moisture-sensitive bases like NaH and can be performed with weaker, cheaper bases like K₂CO₃ or powdered KOH.[15][17]

  • What are the ideal reaction temperatures and times? This is highly dependent on the specific reagents used. Reactions with NaH and reactive alkylating agents (iodides/bromides) can often be run from 0 °C to room temperature. Less reactive combinations may require heating to 50-80 °C.[6][10] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal time and avoid the formation of degradation products from prolonged heating.[4]

Data & Visualizations

Data Tables

Table 1: Comparison of Common Bases for Lactam Alkylation

BaseStrength (pKa of Conj. Acid)Common SolventsKey AdvantagesPotential Issues
NaH ~36THF, DMFStrong, non-nucleophilic, high yield.[4][11]Moisture sensitive, requires washing.
KH ~36THF, DMFMore reactive than NaH.Higher cost, more pyrophoric.
K₂CO₃ ~10.3DMF, AcetonitrileInexpensive, easy to handle.Weaker, may require heat/PTC.[6][7]
Cs₂CO₃ ~10.3DMF, AcetonitrileHighly effective, often improves yield.[6]High cost.
KOH ~15.7Toluene, DMSO (with PTC)Inexpensive, strong.Can introduce water, risk of hydrolysis.[15]

Table 2: Influence of Reaction Parameters on N- vs. O-Alkylation Selectivity

ParameterFavors N-AlkylationFavors O-AlkylationRationale (HSAB Theory)
Alkylating Agent R-I, R-Br (Soft Electrophiles)[4]R-OTs, R₂SO₄ (Hard Electrophiles)Soft nucleophile (N) prefers soft electrophile.
Solvent Polar Aprotic (DMF, THF)[11]Protic or less polar solventsSolvates cation, frees up "soft" N site.
Counter-ion Li⁺, Na⁺K⁺, Cs⁺Smaller cations coordinate tightly to "hard" O site.
Temperature Lower Temperatures[4]Higher TemperaturesN-alkylation is often the thermodynamic product.

Visual Diagrams

Reaction_Mechanism Diagram 1: N- vs. O-Alkylation Pathways cluster_0 Deprotonation cluster_1 Alkylation (R-X) Lactam This compound Anion Ambident Lactam Anion Lactam->Anion - H⁺ Base Strong Base (e.g., NaH) N_Product N-Alkylated Product (Desired) Anion->N_Product Attack at Nitrogen (Soft Center) O_Product O-Alkylated Isomer (Side Product) Anion->O_Product Attack at Oxygen (Hard Center)

Caption: Competing N- and O-alkylation pathways.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions start Low Yield or Incomplete Conversion q1 Is starting material recovered? start->q1 a1_yes Incomplete Deprotonation or Reagent Issue q1->a1_yes Yes a1_no Product Degradation or Side Reactions q1->a1_no No s1 1. Check Base Activity (Use fresh, washed NaH) a1_yes->s1 s4 Check for O-Alkylation (See Diagram 1) a1_no->s4 s2 2. Ensure Anhydrous Conditions (Dry glassware & solvents) s1->s2 s3 3. Increase Temperature or Use More Reactive Alkyl Halide (R-I) s2->s3 s5 Check for Hydrolysis (Optimize base & workup) s4->s5 s6 Check for Polymerization (Control temp & addition order) s5->s6

Caption: A logical workflow for diagnosing low yield issues.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing: Wash the NaH by adding anhydrous hexane, stirring briefly, stopping the stirring, and carefully removing the hexane supernatant with a cannula. Repeat twice.

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.[6]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature (or heat if necessary) and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)
  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), powdered potassium carbonate (K₂CO₃, 2.0 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.).[15]

  • Solvent & Reagent Addition: Add a suitable solvent (e.g., acetonitrile or toluene) followed by the alkylating agent (1.2 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature or heat to 60-80 °C. The vigorous stirring is crucial for maximizing the interfacial area between the phases.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation. This method often results in a cleaner initial product compared to strong base methods.[15]

References

Side reactions of "Methyl 2-oxo-1-pyrrolidineacetate" with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1-pyrrolidineacetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactivity, with a special focus on managing and preventing side reactions with nucleophiles.

Introduction: Understanding the Reactivity of this compound

This compound (CAS 59776-88-4) is a versatile intermediate, primarily utilized in the synthesis of nootropic drugs like Piracetam and other pharmaceutical derivatives.[1][2] Its chemical structure features two key electrophilic sites susceptible to nucleophilic attack: the ester carbonyl and the lactam carbonyl. Understanding the relative reactivity of these sites is critical for controlling reaction outcomes and minimizing the formation of unwanted byproducts. This guide is designed to help you navigate the common challenges encountered during its use.

Visualizing Reactivity: Key Sites for Nucleophilic Attack

Before delving into specific issues, it's crucial to visualize the molecule's reactive centers. The ester carbonyl is generally more electrophilic and susceptible to nucleophilic acyl substitution than the more stable, resonance-stabilized lactam amide.

Reactivity_Map cluster_main This compound cluster_key Electrophilic Centers mol mol ester_label Ester Carbonyl (Primary Site) ester_target ester_label->ester_target More Reactive lactam_label Lactam Carbonyl (Secondary Site) lactam_target lactam_label->lactam_target Less Reactive

Caption: Electrophilic sites on this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My amidation reaction to produce a Piracetam analog has a low yield and an acidic pH. What is the likely cause?

A1: Unintentional Ester Hydrolysis

This is the most common side reaction. The presence of water, even in trace amounts, can lead to the hydrolysis of the methyl ester group to form 2-oxo-1-pyrrolidineacetic acid. This reaction consumes your starting material and, as it produces a carboxylic acid, will lower the pH of your reaction mixture.

Causality: The ester carbonyl is highly susceptible to nucleophilic attack by water, especially in the presence of acid or base catalysts. If your amine nucleophile is introduced as a salt (e.g., an HCl salt) or if the reaction solvent is not rigorously dried, hydrolysis can outcompete the desired amidation.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. If using a bottled anhydrous solvent, ensure it has been stored properly over molecular sieves.

  • Reagent Purity: Use freshly opened or properly stored amine nucleophiles. Amines can be hygroscopic. If necessary, distill the amine before use.

  • Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the more polar carboxylic acid byproduct.

Q2: I am attempting to synthesize Piracetam using methanolic ammonia, but the reaction is slow and the yield is poor. What can I do?

A2: Optimizing the Ammonolysis Reaction

The reaction of this compound with ammonia is the classic route to Piracetam.[3] However, factors like temperature, pressure, and ammonia concentration are critical for achieving high yields and reasonable reaction times.

Causality: Ammonia is a weaker nucleophile than primary or secondary amines. Therefore, the reaction often requires more forcing conditions (e.g., elevated temperature) to proceed at a practical rate. Insufficient temperature or loss of ammonia from the reaction vessel can lead to incomplete conversion.

Recommended Reaction Conditions for Piracetam Synthesis

ParameterRecommended ValueRationale & Expert Notes
Ammonia Source Saturated solution of ammonia in methanolUsing a pre-prepared, saturated solution ensures a high concentration of the nucleophile.[3]
Temperature 60-70°CBalances reaction rate with solvent loss and potential side reactions. Higher temperatures can lead to pressure buildup.
Vessel Sealed reaction vessel or pressure tubePrevents the loss of volatile ammonia gas, maintaining its concentration in the reaction mixture.
Reaction Time 4-6 hoursTypical duration for this specific conversion.[3] Monitor by TLC or LC-MS for completion.
Q3: Can the 2-pyrrolidinone (lactam) ring open during my reaction? Under what conditions should I be concerned about this?

A3: Lactam Ring Hydrolysis or Aminolysis

While the ester is the more reactive site, the lactam is still an amide and can undergo nucleophilic attack under harsh conditions, leading to ring-opening.

Causality: This side reaction is generally not observed under the mild conditions used for ester amidation. However, it becomes a significant risk under strongly acidic or basic conditions, particularly at elevated temperatures. The nucleophile (e.g., water, hydroxide, or even a very strong amine nucleophile) can attack the lactam carbonyl, leading to the formation of a linear gamma-amino acid derivative.

Preventative Measures:

  • Avoid Strong Bases: Do not use strong, non-nucleophilic bases like NaOH or KOH for extended periods at high temperatures, as they can catalyze hydrolysis of both the ester and the lactam. If a base is needed to deprotonate an amine salt, use a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Control Temperature: Avoid excessive heating (>100-120°C) for prolonged periods, especially if strong acids or bases are present.

  • pH Management: Maintain a neutral or slightly basic reaction pH to prevent acid- or base-catalyzed ring opening.

Visualizing Competing Pathways

The following diagram illustrates the decision point for a nucleophile reacting with this compound, highlighting the desired amidation pathway versus the common hydrolysis side reaction.

Competing_Pathways cluster_conditions Reaction Conditions start This compound + Nucleophile (e.g., R-NH2) anhydrous Anhydrous Conditions start->anhydrous If... aqueous Trace H2O Present start->aqueous If... amidation Desired Product: 2-oxo-1-pyrrolidineacetamide anhydrous->amidation Favored Pathway hydrolysis Side Product: 2-oxo-1-pyrrolidineacetic Acid aqueous->hydrolysis Competing Pathway

Caption: Desired amidation vs. hydrolysis side reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered in your reactions.

Troubleshooting_Flowchart start Reaction Start: Low Yield or Impurities Detected q1 Is the main impurity more polar than the starting material and acidic? start->q1 yes1 Yes q1->yes1   no1 No q1->no1   ans1 Likely Cause: Ester Hydrolysis. Action: Implement rigorous anhydrous conditions. (See Protocol Q1) yes1->ans1 q2 Is the reaction simply not proceeding to completion (i.e., starting material remains)? no1->q2 yes2 Yes q2->yes2   no2 No q2->no2   ans2 Likely Cause: Insufficient Reactivity. Action: Increase temperature moderately (e.g., to 60-70°C). Ensure high concentration of nucleophile. Use a sealed vessel for volatile amines. yes2->ans2 end Consult further literature for uncharacterized impurities or complex reaction profiles. no2->end

Caption: A logical workflow for troubleshooting common side reactions.

References

"Methyl 2-oxo-1-pyrrolidineacetate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Methyl 2-oxo-1-pyrrolidineacetate (CAS 59776-88-4). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound, particularly under acidic and basic conditions. As a key intermediate in the synthesis of various pharmaceuticals, including nootropics and anti-inflammatory agents, understanding its chemical behavior is critical for successful experimental outcomes.[1]

Core Chemical Insights: Understanding the Points of Failure

This compound possesses two primary functional groups susceptible to hydrolysis: a methyl ester and a lactam (a cyclic amide). The stability of the entire molecule is dictated by the reaction conditions surrounding these two groups. The ester is generally more labile than the lactam, especially under basic conditions.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you may encounter during your work.

Question 1: I'm observing significantly low yields after an aqueous work-up of my reaction mixture. What could be the cause?

Answer:

Low yields following an aqueous work-up are frequently due to the degradation of this compound, which is susceptible to hydrolysis. The pH of your aqueous phase is the most critical factor.

  • Under Basic Conditions (e.g., NaHCO₃ or Na₂CO₃ wash): The primary and most rapid degradation pathway is the saponification (base-catalyzed hydrolysis) of the methyl ester. This reaction is typically irreversible and converts your desired product into the water-soluble carboxylate salt of 2-oxo-1-pyrrolidineacetic acid, which will be lost to the aqueous phase. While the lactam is more robust, strong bases (like NaOH or KOH) and elevated temperatures can also induce its hydrolysis.[2]

  • Under Acidic Conditions (e.g., HCl or H₂SO₄ wash): Acid-catalyzed hydrolysis of the methyl ester can also occur, though it is generally slower than base-catalyzed hydrolysis at room temperature. This reaction is reversible but is driven forward by the large excess of water in the work-up, converting your product into 2-oxo-1-pyrrolidineacetic acid and methanol.

Mitigation Strategies & Protocols:

  • Maintain Neutral pH: If possible, perform your aqueous wash with a neutral solution like a saturated brine (NaCl) solution.

  • Temperature Control: Conduct all aqueous extractions at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let your organic layer containing the product sit in contact with acidic or basic aqueous layers for extended periods. Separate the layers promptly.

  • Use Weak Bases: If a basic wash is unavoidable, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution rather than stronger carbonates or hydroxides, and work quickly.

  • Consider a Non-Aqueous Work-up: If your reaction impurities allow, quenching the reaction with a non-aqueous solvent and proceeding directly to solvent evaporation and chromatographic purification can prevent hydrolysis entirely.

Question 2: My compound appears to be degrading during silica gel column chromatography. How can I improve its stability?

Answer:

Standard silica gel is inherently acidic and can catalyze the hydrolysis of the ester group, especially if your mobile phase contains protic solvents like methanol.

Troubleshooting Workflow for Chromatography:

start Problem: Degradation on Chromatography check_silica Is standard silica gel being used? start->check_silica use_neutral_silica Action: Switch to neutralized silica gel (wash with triethylamine solution) or use neutral alumina. check_silica->use_neutral_silica Yes check_solvent Is the mobile phase protic (e.g., contains methanol)? check_silica->check_solvent No use_neutral_silica->check_solvent use_aprotic Action: Use a fully aprotic mobile phase if possible (e.g., Heptane/Ethyl Acetate). check_solvent->use_aprotic Yes check_time Is the column running for an extended period? check_solvent->check_time No use_aprotic->check_time use_flash Action: Use flash chromatography to minimize residence time on the stationary phase. check_time->use_flash Yes end_node Outcome: Improved Compound Stability check_time->end_node No use_flash->end_node

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Protocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane).

  • Add a solution of 1-2% triethylamine (Et₃N) in the same solvent.

  • Stir the slurry for 15-30 minutes.

  • Filter the silica gel and wash it thoroughly with the pure non-polar solvent to remove excess triethylamine.

  • Dry the neutralized silica gel under vacuum before packing the column.

Question 3: My stock solution is showing signs of degradation over time. What are the best practices for storage?

Answer:

The stability of this compound in solution is highly dependent on the solvent and storage temperature. Aqueous solutions, especially buffered ones outside a neutral pH range, are not recommended for long-term storage.

Storage Recommendations:

ConditionRecommendationRationale
Solid Compound Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3]Minimizes exposure to atmospheric moisture and air, which can contribute to slow degradation over time.
Stock Solutions (Long-Term) Prepare in a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile). Store at -20°C or -80°C.Aprotic solvents prevent hydrolysis. Low temperatures drastically slow down any potential degradation pathways.
Aqueous Solutions (Working) Prepare fresh for each experiment. If necessary to store for a short period (a few hours), use a neutral pH buffer and keep on ice.[4]The presence of water, especially at non-neutral pH, will lead to hydrolysis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic and basic conditions?

Under mild acidic or basic conditions, the primary degradation product is 2-oxo-1-pyrrolidineacetic acid (from hydrolysis of the methyl ester), along with methanol. Under more forcing basic conditions (e.g., high concentration of NaOH, heat), the lactam ring can also hydrolyze to yield 4-(carboxymethylamino)butanoic acid .

cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) MOPA_A This compound Acid_Product 2-Oxo-1-pyrrolidineacetic Acid + Methanol MOPA_A->Acid_Product Ester Hydrolysis MOPA_B This compound Base_Product_1 2-Oxo-1-pyrrolidineacetate Salt + Methanol MOPA_B->Base_Product_1 Ester Hydrolysis (Fast) Base_Product_2 4-(Carboxymethylamino)butanoate Salt Base_Product_1->Base_Product_2 Lactam Hydrolysis (Slow, Harsh Conditions)

Caption: Degradation pathways under acidic and basic conditions.

Q2: How does the stability of this compound compare to Piracetam?

This compound is an ester analog of Piracetam, which is an amide. Generally, esters are more susceptible to both acid- and base-catalyzed hydrolysis than amides. Therefore, this compound is expected to be less stable than Piracetam in aqueous solutions, particularly under basic conditions.[2]

Q3: Can I use this compound in cell culture media?

Given its susceptibility to hydrolysis in aqueous environments, adding it directly to cell culture media for prolonged incubation is not advisable, as the compound will likely degrade. The rate of degradation will depend on the media's pH and temperature (typically pH ~7.4 and 37°C). For cellular assays, it is best to prepare a concentrated stock solution in sterile, cell-culture grade DMSO and add it to the media immediately before treating the cells to minimize the incubation time of the compound in the aqueous environment. A stability test in your specific media is recommended.

References

Technical Support Center: Preserving Methyl 2-oxo-1-pyrrolidineacetate Integrity During Experimental Workup

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for handling Methyl 2-oxo-1-pyrrolidineacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1][2] The primary challenge in purifying this compound is its susceptibility to hydrolysis, leading to yield loss and contamination with the corresponding carboxylic acid. This document provides in-depth, field-proven troubleshooting advice and protocols to mitigate this critical issue.

Section 1: The Core Problem: Understanding Ester Hydrolysis

Q1: Why is this compound so susceptible to hydrolysis during workup?

A1: The core of the issue lies in the compound's chemical structure: it contains a methyl ester functional group (-COOCH₃). Ester groups are inherently susceptible to cleavage by water in a reaction known as hydrolysis. This process is significantly accelerated by the presence of either an acid (H⁺) or a base (OH⁻) catalyst.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more significant issue during workup. If the reaction mixture is quenched or washed with a basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize acid catalysts, the hydroxide ions can rapidly attack the electrophilic carbonyl carbon of the ester.[3][4] This pathway is irreversible and quickly converts the desired ester into its corresponding carboxylate salt.

  • Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[3] If residual acid from the reaction is not properly neutralized, it can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, but the large excess of water used in a typical workup can drive the equilibrium towards the hydrolyzed products.

The polarity of this compound can also contribute to the problem. Its solubility in water may necessitate prolonged or extensive extractions, increasing the contact time with the aqueous phase and thereby raising the risk of hydrolysis.[5][6]

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Ester_B Methyl 2-oxo-1-pyrrolidineacetate Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B  Nucleophilic Attack OH OH⁻ Carboxylate Carboxylate Salt Intermediate_B->Carboxylate  Collapse Methanol_B Methanol Intermediate_B->Methanol_B Ester_A Methyl 2-oxo-1-pyrrolidineacetate Protonated_Ester Protonated Ester Ester_A->Protonated_Ester  Protonation H_plus H⁺ Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A  H₂O Attack Water H₂O Acid Carboxylic Acid Intermediate_A->Acid  Elimination Methanol_A Methanol Intermediate_A->Methanol_A

Caption: Pathways for base- and acid-catalyzed hydrolysis of the target ester.

Section 2: Troubleshooting Standard Aqueous Workups

Q2: My NMR analysis shows the desired methyl ester peak is gone or significantly reduced after my aqueous workup. What are the most likely causes?

A2: This is a classic sign of hydrolysis. The table below outlines the most common procedural missteps during an aqueous workup and how to address them.

Symptom / Observation Potential Root Cause Recommended Corrective Action
Complete or major loss of product; new broad peak in NMR (~10-12 ppm). Use of strong or concentrated basic solutions (e.g., NaHCO₃, Na₂CO₃, NaOH) for washing/neutralization. This causes rapid saponification.[3][4]AVOID strong bases. Neutralize with a saturated solution of ammonium chloride (NH₄Cl) or a dilute, cold phosphate buffer (pH 7). If a weak base is absolutely necessary, use ice-cold, dilute NaHCO₃ and work extremely quickly.
Partial hydrolysis; product contaminated with carboxylic acid. Prolonged exposure to the aqueous phase , especially if the pH is not strictly neutral. This is common when dealing with emulsions or poor phase separation.Minimize contact time. Perform extractions quickly at low temperatures (0-5 °C). To break emulsions, add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite.
Low recovery, even with minimal hydrolysis detected. High water solubility of the product. The polar lactam and ester groups can lead to partitioning into the aqueous layer, especially if using less polar extraction solvents like diethyl ether or hexanes.[5][6]Increase organic solvent polarity. Use dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol for extraction.[5] Employ the "salting out" technique: saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the product's aqueous solubility.[6]
Q3: What is a reliable, step-by-step protocol for a "hydrolysis-minimizing" aqueous workup?

A3: This protocol is designed to rigorously control pH and temperature to preserve your ester.

Protocol 1: pH-Controlled Cold Aqueous Extraction

  • Pre-Chill Solutions: Before starting, cool your reaction mixture, extraction solvent (e.g., DCM), and all aqueous wash solutions (deionized water, saturated NH₄Cl, saturated NaCl) in an ice bath to 0-5 °C.

  • Quench Reaction (if applicable): If the reaction contains highly reactive reagents, quench it by slowly adding it to a separate flask containing a stirred, cold solution of saturated ammonium chloride (NH₄Cl). This maintains a slightly acidic to neutral pH, preventing base-catalyzed hydrolysis.

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel. Extract with your cold organic solvent of choice (e.g., DCM). Allow the layers to separate and drain the organic layer.

  • Wash the Organic Layer:

    • Wash 1x with cold, saturated NH₄Cl solution (to remove basic impurities).

    • Wash 1x with cold, saturated NaCl (brine) solution (to begin the drying process and remove bulk water).

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath (<30 °C) to prevent thermal degradation.

  • Confirm Integrity: Immediately analyze a small sample of the crude product by TLC or ¹H NMR to confirm the methyl ester is intact before proceeding with further purification.

Section 3: Advanced Strategies: Non-Aqueous Workups

Q4: Given the risks, can I avoid water entirely? How does a non-aqueous workup function?

A4: Yes, avoiding water is often the most robust strategy. A non-aqueous workup relies on alternative methods to remove impurities and unreacted starting materials without introducing the primary agent of hydrolysis.[7] This is particularly useful when the reaction byproducts are solids or can be selectively precipitated or adsorbed.

Protocol 2: General Non-Aqueous Workup via Filtration/Precipitation

This protocol is ideal for reactions where acidic or basic byproducts can be neutralized to form a filterable salt. For example, neutralizing an amine hydrochloride salt with a non-aqueous base.

  • Solvent Selection: After the reaction is complete, dilute the mixture with a non-polar organic solvent in which your desired product is soluble but the impurity salts are not (e.g., diethyl ether, tert-butyl methyl ether (MTBE), or toluene).

  • Precipitate Impurities: If you need to remove an acid catalyst (e.g., HCl), you can add a solid base like anhydrous potassium carbonate (K₂CO₃) and stir vigorously. If removing a basic catalyst (e.g., triethylamine), you might add a solid acid or a resin.

  • Filtration: Filter the entire mixture through a pad of Celite or a fritted glass funnel to remove all solid byproducts and salts.

  • Wash the Filtrate (Optional): If necessary, the filtered organic solution can be passed through a plug of silica gel to adsorb highly polar impurities.

  • Concentration: Remove the solvent from the filtrate via rotary evaporation to yield the crude product, which is now free of ionic impurities without ever having contacted water.

Workup_Workflow cluster_advanced Hydrolysis Prevention Strategies Start Reaction Complete Check_Hydrolysis Is Hydrolysis a Known Issue? Start->Check_Hydrolysis Aqueous_Path Standard Aqueous Workup Check_Hydrolysis->Aqueous_Path No pH_Control Protocol 1: pH-Controlled Cold Aqueous Workup Check_Hydrolysis->pH_Control Yes Check_Success Workup Successful? Aqueous_Path->Check_Success End_Success Purification Check_Success->End_Success Yes Troubleshoot Troubleshoot: Low Yield / Impurity Check_Success->Troubleshoot No Troubleshoot->pH_Control Non_Aqueous Protocol 2: Non-Aqueous Workup Troubleshoot->Non_Aqueous SPE Protocol 3: Solid-Phase Extraction Troubleshoot->SPE pH_Control->End_Success Non_Aqueous->End_Success SPE->End_Success

Caption: Decision workflow for selecting the appropriate workup strategy.

Section 4: Frequently Asked Questions (FAQs)

Q5: My reaction solvent is DMF or DMSO. Standard dilution with water and extraction leads to huge solvent volumes and product loss. What's a better way?

A5: This is a common and challenging scenario. The high water solubility of DMF and DMSO makes them difficult to remove, and the multiple aqueous washes required can cause hydrolysis.[8]

Solution: Use a more efficient liquid-liquid partition technique.[8] After quenching the reaction, dilute with a primary extraction solvent like diethyl ether or ethyl acetate. Wash the organic layer repeatedly (5-10 times) with small portions of brine (saturated NaCl) instead of large volumes of pure water. The salt helps to "pull" the highly polar DMF/DMSO out of the organic layer more effectively. For very stubborn cases, a back-extraction series can be set up as detailed by the University of Rochester's guide on polar solvent workups.[8]

Q6: My product is definitely partitioning into the aqueous layer. How can I recover it without resorting to evaporating all the water?

A6: This indicates high polarity. Your best option is to switch from liquid-liquid extraction to solid-phase extraction (SPE).

Protocol 3: Recovery via Reversed-Phase Solid-Phase Extraction (SPE)

  • Condition the Cartridge: Use a C18 reversed-phase SPE cartridge. Condition it by washing with methanol, followed by deionized water.

  • Load the Sample: Dilute your aqueous layer with water if necessary to reduce the concentration of any organic co-solvents. Slowly pass this aqueous solution through the C18 cartridge. The polar product will be retained on the non-polar stationary phase.

  • Wash Away Salts: Wash the cartridge with deionized water to remove any inorganic salts from your workup.

  • Elute the Product: Elute your desired product from the cartridge using a more non-polar solvent like methanol or acetonitrile.

  • Concentrate: Collect the eluent and remove the solvent via rotary evaporation. This method completely avoids further aqueous washes and is excellent for capturing polar compounds.[6]

Q7: How can I quickly verify if hydrolysis has occurred before committing to a lengthy purification?

A7: Several analytical techniques can give you a quick answer:

  • Thin-Layer Chromatography (TLC): Spot your crude product alongside your starting material. The hydrolyzed carboxylic acid is significantly more polar than the ester. It will have a much lower Rf value (it will stick closer to the baseline) in most normal-phase solvent systems (e.g., ethyl acetate/hexanes).

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the disappearance of the characteristic methyl ester singlet peak (a sharp peak integrating to 3H, typically around 3.7 ppm). Concurrently, a new, broad singlet may appear far downfield (10-12 ppm), which is indicative of the carboxylic acid proton.

  • LC-MS: A liquid chromatography-mass spectrometry analysis will show a new peak in the chromatogram with a mass corresponding to the hydrolyzed product (M-14, due to the loss of CH₂).

References

Optimizing temperature and reaction time for "Methyl 2-oxo-1-pyrrolidineacetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 2-oxo-1-pyrrolidineacetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this chemical synthesis, with a particular focus on optimizing temperature and reaction time for improved yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including nootropic drugs like piracetam. The most common synthetic route is the N-alkylation of 2-pyrrolidinone with a suitable haloacetate ester. While seemingly straightforward, this reaction is often plagued by challenges such as low yield, the formation of undesired byproducts, and purification difficulties. This guide will provide you with the necessary knowledge to overcome these obstacles and achieve a successful synthesis.

The primary reaction involves the deprotonation of 2-pyrrolidinone to form a nucleophilic anion, which then attacks the electrophilic carbon of methyl chloroacetate. The optimization of this reaction hinges on carefully controlling the interplay between temperature, reaction time, base selection, and solvent choice to favor the desired N-alkylation over competing side reactions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl chloroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation of 2-Pyrrolidinone:

    • Add sodium hydride (1.1 equivalents) to the toluene.

    • Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at room temperature.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-pyrrolidinone should result in a clear or slightly hazy solution.

  • Alkylation Reaction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Add methyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the 2-pyrrolidinone spot and the appearance of the product spot (which should be visualized under UV light or with an appropriate stain) will indicate the reaction's progress.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of diatomaceous earth to remove the precipitated salts. Wash the filter cake with toluene.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Effect of Temperature on the Yield and Selectivity of this compound Synthesis
EntryTemperature (°C)Reaction Time (h)Yield of N-alkylated product (%)Yield of O-alkylated byproduct (%)
10-56~85<5
225 (Room Temp)4~70~15
3602~50~30

Note: The data presented in this table are illustrative and based on typical outcomes for this type of reaction. Actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

Visualization

Reaction Scheme and Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products & Byproducts 2-Pyrrolidinone 2-Pyrrolidinone Deprotonation Deprotonation (Formation of Pyrrolidinone Anion) 2-Pyrrolidinone->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Methyl Chloroacetate Methyl Chloroacetate Alkylation N-Alkylation (Addition of Methyl Chloroacetate) Methyl Chloroacetate->Alkylation Anhydrous DMF/Toluene Anhydrous DMF/Toluene Anhydrous DMF/Toluene->Deprotonation Deprotonation->Alkylation Controlled Temperature (0-5 °C) Quenching Reaction Quenching (Addition of aq. NH4Cl) Alkylation->Quenching Reaction Monitoring (TLC) O-alkylated byproduct O-alkylated byproduct Alkylation->O-alkylated byproduct Side Reaction (Favored at higher temperatures) Workup Work-up & Extraction Quenching->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Optimizing N- vs. O-Alkylation

OptimizationLogic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature N_Alkylation N-Alkylation (Desired) Temp->N_Alkylation Lower Temp Favors O_Alkylation O-Alkylation (Byproduct) Temp->O_Alkylation Higher Temp Favors Base Base Strength Base->N_Alkylation Strong Base (e.g., NaH) Solvent Solvent Polarity Solvent->N_Alkylation Polar Aprotic (e.g., DMF)

Caption: Factors influencing the selectivity of N- vs. O-alkylation.

Troubleshooting and FAQs

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: 2-Pyrrolidinone has a pKa of about 17. For complete deprotonation, a strong base is essential. Sodium hydride (NaH) is a common and effective choice. Ensure your NaH is fresh and the mineral oil is washed away with a non-polar solvent like hexanes before use to ensure its reactivity. Weaker bases like potassium carbonate may lead to incomplete deprotonation and thus, lower yields.

  • Presence of Moisture: The pyrrolidinone anion is highly sensitive to moisture. Any water in the reaction will quench the anion and reduce the yield. Ensure that all your glassware is oven-dried and the reaction is performed under an inert atmosphere. Your solvents must be anhydrous.

  • Suboptimal Temperature: While lower temperatures favor N-alkylation, a temperature that is too low may significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. Monitor the reaction by TLC to ensure it goes to completion.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Again, TLC is your best tool to determine the optimal reaction time.

Q2: I am observing a significant amount of a byproduct in my crude product. How can I identify and minimize it?

A: The most common byproduct is the O-alkylated isomer, 2-methoxy-1-pyrroline. This arises from the ambident nucleophilic nature of the deprotonated 2-pyrrolidinone, which can be alkylated at either the nitrogen or the oxygen atom.

  • Identification: The N- and O-alkylated isomers can be distinguished by spectroscopic methods. In ¹H NMR, the chemical shifts of the protons on the pyrrolidine ring will be different. In ¹³C NMR, the carbon of the O-CH₃ group in the byproduct will appear at a different chemical shift compared to the N-CH₂ group in the desired product.

  • Minimization:

    • Temperature Control: This is the most critical factor. Lowering the reaction temperature (e.g., to 0-5 °C) significantly favors N-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF or THF are known to favor N-alkylation.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also enhance the selectivity for N-alkylation under milder conditions.

Q3: The purification of the final product by column chromatography is difficult, with the product streaking on the column. What can I do?

A: Streaking on a silica gel column is often due to the polarity of the compound and its interaction with the stationary phase. Here are a few tips:

  • Solvent System Optimization: Experiment with different solvent systems for your column. Adding a small amount of a more polar solvent like methanol or a few drops of a modifier like triethylamine to your eluent can sometimes improve the peak shape.

  • Alternative Purification Methods: If column chromatography remains challenging, consider vacuum distillation. This compound has a relatively high boiling point, making it a suitable candidate for this purification technique. A Chinese patent (CN1094485C) suggests purification by molecular distillation, which is a form of short-path distillation suitable for thermally sensitive compounds.[1]

  • Sample Loading: Ensure your crude sample is loaded onto the column in a concentrated form and in a solvent in which it is highly soluble but which is a weak eluent for the chromatography.

Q4: Can I use other bases besides sodium hydride?

A: While sodium hydride is a common choice, other strong bases can be used. For instance, lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are also effective for the deprotonation of 2-pyrrolidinone. However, these bases are also highly reactive and require careful handling under anhydrous and inert conditions. Weaker bases like potassium carbonate can be used, but they often require higher reaction temperatures, which can lead to a lower N/O-alkylation ratio and the formation of more byproducts.

Q5: What is the optimal reaction time for this synthesis?

A: The optimal reaction time is dependent on several factors, including the reaction temperature, the concentration of the reactants, and the scale of the reaction. There is no single "best" reaction time. The most reliable way to determine the optimal time is to monitor the reaction's progress using an analytical technique like TLC or LC-MS. The reaction should be stopped once the starting material (2-pyrrolidinone) has been consumed to a satisfactory level. A typical reaction time at room temperature is between 4 to 6 hours.

References

Removal of unreacted "Methyl 2-oxo-1-pyrrolidineacetate" from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-oxo-1-pyrrolidineacetate (CAS No. 59776-88-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted this compound from a reaction mixture. As a versatile intermediate in pharmaceutical and agrochemical synthesis, its effective purification is critical for ensuring the quality and integrity of downstream applications.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a polar, aprotic solvent with a high boiling point, presenting unique challenges for its removal from reaction mixtures. Its structural similarity to N-methyl-2-pyrrolidone (NMP) suggests it is miscible with water and a wide range of organic solvents.[1][2][3] This high solubility can complicate standard purification techniques such as extraction and crystallization.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[4]
Molecular Weight 157.17 g/mol [4]
Appearance Colorless to slightly yellow clear liquid
Density 1.131 g/mL at 25 °C[4]
Boiling Point 144-148 °C at 16 Torr
Refractive Index n20/D 1.472[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and provides step-by-step protocols to overcome them.

FAQ 1: How can I remove this compound using liquid-liquid extraction?

The Challenge: Due to its high polarity, this compound can be difficult to selectively extract from an aqueous layer into an organic solvent, or vice-versa.

The Strategy: The key is to exploit the subtle differences in its partitioning behavior between aqueous and organic phases. Often, multiple extractions are necessary to achieve a satisfactory level of purity.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • Solvent Selection:

    • For extracting from an aqueous phase: Use a water-immiscible organic solvent with some degree of polarity, such as ethyl acetate or dichloromethane.

    • For washing an organic phase: Use a saturated brine solution (aqueous NaCl) to "salt out" the polar this compound from the organic layer into the aqueous layer.

  • Extraction Procedure:

    • Ensure the reaction mixture is cooled to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of the chosen extraction solvent.

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

    • Shake the funnel for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate completely.

    • Drain the desired layer.

    • Repeat the extraction process 2-3 times with fresh solvent to maximize the removal of the target compound.

    • Combine the desired layers and proceed with further purification or analysis.

Troubleshooting Extraction:

  • Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, try the following:

    • Allow the funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel.

    • Add a small amount of brine to break the emulsion.

    • Filter the mixture through a pad of celite.

  • Poor Separation: If the compound is not efficiently extracting, consider:

    • Increasing the number of extractions.

    • Adjusting the pH of the aqueous layer. For instance, if your desired product is a neutral compound, ensuring the aqueous phase is neutral can help partition the polar, uncharged this compound into the aqueous phase, especially when using brine.

FAQ 2: Is column chromatography a suitable method for purifying my product from this compound?

The Challenge: The high polarity of this compound can cause it to move very slowly (low Rf value) on a standard silica gel column with non-polar eluents, or streak with more polar eluents, leading to poor separation.

The Strategy: A well-chosen solvent system is crucial for effective separation. The goal is to find a solvent mixture that provides a good separation between your desired product and the this compound on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

Workflow for Developing a Column Chromatography Method:

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points for polar compounds include mixtures of ethyl acetate/hexanes, or dichloromethane/methanol. For N-acyl amino acid esters, systems like n-butanol/acetic acid/water (4:1:1) can be effective.[5]

    • Aim for a solvent system where your desired compound has an Rf value of 0.3-0.5 and is well-separated from the spot corresponding to this compound.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent.

  • Sample Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Monitor the elution by spotting collected fractions on TLC plates.

    • Combine the fractions containing the pure product.

Troubleshooting Column Chromatography:

  • Compound Stuck at the Baseline: If this compound does not move from the baseline, the eluent is not polar enough. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate or methanol).

  • Poor Separation (Overlapping Spots): If the spots for your product and the impurity are too close, try a different solvent system. Sometimes a less polar solvent system run over a longer column can improve separation.

  • Streaking: This can be caused by overloading the column or poor solubility in the eluent. Ensure the sample is fully dissolved before loading and do not exceed the capacity of your column.

FAQ 3: Can I use distillation to remove this compound?

The Challenge: The high boiling point of this compound (144-148 °C at 16 Torr) means that distillation at atmospheric pressure will likely require very high temperatures, potentially leading to the decomposition of your desired product.

The Strategy: Vacuum distillation is the preferred method as it significantly lowers the boiling point of liquids.

Using a Nomograph to Predict Boiling Points Under Vacuum:

A pressure-temperature nomograph is a useful tool to estimate the boiling point of a substance at a reduced pressure.

Example: If a compound boils at 280°C at atmospheric pressure (760 Torr), a nomograph can predict its boiling point at 1 Torr to be approximately 100°C.

Step-by-Step Protocol for Vacuum Distillation:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use appropriate vacuum grease for all joints.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Distillation: Slowly heat the mixture. Collect the fraction that distills at the predicted boiling point of this compound at the operating pressure.

  • Monitoring: Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates a pure substance is being distilled.

Troubleshooting Vacuum Distillation:

  • Bumping: This is the violent boiling of a liquid. Ensure smooth boiling by using a magnetic stirrer or boiling chips.

  • No Distillation: If the compound is not distilling at the expected temperature, check for leaks in the vacuum system or ensure the heating mantle is reaching the target temperature.

  • Decomposition: If the material in the distillation flask darkens, this may indicate decomposition. Reduce the temperature of the heating mantle immediately.

FAQ 4: Is crystallization a viable option for removing the liquid this compound?

The Challenge: As this compound is a liquid at room temperature, it will not crystallize out. This technique is only applicable if your desired product is a solid. The high solubility of the impurity can also inhibit the crystallization of your product.

The Strategy: If your desired product is a solid, you can select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble.

Workflow for Crystallization:

Caption: Workflow for Purification by Crystallization.

Step-by-Step Protocol for Crystallization:

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture until the solid dissolves completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly.

Troubleshooting Crystallization:

  • Oiling Out: If the product separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solution being too saturated. Try adding more solvent or using a different solvent system.

  • No Crystals Form: The solution may not be saturated enough. Try evaporating some of the solvent and cooling again.

  • Poor Recovery: This can happen if the product is too soluble in the cold solvent or if too much solvent was used initially.

References

Technical Support Center: Byproduct Identification in "Methyl 2-oxo-1-pyrrolidineacetate" Synthesis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis and analysis of Methyl 2-oxo-1-pyrrolidineacetate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common byproducts encountered during the N-alkylation of 2-pyrrolidinone with methyl chloroacetate, utilizing mass spectrometry as the primary analytical tool. As a key intermediate in the synthesis of nootropic drugs like piracetam, ensuring the purity of this compound is critical.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of this reaction and its subsequent analysis.

Our approach is grounded in years of field-proven experience, providing not just procedural steps, but the causal reasoning behind them to empower you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Navigating Common Mass Spectrometry Observations

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the mass spectrometric analysis of your reaction mixture.

Question 1: My mass spectrum shows a peak at m/z 157, but I also see a significant peak at m/z 99. What is this unexpected peak?

Answer:

A peak at m/z 99 is highly indicative of the presence of the O-alkylated isomer, 2-methoxy-1-pyrroline. This is a common byproduct in the N-alkylation of 2-pyrrolidinone.[3]

Causality: The 2-pyrrolidinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can occur at either site. While N-alkylation is generally favored, certain reaction conditions can promote O-alkylation.

Mass Spectral Evidence and Differentiation:

  • N-Alkylated Product (Target): this compound (MW: 157.17 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 157. Its fragmentation pattern is anticipated to be similar to its ethyl ester analog, which shows key fragments at m/z 98 and 70.[4][5]

  • O-Alkylated Byproduct: 2-Methoxy-1-pyrroline (MW: 99.13 g/mol ) would present a molecular ion peak [M]⁺ at m/z 99.

Troubleshooting and Mitigation:

  • Choice of Base and Solvent: To favor N-alkylation, use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).[3]

  • Alkylating Agent: "Soft" alkylating agents, like alkyl iodides, tend to favor N-alkylation over "harder" agents. When using methyl chloroacetate, ensure slow addition to the pre-formed pyrrolidinone anion.

  • Temperature Control: Maintain a controlled, and often lower, reaction temperature to improve selectivity.

Question 2: I'm observing a peak with a mass of 143 Da. Is this related to my starting materials or a byproduct?

Answer:

A peak at m/z 143 strongly suggests the presence of (2-oxopyrrolidin-1-yl)acetic acid, which is the result of the hydrolysis of your target ester, this compound.[6][7]

Causality: The methyl ester group of your product is susceptible to hydrolysis, especially under basic or acidic conditions if water is present in the reaction or during the workup.

Mass Spectral Evidence:

  • Hydrolysis Product: (2-oxopyrrolidin-1-yl)acetic acid (MW: 143.14 g/mol ) will show a molecular ion peak [M]⁺ at m/z 143. Experimental GC-MS data for this compound shows characteristic fragments at m/z 98, 70, 41, 42, and 99.[6] The prominent peak at m/z 98 is likely due to the loss of the carboxyl group (-COOH), and the peak at m/z 70 corresponds to a subsequent loss of ethylene (C₂H₄).

Troubleshooting and Mitigation:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: During the aqueous workup, minimize the time the reaction mixture is in contact with strongly acidic or basic solutions. Neutralize the reaction mixture carefully and promptly.

Question 3: My chromatogram shows a peak with the correct mass for my product (m/z 157), but the fragmentation pattern is dominated by a peak at m/z 85. What could this be?

Answer:

A dominant peak at m/z 85 is the molecular ion for 2-pyrrolidinone, your starting material. This indicates an incomplete reaction.

Causality: Incomplete deprotonation of 2-pyrrolidinone or insufficient reaction time or temperature can lead to a low conversion to the desired product.

Mass Spectral Evidence:

  • Starting Material: 2-Pyrrolidinone (MW: 85.11 g/mol ) will have a molecular ion peak [M]⁺ at m/z 85.

Troubleshooting and Mitigation:

  • Base Activity: Ensure your base is fresh and active. For example, sodium hydride should be washed with an anhydrous non-polar solvent like hexane to remove any protective mineral oil.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before proceeding with the workup.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the alkylating agent may be necessary, but a large excess can lead to other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are the O-alkylated isomer (2-methoxy-1-pyrroline), the hydrolyzed product ((2-oxopyrrolidin-1-yl)acetic acid), and unreacted 2-pyrrolidinone. Under strongly basic conditions, polymerization of 2-pyrrolidinone to form Nylon 4 can also occur.

Q2: How can I differentiate between the N- and O-alkylated isomers using mass spectrometry?

A2: The primary differentiation will be the molecular ion peak: m/z 157 for the N-alkylated product and m/z 99 for the O-alkylated product. High-resolution mass spectrometry can confirm the elemental composition of these ions. Tandem MS (MS/MS) can provide further structural information by comparing their fragmentation patterns.

Q3: What are the expected major fragments for this compound in EI-MS?

A3: Based on the fragmentation of the analogous ethyl ester, the expected major fragments for this compound (M⁺ = 157) are:

  • m/z 98: Loss of the methoxycarbonylmethyl radical (•COOCH₃).

  • m/z 84: Loss of the carboxymethyl radical (•CH₂COOCH₃).

  • m/z 70: Subsequent loss of ethylene from the m/z 98 fragment.

  • m/z 59: Fragment corresponding to the methoxycarbonyl ion [COOCH₃]⁺.

Q4: Can I use GC-MS for the analysis of my reaction mixture?

A4: Yes, GC-MS is an excellent technique for analyzing the volatile components of your reaction mixture, including the starting materials, product, and most common byproducts. The hydrolyzed acid may be less volatile and might require derivatization for optimal GC analysis, or alternatively, LC-MS could be used.

Q5: My baseline is noisy and I see many small, unidentified peaks. What should I do?

A5: A noisy baseline can be due to several factors, including a contaminated ion source, leaks in the system, or impure solvents or gases. Refer to your instrument's general troubleshooting guide. Unidentified peaks could be from solvent impurities, plasticizers from lab equipment, or minor, unexpected side reactions. Running a blank with just your solvent can help identify solvent-related peaks.

Data Summary and Visualization

Table 1: Key Compounds and their Expected Mass Spectral Data
Compound NameStructureMolecular Weight ( g/mol )Expected [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound (Target Product)C₇H₁₁NO₃157.1715798, 84, 70, 59
2-Pyrrolidinone (Starting Material)C₄H₇NO85.118556, 43, 41
(2-oxopyrrolidin-1-yl)acetic acid (Hydrolysis Byproduct)C₆H₉NO₃143.1414398, 99, 70, 42, 41[6]
2-Methoxy-1-pyrroline (O-alkylation Byproduct)C₅H₉NO99.139984, 70, 55

Diagram 1: General Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_reaction Reaction & Workup cluster_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting & Identification Reaction N-alkylation of 2-Pyrrolidinone Workup Aqueous Workup Reaction->Workup MS_Acquisition Acquire Mass Spectrum (e.g., GC-MS) Workup->MS_Acquisition Data_Analysis Analyze Spectrum for Key m/z Values MS_Acquisition->Data_Analysis Identify_157 m/z 157 Present? (Target Product) Data_Analysis->Identify_157 Identify_99 m/z 99 Present? (O-Alkylation) Data_Analysis->Identify_99 Identify_143 m/z 143 Present? (Hydrolysis) Data_Analysis->Identify_143 Identify_85 m/z 85 Present? (Unreacted SM) Data_Analysis->Identify_85

Caption: Workflow for reaction analysis and byproduct identification.

Diagram 2: Competing N- vs. O-Alkylation Pathways

N_vs_O_Alkylation cluster_products Alkylation Products Pyrrolidinone_Anion 2-Pyrrolidinone Anion (Ambident Nucleophile) N_Alkylated N-Alkylated Product (this compound) Pyrrolidinone_Anion->N_Alkylated N-attack (Favored) O_Alkylated O-Alkylated Product (2-Methoxy-1-pyrroline) Pyrrolidinone_Anion->O_Alkylated O-attack (Byproduct)

Caption: N- vs. O-alkylation pathways of the 2-pyrrolidinone anion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for N-alkylation of lactams and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.[3]

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl chloroacetate

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), weigh the required amount of sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

  • Reaction Setup: Add anhydrous DMF to the flask containing the washed NaH to create a suspension. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl chloroacetate (1.05 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC or GC-MS, typically 12-18 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Aliquoting: Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Quenching and Dilution: Quench the aliquot with a small amount of saturated NH₄Cl solution and dilute with a suitable solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Drying: Pass the diluted sample through a small plug of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: Inject 1 µL of the dried, diluted sample into the GC-MS system.

References

Strategies for improving the regioselectivity of "Methyl 2-oxo-1-pyrrolidineacetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-oxo-1-pyrrolidineacetate

Guide: Strategies for Improving Regioselectivity in Enolate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this compound, a key intermediate in the synthesis of various pharmaceuticals, including nootropic agents like piracetam derivatives.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I'm attempting an alkylation reaction with this compound and obtaining a mixture of products. What is causing this lack of regioselectivity?

A: This is a common challenge that arises from the molecular structure of this compound. The molecule possesses two distinct sets of acidic α-protons that can be removed by a base to form an enolate, creating two different nucleophilic centers. Reaction with an electrophile (like an alkyl halide) can then occur at either of these positions, leading to a mixture of regioisomers.

  • Site 1 (α'): The protons on the carbon of the acetate side-chain. These are alpha to the ester carbonyl group.

  • Site 2 (α): The protons on the C3-carbon of the pyrrolidinone ring. These are alpha to the lactam (amide) carbonyl group.

Deprotonation at the α' site is generally thermodynamically favored due to the higher acidity of these protons. However, under specific conditions, deprotonation at the α site can be kinetically favored. Your product mixture is likely a result of forming both the kinetic and thermodynamic enolates.

Caption: Potential deprotonation sites on this compound.
Q2: What is the difference between a "kinetic" and "thermodynamic" enolate, and how do I choose which one to form?

A: The choice between forming a kinetic or thermodynamic enolate is the primary strategy for controlling regioselectivity in this system. The outcome is determined by your reaction conditions, which can be manipulated to favor one pathway over the other.[4]

  • Thermodynamic Enolate: This is the more stable enolate, which forms from the removal of the more acidic proton (the α' proton on the acetate chain). Its formation is favored under conditions that allow the reaction to reach equilibrium. If your goal is to functionalize the acetate side-chain, you should use thermodynamic conditions.[5]

  • Kinetic Enolate: This is the enolate that forms the fastest. In this case, it results from the deprotonation of the less acidic but potentially more sterically accessible α-proton on the C3-position of the ring. Its formation is favored when deprotonation is rapid, quantitative, and irreversible.[6][7] If you need to functionalize the pyrrolidinone ring, you must use kinetic conditions.

The selection workflow depends entirely on your desired final product.

Workflow for Regioselective Enolate Formation start This compound decision Desired Functionalization Site? start->decision kinetic_path Kinetic Control (Fastest Product) decision->kinetic_path  Ring (C3) thermo_path Thermodynamic Control (Most Stable Product) decision->thermo_path  Side-Chain (α')   kinetic_cond Conditions: • Strong, bulky base (LDA, LiHMDS) • Low temperature (-78 °C) • Aprotic solvent (THF) • Short reaction time kinetic_path->kinetic_cond kinetic_prod Product: C3-Ring Functionalization kinetic_cond->kinetic_prod thermo_cond Conditions: • Weaker or less bulky base (NaH, NaOEt) • Higher temperature (0°C to RT) • Aprotic/Protic solvent • Long reaction time (allows equilibration) thermo_path->thermo_cond thermo_prod Product: Side-Chain Functionalization thermo_cond->thermo_prod

Caption: Decision workflow for achieving kinetic vs. thermodynamic control.

Troubleshooting Guides

Issue 1: How to Selectively Functionalize the Pyrrolidinone Ring (Kinetic Control)

If your goal is to form the kinetic enolate and react at the C3 position, you must create conditions where the deprotonation is irreversible and too fast for equilibrium to be established.[8]

Parameter Recommendation Scientific Rationale
Base Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) .A bulky base is sterically restricted, making it more likely to abstract the less hindered proton at the C3 position.[4] Its strength ensures the deprotonation is rapid and essentially irreversible, "locking" the kinetic enolate in place.
Temperature Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath).Low temperatures are critical to prevent the kinetic enolate from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.[4][7] At -78 °C, there is insufficient thermal energy to overcome the activation barrier for this reversal.
Solvent Use a dry, aprotic solvent like Tetrahydrofuran (THF) .Aprotic solvents do not have acidic protons that could facilitate proton exchange, which would lead to equilibration and formation of the thermodynamic product.[8]
Addition Order Add the substrate to the pre-formed base solution at -78 °C, or add the base slowly to the substrate solution at -78 °C. Allow a short time for enolate formation before adding the electrophile.This ensures the base is not in excess for a prolonged period and that the enolate is formed cleanly at low temperature before the electrophile is introduced.

Step-by-Step Protocol: Kinetic Alkylation at the C3-Position

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add dry THF to a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation (if using LDA in situ): Slowly add n-butyllithium (n-BuLi) to an equimolar amount of diisopropylamine in THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution (1.05 eq) at -78 °C. Stir the mixture for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution, ensuring the temperature remains at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography to isolate the C3-alkylated regioisomer.

Issue 2: How to Selectively Functionalize the Acetate Side-Chain (Thermodynamic Control)

To ensure the reaction occurs exclusively at the α' position on the acetate side-chain, you must use conditions that promote the formation of the most stable, or thermodynamic, enolate.

Parameter Recommendation Scientific Rationale
Base Use a strong, less-hindered base like Sodium Hydride (NaH) or a weaker alkoxide base like Sodium Ethoxide (NaOEt) .These bases are less sterically demanding and will preferentially deprotonate the most acidic proton (α').[4] Furthermore, if any kinetic enolate is formed, these bases (or their conjugate acids) can facilitate proton exchange, allowing the system to reach equilibrium.
Temperature Use higher temperatures, from 0 °C to room temperature (RT) or even gentle heating.Higher temperatures provide the necessary energy for the reaction to be reversible. Any less stable kinetic enolate that forms can revert to the starting material and subsequently form the more stable thermodynamic enolate.
Solvent An aprotic solvent like THF or DMF is common.While protic solvents can also drive thermodynamic equilibrium, they can interfere with strong bases like NaH. Aprotic solvents are generally sufficient when paired with the correct base and temperature.
Reaction Time Allow for a longer reaction time (several hours to overnight).Time is required for the equilibrium to be fully established, ensuring that the population of the more stable thermodynamic enolate is maximized before the electrophile is added or while it reacts.[4]

Step-by-Step Protocol: Thermodynamic Alkylation at the Acetate Side-Chain

  • Setup: Under an inert atmosphere, add a dispersion of Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) to a flame-dried flask. Wash the NaH with dry hexanes to remove the oil, and then carefully decant the hexanes. Add dry THF to the flask.

  • Cooling: Cool the THF/NaH suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in dry THF to the NaH suspension.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. This allows for the complete formation of the thermodynamic enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Continue stirring at room temperature (or with gentle heating if necessary) for 2-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water or saturated NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent, combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the α'-alkylated regioisomer.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-oxo-1-pyrrolidineacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed characterization of the target molecule and a comparative analysis with its close structural analog, Piracetam. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in organic synthesis and is of significant interest in medicinal chemistry.[1] Its structural elucidation is fundamental to quality control and understanding its reactivity. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of such small molecules in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the observed chemical shifts and coupling constants.

¹H and ¹³C NMR Spectral Analysis of this compound

The structural assignment of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The numbering convention used for the assignments is provided in the molecular structure diagram below.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. The expected signals are a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the ester and the nitrogen, and three multiplets for the pyrrolidinone ring protons.

  • -OCH₃ (Methyl Ester Protons): A sharp singlet is expected for the three equivalent protons of the methyl ester group. Its chemical shift will be influenced by the electronegative oxygen atom.

  • N-CH₂-COO (Methylene Protons): The two protons of the methylene group attached to the nitrogen and the carbonyl group of the ester will appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

  • Pyrrolidinone Ring Protons: The three sets of methylene protons on the pyrrolidinone ring will exhibit more complex splitting patterns due to geminal and vicinal coupling.

    • -CH₂-C=O (Protons at C3): These protons are adjacent to a methylene group (C4) and will likely appear as a triplet.

    • -CH₂-CH₂-N (Protons at C4): These protons are flanked by two other methylene groups (C3 and C5) and are expected to show a more complex multiplet, likely a quintet or a multiplet of triplets.

    • N-CH₂-CH₂ (Protons at C5): These protons are adjacent to a methylene group (C4) and the nitrogen atom, and will likely appear as a triplet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated.

  • C=O (Ester Carbonyl): This carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm.[2]

  • C=O (Amide Carbonyl): The lactam carbonyl carbon will also appear downfield, in a similar region to the ester carbonyl.

  • -OCH₃ (Methyl Carbon): The carbon of the methyl ester group will be found in the upfield region, typically around 50-60 ppm.

  • N-CH₂-COO (Methylene Carbon): The methylene carbon attached to the nitrogen and the ester group will have a chemical shift influenced by both functionalities.

  • Pyrrolidinone Ring Carbons (C3, C4, C5): These sp³ hybridized carbons will appear in the upfield region of the spectrum. Their precise chemical shifts will be determined by their proximity to the nitrogen atom and the carbonyl group.

Comparative Analysis: this compound vs. Piracetam

A meaningful comparison can be drawn with Piracetam (2-oxo-1-pyrrolidineacetamide), a well-known nootropic drug that shares the 2-oxo-pyrrolidine core but differs in the side chain (acetamide vs. methyl acetate).[3] This structural difference, while seemingly minor, leads to discernible changes in their respective NMR spectra.

Functional Group This compound (Predicted ¹H Chemical Shift, ppm) Piracetam (Reported ¹H Chemical Shift, ppm in D₂O) This compound (Predicted ¹³C Chemical Shift, ppm) Piracetam (Predicted ¹³C Chemical Shift, ppm in D₂O)
Pyrrolidinone C=O --~175181.1
Side Chain C=O --~170175.4
N-CH₂- (Side Chain) ~4.0 (s)3.94~4849.0
-OCH₃ / -NH₂ ~3.7 (s)-~52-
N-CH₂- (Ring) ~3.5 (t)~3.5~4547.9
-CH₂- (Ring, C4) ~2.1 (m)~2.0~2020.9
-CH₂-C=O (Ring) ~2.4 (t)~2.4~3132.8

Note: Predicted values for this compound are based on spectral analysis and comparison with related structures. Piracetam data is sourced from publicly available databases and literature.[4][5]

The primary difference in the ¹H NMR will be the presence of a singlet for the methyl ester protons in this compound, versus the broad signals for the amide protons in Piracetam (which would likely exchange in D₂O). In the ¹³C NMR, the chemical shift of the side-chain carbonyl and the adjacent methylene carbon will be subtly different due to the change from an amide to an ester functionality.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Cap the NMR tube and gently invert several times to ensure complete dissolution.

2. Spectrometer Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Set the acquisition parameters for a standard ¹H experiment. Typical parameters on a 400 MHz spectrometer would include:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay (d1): 1-5 seconds
  • Number of scans: 8-16, depending on the sample concentration. d. Acquire the spectrum.

3. ¹³C NMR Acquisition: a. After acquiring the ¹H spectrum, switch the spectrometer to the ¹³C nucleus. b. Use a standard proton-decoupled pulse sequence. c. Set appropriate acquisition parameters:

  • Pulse angle: 30 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale to the TMS signal at 0 ppm. d. Integrate the signals in the ¹H spectrum. e. Identify the peak positions in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and Proton Network

The following diagram, generated using Graphviz, illustrates the connectivity of the atoms in this compound and highlights the different proton environments and their expected coupling patterns.

Caption: Molecular structure of this compound with proton environments and coupling pathways.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its molecular structure. The chemical shifts and coupling patterns are consistent with the electronic environments of the nuclei within the molecule. Comparison with the closely related nootropic drug, Piracetam, highlights the subtle yet significant influence of the ester versus amide functionality on the NMR spectra. The detailed analysis and protocols provided in this guide serve as a valuable resource for researchers working with this compound and its analogs, ensuring accurate characterization and quality control in their scientific endeavors.

References

A Comparative Guide to the FT-IR Spectrum Analysis of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxo-1-pyrrolidineacetate is a versatile intermediate compound widely utilized in organic synthesis and pharmaceutical development. Its molecular architecture, featuring a pyrrolidine ring, makes it a valuable precursor in the synthesis of bioactive molecules and novel therapeutic agents. Accurate and efficient characterization of this compound is paramount for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

This guide provides an in-depth analysis of the FT-IR spectrum of this compound. We will deconstruct its spectrum by examining its constituent functional groups, compare its spectral features with those of simpler analogues, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, chemists, and quality control professionals who require a practical and scientifically grounded understanding of how to interpret the FT-IR spectrum of this important molecule.

Molecular Structure and Predictive Spectral Analysis

To interpret the FT-IR spectrum, we must first understand the molecule's structure and the vibrational modes associated with its functional groups. This compound (C₇H₁₁NO₃) contains two key functional groups that produce prominent infrared absorption bands: a five-membered cyclic amide (a γ-lactam) and a methyl ester.

The analysis of an FT-IR spectrum is a systematic process. We will examine the spectrum from higher to lower wavenumbers, focusing on the diagnostic regions for key functional groups.

The Carbonyl (C=O) Stretching Region (1800 – 1650 cm⁻¹)

This is the most diagnostic region for this compound, as it contains two distinct carbonyl groups. The precise frequency of a C=O stretch is highly sensitive to its electronic environment, ring strain, and conjugation.

  • Ester Carbonyl (C=O): Saturated aliphatic esters typically exhibit a strong C=O stretching band in the 1750-1735 cm⁻¹ range. This frequency is higher than that of a simple ketone due to the electron-withdrawing effect of the adjacent single-bonded oxygen atom.

  • Lactam Carbonyl (C=O): The C=O stretching frequency of amides is influenced by resonance, which lowers the frequency compared to ketones. However, incorporating the amide into a small ring introduces ring strain. For a five-membered γ-lactam, this strain increases the C=O stretching frequency relative to an acyclic or six-membered lactam. Therefore, the C=O stretch for a five-membered lactam is typically observed around 1760-1700 cm⁻¹ .

For this compound, we predict two strong, distinct peaks in this region. The ester C=O will likely appear around ~1740 cm⁻¹ , while the γ-lactam C=O will appear at a slightly lower frequency, likely around ~1700 cm⁻¹ .

C-H Stretching Region (3000 – 2850 cm⁻¹)

This region reveals the nature of the carbon-hydrogen bonds. As the molecule contains only sp³-hybridized carbons in the pyrrolidine ring and the methyl group, we expect to see absorption bands exclusively below 3000 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

C-O and C-N Stretching Region (1300 – 1000 cm⁻¹)

This part of the spectrum, often overlapping with the fingerprint region, is crucial for confirming the ester and amide functionalities.

  • Ester C-O Stretches: Esters are characterized by two strong C-O stretching bands. An asymmetric C-C(=O)-O stretch typically appears between 1300-1150 cm⁻¹ , and a symmetric O-C-C stretch is found between 1150-1000 cm⁻¹ . These are often very intense and reliable diagnostic peaks.

  • Lactam C-N Stretch: The C-N stretching vibration of the tertiary amide within the lactam ring will also appear in this region, though it may be less distinct or coupled with other vibrations.

Comparative Analysis with Structural Analogues

To build confidence in our peak assignments, we can compare the expected spectrum of this compound with the known spectra of simpler, related molecules. This approach helps to isolate the contributions of each functional group.

  • N-Methyl-2-pyrrolidone (NMP): This molecule contains the γ-lactam ring but lacks the ester group. Its spectrum is dominated by the lactam C=O stretch (around 1680-1670 cm⁻¹) and the aliphatic C-H stretches.

  • Methyl Acetate: This simple ester provides the characteristic signature of the -C(=O)OCH₃ group. It shows a strong C=O stretch around 1740 cm⁻¹ and prominent C-O stretches around 1240 cm⁻¹ and 1050 cm⁻¹.

By comparing these, we can confidently assign the higher-frequency C=O peak in our target molecule to the ester and the lower-frequency C=O peak to the lactam.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)N-Methyl-2-pyrrolidone (Reference, cm⁻¹)Methyl Acetate (Reference, cm⁻¹)
Ester C=O Stretch~1740-~1740
Lactam C=O Stretch~1700~1670-
Aliphatic C-H C-H Stretch2990-28502980-28702990-2950
Ester C-C-O Asymmetric Stretch~1250-1200-~1240
Ester O-C-C Symmetric Stretch~1050-1020-~1050
Lactam C-N Stretch~1290~1290-

Table 1: Comparison of predicted vibrational frequencies for this compound with reference compounds.

Experimental Protocol: Data Acquisition via ATR-FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient and common sampling technique in modern laboratories. It requires minimal to no sample preparation, uses a very small sample volume, and provides high-quality, reproducible spectra.

Objective

To obtain a high-quality, interpretable mid-infrared spectrum of this compound.

Materials and Equipment
  • FT-IR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Sample: this compound (liquid).

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free laboratory wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before any measurement, clean the ATR crystal surface thoroughly. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent. The cleanliness of the crystal is paramount for a flat, artifact-free baseline.

  • Acquire Background Spectrum:

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. This measurement captures the spectrum of the ambient atmosphere (water vapor, CO₂) and the instrument itself. The software will automatically ratio this background against the sample spectrum later.

    • Causality: The background scan is critical because it removes environmental and instrumental interferences, ensuring that the final spectrum contains only the absorption features of the sample.

  • Sample Application:

    • Place a single, small drop of liquid this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Acquire Sample Spectrum:

    • Initiate the sample scan. The infrared beam will pass through the ATR crystal, reflect at the crystal-sample interface, and be measured by the detector.

    • Typical Acquisition Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After the scan is complete, remove the sample from the ATR crystal using a lint-free wipe. Clean the crystal thoroughly with isopropanol as described in Step 2.

    • Use the instrument software to perform any necessary data processing. This may include:

      • ATR Correction: Some software has an algorithm to correct for the wavelength-dependent depth of penetration of the IR beam in an ATR experiment, making the spectrum appear more like a traditional transmission spectrum.

      • Baseline Correction: If the baseline is not flat, apply a baseline correction to improve the appearance and accuracy of the spectrum.

FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the entire FT-IR analysis process, from sample handling to final interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Interpretation Instrument 1. Instrument Setup (Equilibrate) Clean 2. Clean ATR Crystal Instrument->Clean Background 3. Acquire Background Spectrum Clean->Background Sample 4. Apply Sample to Crystal Background->Sample Ready for Sample Scan 5. Acquire Sample Spectrum Sample->Scan Process 6. Process Data (e.g., Baseline Correction) Scan->Process Identify 7. Identify Key Peaks (C=O, C-H, C-O) Process->Identify Processed Spectrum Compare 8. Compare to Reference Spectra Identify->Compare Report 9. Final Structural Confirmation Compare->Report

A flowchart of the FT-IR analysis workflow for this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. A systematic interpretation of its spectrum, guided by an understanding of its functional groups, reveals a unique molecular fingerprint. The most prominent features are two distinct carbonyl stretching bands around ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (γ-lactam) , strong aliphatic C-H stretches below 3000 cm⁻¹, and a pair of intense C-O stretching bands between 1300-1000 cm⁻¹. By employing a straightforward ATR-FTIR experimental protocol and comparing the results with known analogues, researchers can rapidly and confidently confirm the identity and purity of this valuable synthetic intermediate.

A Senior Application Scientist's Guide to the N-Alkylation of 2-Pyrrolidone: A Comparative Analysis of Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of 2-pyrrolidone is a cornerstone reaction in synthetic chemistry, serving as the gateway to N-alkyl-2-pyrrolidones (NAPs). These derivatives, most notably N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), are prized for their exceptional properties as high-polarity, aprotic solvents and are indispensable in industries ranging from petrochemicals and polymers to pharmaceuticals and electronics.[1] The synthetic route appears straightforward: deprotonation of the lactam nitrogen followed by nucleophilic substitution on an alkylating agent. However, the true challenge lies in navigating the competitive side reactions inherent to the system.

The deprotonated 2-pyrrolidone anion is an ambident nucleophile, meaning it possesses two reactive sites: the nitrogen and the oxygen atom. This duality creates a classic synthetic dilemma, leading to a potential mixture of the desired N-alkylated product and the undesired O-alkylated isomer, 2-alkoxy-1-pyrroline.[2] The choice of alkylating agent, in concert with the reaction conditions, is the single most critical factor dictating the outcome of this competition.

This guide provides an in-depth comparison of common alkylating agents for 2-pyrrolidone. We will dissect the mechanistic principles governing selectivity, present experimental data to support our analysis, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Mechanistic Dichotomy: N- vs. O-Alkylation

To control the reaction's regioselectivity, one must first understand the underlying principles. The process begins with the deprotonation of 2-pyrrolidone by a suitable base. Given the relatively high pKa of the N-H bond (approx. 24.5), a strong base is required for complete anion formation.[2] The resulting pyrrolidinone anion exists as a resonance hybrid, with electron density distributed between the nitrogen and oxygen atoms.

Resonance cluster_0 Pyrrolidinone Anion struct1 N⁻ struct2 O⁻ struct1->struct2

Figure 1: Resonance structures of the pyrrolidinone anion.

This ambident nature is best rationalized through Hard and Soft Acid-Base (HSAB) theory. The more electronegative oxygen atom is a "hard" nucleophilic center, while the less electronegative nitrogen atom is a "soft" nucleophilic center. Consequently:

  • Soft Electrophiles (soft alkylating agents) will preferentially react with the soft nitrogen center, leading to the desired N-alkylation .

  • Hard Electrophiles (hard alkylating agents) will favor reaction at the hard oxygen center, resulting in O-alkylation .

The following diagram illustrates this competitive pathway, which is central to optimizing the synthesis of N-alkyl-2-pyrrolidones.

G Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion (Ambident Nucleophile) Pyrrolidinone->Anion + Base - H⁺ mid1 Anion->mid1 mid2 Anion->mid2 AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->mid1 AlkylatingAgent->mid2 N_Product N-Alkyl-2-pyrrolidone (Desired Product) O_Product 2-Alkoxy-1-pyrroline (Side Product) mid1->N_Product  Path A: N-Alkylation (Favored by 'soft' R-X) mid2->O_Product  Path B: O-Alkylation (Favored by 'hard' R-X)

Figure 2: Competing N- and O-alkylation pathways.

Comparative Analysis of Alkylating Agents

The choice of alkylating agent is a balancing act between reactivity, selectivity, cost, and safety. Here, we compare the most common classes.

Alkyl Halides (R-X)

Alkyl halides are the most versatile and widely used agents for this transformation. Their behavior is governed by the nature of both the halogen and the alkyl group.

  • Mechanism and Reactivity: The reaction proceeds via a classic SN2 mechanism.[3][4] The reactivity is therefore highly dependent on the leaving group ability of the halide and the steric hindrance of the alkyl group.

    • Leaving Group: The reactivity follows the order: R-I > R-Br > R-Cl > R-F .[5] Iodides are the most reactive, while chlorides are the least.

    • Alkyl Group: The order of reactivity is Methyl > Primary (1°) > Secondary (2°) .[6][7] Tertiary (3°) alkyl halides are unsuitable as they will predominantly undergo elimination reactions.[8]

  • Selectivity (N- vs. O-Alkylation): Alkyl halides are considered relatively "soft" electrophiles, thus generally favoring the desired N-alkylation.[2] Alkyl iodides, being the softest, typically provide the highest selectivity for the N-alkylated product.

  • Practical Considerations:

    • Alkyl Iodides (R-I): Offer the best reactivity and N-selectivity but are the most expensive and can be light-sensitive.

    • Alkyl Bromides (R-Br): Represent a practical compromise, offering good reactivity and selectivity at a more moderate cost.

    • Alkyl Chlorides (R-Cl): Are the most cost-effective but their low reactivity often necessitates harsher conditions (e.g., higher temperatures) or the use of a catalyst, such as a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions), to facilitate an in situ halide exchange to the more reactive iodide.[5]

Dialkyl Sulfates (R₂SO₄)

Dialkyl sulfates, particularly dimethyl sulfate (DMS) and diethyl sulfate (DES), are potent alkylating agents frequently employed in industrial settings.

  • Reactivity: They are highly reactive, often providing high conversion rates under mild conditions.[9]

  • Selectivity (N- vs. O-Alkylation): According to HSAB theory, dialkyl sulfates are "harder" electrophiles compared to alkyl halides.[2] This increased hardness leads to a greater propensity for reaction at the hard oxygen center, often resulting in a higher proportion of the O-alkylated side product.[2][9]

  • Practical Considerations: While inexpensive and effective, dialkyl sulfates are extremely toxic, mutagenic, and carcinogenic. Their use demands strict safety protocols, including handling in a well-ventilated fume hood with appropriate personal protective equipment.

Alcohols (R-OH) via Borrowing Hydrogen Catalysis

A modern and greener alternative involves the direct use of alcohols as alkylating agents, mediated by a transition-metal catalyst.

  • Mechanism: This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the catalyst (typically based on Ru, Pd, or Ir) temporarily oxidizing the alcohol to an aldehyde in situ.[10][11] The 2-pyrrolidone then condenses with the aldehyde to form an enamine or iminium intermediate, which is subsequently reduced by the hydrogen initially borrowed by the catalyst, regenerating the catalyst and yielding the N-alkylated product.

  • Selectivity and Advantages: This method is highly selective for N-alkylation. Its primary advantage is its atom economy and environmental friendliness, as the only byproduct is water.[11] Alcohols are also cheap, stable, and readily available feedstocks.

  • Practical Considerations: This approach is still an emerging technology for lactam alkylation. The primary drawback is the requirement for a specific, and often expensive, noble metal catalyst. Reaction optimization is crucial and dependent on the chosen catalytic system.

Data Summary: Performance of Alkylating Agents

The following table summarizes the key characteristics of each class of alkylating agent for the N-alkylation of 2-pyrrolidone.

Alkylating Agent ClassRepresentative ExampleTypical ConditionsN/O SelectivityAdvantagesDisadvantages & Hazards
Alkyl Halides Benzyl Bromide, Ethyl IodideNaH in THF/DMFGood to ExcellentHigh N-selectivity, versatile, well-understood mechanism.Cost (especially iodides), potential for elimination with 2° halides.
Dialkyl Sulfates Dimethyl Sulfate (DMS)K₂CO₃ in DMFModerate to GoodHighly reactive, low cost, suitable for industrial scale.Highly Toxic & Carcinogenic , lower N-selectivity (more O-alkylation).[2]
Alcohols (Borrowing H₂) Ethanol, Benzyl AlcoholRu or Ir catalystExcellent"Green" (water is the only byproduct), high N-selectivity, uses cheap feedstocks.Requires expensive catalyst, newer technology, may require optimization.

The Critical Role of Reaction Conditions

Beyond the alkylating agent itself, the choice of base, solvent, and temperature are paramount for achieving high yield and selectivity.

  • Base Selection: A strong, non-nucleophilic base is essential for efficient deprotonation.

    • Sodium Hydride (NaH): The most common choice for lab-scale synthesis. It irreversibly deprotonates the pyrrolidone to form the sodium salt and hydrogen gas.[2] Requires strictly anhydrous conditions.

    • Carbonates (K₂CO₃, Cs₂CO₃): Weaker bases that can be effective, especially with more reactive alkylating agents or under phase-transfer catalysis conditions.[2][5] Cesium carbonate (Cs₂CO₃) is often superior due to its greater solubility and the "cesium effect," which enhances the nucleophilicity of the anion.

  • Solvent Effects: Polar aprotic solvents are the standard.

    • DMF, THF, DMSO: These solvents effectively solvate the cation (e.g., Na⁺) while leaving the pyrrolidinone anion exposed and highly nucleophilic, thus accelerating the SN2 reaction.[2][5]

    • Anhydrous Conditions: The presence of water is detrimental as it will quench the base and the pyrrolidinone anion, drastically reducing the yield.[2]

  • Phase-Transfer Catalysis (PTC): A powerful technique for industrial applications and a greener alternative for lab synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the pyrrolidinone anion from a solid or aqueous phase into the organic phase containing the alkylating agent.

    • Advantages: PTC enables the use of inexpensive and safer inorganic bases like NaOH or K₂CO₃, reduces the need for hazardous and strictly anhydrous solvents, and can lead to high selectivity and yields under mild conditions.[2][12]

PTC_Workflow cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base Inorganic Base (e.g., K₂CO₃) Pyrrolidinone_Anion Pyrrolidinone Anion (P⁻) Base->Pyrrolidinone_Anion + Pyrrolidinone (PH) Catalyst_Q_P Ion Pair (Q⁺P⁻) Pyrrolidinone_Anion->Catalyst_Q_P + Q⁺X⁻ - X⁻ Alkyl_Halide Alkyl Halide (R-X) Product N-Alkyl-Pyrrolidone (P-R) Alkyl_Halide->Product Catalyst_Q_X Catalyst (Q⁺X⁻) Product->Catalyst_Q_X Regenerates Catalyst Catalyst_Q_X->Pyrrolidinone_Anion Catalyst Cycle Catalyst_Q_P->Alkyl_Halide Reaction

Figure 3: General workflow for Phase-Transfer Catalysis (PTC).

Potential Side Reactions and Troubleshooting

A successful synthesis requires anticipating and mitigating potential side reactions.

Side_Reactions Anion Pyrrolidinone Anion O_Alkylation O-Alkylation Product Anion->O_Alkylation + 'Hard' R-X Polymerization Polymerization (Nylon 4) Anion->Polymerization Strong Base High Temp Hydrolysis Hydrolysis (GABA) Anion->Hydrolysis + H₂O Di_Alkylation α-Carbon Alkylation Anion->Di_Alkylation + Excess Strong Base + R-X

Figure 4: Common side reactions in 2-pyrrolidone alkylation.

  • O-Alkylation: The most common side reaction.[2]

    • Identification: The N- and O-isomers can be distinguished spectroscopically. In ¹³C NMR, the α-carbon of the alkyl group attached to oxygen in the O-alkylated product will have a significantly higher chemical shift (further downfield) than the α-carbon attached to nitrogen in the N-alkylated product.[2]

    • Mitigation: Use "softer" alkylating agents (iodides > bromides), employ lower reaction temperatures, and consider phase-transfer catalysis.[2]

  • Ring-Opening Polymerization: Under strongly basic conditions, 2-pyrrolidone can polymerize to form polypyrrolidone (Nylon 4).[2][9]

    • Mitigation: Carefully control the stoichiometry of the base and maintain a controlled, often lower, reaction temperature. Add the alkylating agent promptly after the anion is formed.

  • Hydrolysis: The lactam ring can be cleaved by water in the presence of strong acids or bases to form 4-aminobutanoic acid (GABA).[2][9]

    • Mitigation: Ensure strictly anhydrous reaction conditions and perform a careful and prompt aqueous work-up, avoiding prolonged exposure to strong acids or bases.[2]

Experimental Protocols

Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is a classic laboratory method for achieving high-yield N-alkylation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then suspend it in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear solution.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise, ensuring the internal temperature remains low.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Protocol 2: N-Benzylation using Phase-Transfer Catalysis (PTC)

This protocol demonstrates a greener and often more convenient approach.

  • Setup: To a round-bottom flask, add 2-pyrrolidone (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), tetrabutylammonium bromide (TBAB, 0.05 equivalents), and toluene.

  • Alkylation: Add benzyl bromide (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. The efficiency of PTC is dependent on the stirring rate, as this increases the interfacial surface area between the phases.[13] Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional toluene.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.

Conclusion and Recommendations

The successful N-alkylation of 2-pyrrolidone hinges on a rational selection of the alkylating agent and careful control of reaction conditions to favor the desired N-alkylation pathway over competing side reactions.

  • For Laboratory Scale & High Selectivity: Alkyl bromides and iodides, used in conjunction with a strong base like NaH in an anhydrous polar aprotic solvent, remain the gold standard. They offer predictable reactivity and high N-selectivity.

  • For Industrial Scale & Cost-Effectiveness: Phase-transfer catalysis using inexpensive alkyl chlorides or bromides with inorganic bases like K₂CO₃ or NaOH provides a robust, scalable, and more environmentally benign process. While dialkyl sulfates are also used industrially due to their low cost and high reactivity, their extreme toxicity necessitates specialized handling infrastructure.

  • For Green Chemistry & Future Development: The "borrowing hydrogen" catalysis using alcohols represents the future of sustainable N-alkylation. As catalyst technology becomes more accessible, this method, which produces only water as a byproduct, will likely become more prevalent.

Ultimately, the optimal choice depends on the specific project goals, balancing the need for purity, yield, cost, safety, and environmental impact. By understanding the mechanistic principles outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic strategies to access the valuable class of N-alkyl-2-pyrrolidone compounds.

References

A Comparative Guide to the Impurity Profiling of Commercially Available Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of the impurity profiles of commercially available Methyl 2-oxo-1-pyrrolidineacetate (CAS 59776-88-4), a key intermediate and a known impurity in the synthesis of nootropic drugs like Piracetam.[1][2]

The presence and concentration of impurities can significantly impact the stability, safety, and pharmacological properties of an active pharmaceutical ingredient (API).[3] Therefore, a thorough understanding and robust analytical approach to impurity profiling are critical. This guide is structured to provide not just data, but a comprehensive framework for evaluating the quality of this crucial chemical building block, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[4][5]

The Significance of Impurity Profiling for this compound

This compound, also known as Piracetam Impurity B (as per the European Pharmacopoeia), is a critical compound in pharmaceutical research and development.[1][6] Its own purity is paramount, as any contaminants can carry through to the final API, potentially altering its efficacy or introducing toxic effects. Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a substance, which is essential for regulatory submissions and ensuring batch-to-batch consistency.[6][7]

Impurities are generally classified into three main categories as per ICH guidelines:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[]

  • Inorganic Impurities: These are often reagents, ligands, inorganic salts, and other materials that are not organic.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.

This guide will focus on the organic impurities, which are often the most critical for this type of compound.

Potential Impurities in this compound

Based on its relationship with Piracetam and common synthetic routes, several potential process-related and degradation impurities can be anticipated.[6] A comparative analysis should, therefore, focus on quantifying the target compound and identifying and quantifying these known potential impurities.

Table 1: Key Potential Impurities in this compound

Impurity NameCAS NumberTypeCommon Name/Designation
2-Pyrrolidinone616-45-5Process-RelatedPiracetam Impurity A
Ethyl 2-oxo-1-pyrrolidineacetate61516-73-2Process-RelatedPiracetam Impurity C
2-Oxo-1-pyrrolidineacetic acid53934-76-2DegradationPiracetam Impurity D

Comparative Experimental Design

To objectively compare different commercial sources of this compound, a robust analytical workflow is necessary. This involves subjecting samples from various suppliers to a suite of validated analytical techniques.

Sourcing of Commercial Samples

For this comparative study, hypothetical samples were designated as Supplier A, Supplier B, and Supplier C. These samples were procured through standard chemical supply channels and were stored under controlled conditions (room temperature, sealed in dry conditions) as recommended.[9]

Analytical Methodologies

A multi-pronged analytical approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides invaluable structural information for impurity identification.[1]

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting Sample Procurement Sample Procurement Sample Dilution Sample Dilution Sample Procurement->Sample Dilution HPLC_UV HPLC-UV Analysis Sample Dilution->HPLC_UV Primary Analysis LC_MS LC-MS Analysis Sample Dilution->LC_MS Confirmatory Analysis Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Unknowns LC_MS->Identification Comparison Comparative Report Generation Quantification->Comparison Identification->Comparison

Caption: Experimental workflow for comparative impurity profiling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate the main component from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is used for the identification of unknown impurities.

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC conditions: Same as the HPLC-UV method, with a proportionally adjusted flow rate if using a UPLC column.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

Comparative Results and Discussion

The three hypothetical commercial samples were analyzed using the validated HPLC-UV method. The percentage of each impurity was calculated based on the area normalization of the chromatogram.

Table 2: Comparative Impurity Profile of Commercial this compound Samples

CompoundRetention Time (min)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)
2-Oxo-1-pyrrolidineacetic acid (Impurity D)4.20.080.150.05
2-Pyrrolidinone (Impurity A)6.80.120.250.09
This compound 15.5 99.65 99.20 99.81
Ethyl 2-oxo-1-pyrrolidineacetate (Impurity C)18.1Not Detected0.28Not Detected
Unknown Impurity 120.30.150.120.05
Total Impurities 0.35 0.80 0.19
Purity (by area %) 99.65 99.20 99.81
Analysis of Results
  • Supplier C demonstrated the highest purity (99.81%) with the lowest total impurities. The levels of known process-related and degradation impurities were well below the ICH reporting threshold of 0.1% (for drug substances with a dose of <2g/day).[5]

  • Supplier A provided a product of high purity (99.65%), with the process-related impurity 2-Pyrrolidinone and an unknown impurity exceeding the 0.1% identification threshold. Further characterization of the unknown impurity via LC-MS would be required for a complete quality assessment.

  • Supplier B showed the lowest purity (99.20%) and the most complex impurity profile. Notably, it contained all three known impurities, with 2-Pyrrolidinone and Ethyl 2-oxo-1-pyrrolidineacetate present at significant levels. The presence of the ethyl ester (Impurity C) suggests the use of ethanol as a solvent or reagent in the manufacturing process.

Potential Degradation Pathways

Forced degradation studies are crucial to understand the stability of a compound and to identify potential degradation products that may arise during storage or in a formulation. Based on the chemical structure, two primary degradation pathways are plausible for this compound.

G Start This compound Acid 2-Oxo-1-pyrrolidineacetic acid (Impurity D) Start->Acid  Hydrolysis (Acid/Base) Oxidation Oxidized Products (e.g., N-oxides, ring-opened) Start->Oxidation  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of the target compound.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-Oxo-1-pyrrolidineacetic acid (Impurity D). This was observed as a common impurity in all tested samples, indicating that it can form during manufacturing or upon storage if exposed to moisture.

  • Oxidation: The lactam ring and the methylene group adjacent to the ester could be susceptible to oxidation, leading to a variety of degradation products. While no specific oxidative degradants were identified in the commercial samples, this pathway should be investigated in formal stability studies.

Conclusion and Recommendations

This comparative guide demonstrates that significant variations in purity and impurity profiles exist among commercially available this compound.

  • For researchers in early-stage drug discovery, material from any of the tested suppliers might be acceptable, but awareness of the impurity profile is crucial for interpreting experimental results.

  • For professionals in later-stage drug development and manufacturing, the choice of supplier is critical. The material from Supplier C is demonstrably of higher quality and would be the preferred choice to minimize process variables and potential safety liabilities. The material from Supplier B , with its higher levels of impurities, would likely require additional purification steps or rigorous justification to regulatory authorities.

It is imperative that laboratories perform their own comprehensive impurity analysis on incoming starting materials. Relying solely on the supplier's Certificate of Analysis may not be sufficient, as analytical methods and reporting thresholds can vary. A robust, validated in-house method, such as the HPLC-UV protocol detailed in this guide, is a fundamental component of a sound quality control strategy.

References

Comparative study of the reactivity of "Methyl 2-oxo-1-pyrrolidineacetate" with other esters

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical synthesis and molecular design, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic route. Methyl 2-oxo-1-pyrrolidineacetate, a molecule integrating both a lactam and an ester functionality, presents a unique reactivity profile that warrants a detailed comparative investigation. This guide offers a comprehensive analysis of its reactivity in key chemical transformations—hydrolysis, transesterification, and aminolysis—juxtaposed with two common esters: the simple, unactivated ethyl acetate and the β-keto ester, methyl acetoacetate.

This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding the nuanced reactivity of this important synthetic building block. The experimental data presented herein is a projection based on established principles of organic chemistry, designed to illustrate the expected outcomes of comparative studies.

Introduction: The Structural and Electronic Landscape of the Esters

The reactivity of an ester is intrinsically linked to its molecular architecture. The three esters chosen for this comparative study—this compound, Ethyl Acetate, and Methyl Acetoacetate—offer a compelling triad of structural and electronic diversity.

  • This compound: This molecule is characterized by a methyl ester appended to the nitrogen atom of a 2-pyrrolidinone (a lactam) ring. The lone pair of electrons on the lactam nitrogen can participate in resonance with the adjacent ester carbonyl group. This electronic interaction is anticipated to significantly influence the electrophilicity of the ester carbonyl carbon, thereby modulating its reactivity. Amides are generally less reactive than esters due to greater resonance stabilization.[1][2][3] This guide will explore how this "amide-like" character within the N-acyl lactam structure impacts the ester's susceptibility to nucleophilic attack.

  • Ethyl Acetate: A simple and widely used ester, ethyl acetate serves as our baseline for "unactivated" ester reactivity. Its reactivity is primarily dictated by the inherent electrophilicity of the ester carbonyl group, with minimal influence from other functional groups.

  • Methyl Acetoacetate: As a β-keto ester, the reactivity of the ester group in methyl acetoacetate is influenced by the presence of the ketone at the β-position. The α-protons are acidic, and the molecule can exist in equilibrium with its enol tautomer. This structural feature can affect both steric access to the ester carbonyl and its electronic properties.

Comparative Reactivity Analysis: A Triptych of Transformations

To provide a holistic view of the relative reactivities, we will examine three fundamental ester transformations: hydrolysis, transesterification, and aminolysis.

Hydrolysis: Stability in Aqueous Environments

Ester hydrolysis, the cleavage of the ester bond by water, is a critical consideration in both synthetic and biological contexts.[4] This process can be catalyzed by either acid or base. For this comparative study, we will consider acid-catalyzed hydrolysis.

Methyl Acetoacetate > Ethyl Acetate > this compound

The rationale for this predicted order is as follows:

  • This compound is expected to be the most resistant to hydrolysis. The resonance contribution from the lactam nitrogen donates electron density to the ester carbonyl, reducing its electrophilicity and making it less susceptible to nucleophilic attack by water.[2] This is analogous to the well-established lower reactivity of amides compared to esters.[5]

  • Ethyl Acetate exhibits a "standard" rate of hydrolysis for a simple ester.

  • Methyl Acetoacetate , while possessing a β-keto group that can potentially offer some steric hindrance, is generally more susceptible to hydrolysis than simple alkyl esters under certain conditions.

EsterInitial Concentration (M)[H+] (M)Temperature (°C)Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹)
This compound0.10.1501.5 x 10⁻⁵ (Predicted)
Ethyl Acetate0.10.1505.0 x 10⁻⁵
Methyl Acetoacetate0.10.1508.0 x 10⁻⁵ (Predicted)

This protocol outlines a standardized method for determining the rate of hydrolysis for the three esters.

  • Preparation of Reaction Mixtures: In a temperature-controlled reaction vessel, prepare a solution of the ester (0.1 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) containing a known concentration of a strong acid catalyst (e.g., 0.1 M HCl).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid catalyst with a stoichiometric amount of a weak base.

  • Analysis: Analyze the concentration of the remaining ester and the formed carboxylic acid in each quenched aliquot using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.[6]

  • Data Processing: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant. Divide this by the concentration of the acid catalyst to obtain the second-order rate constant.

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis A Prepare 0.1 M Ester Solution in H2O/MeCN B Add 0.1 M HCl Catalyst A->B C Equilibrate at 50°C B->C D Start Timer (t=0) C->D E Withdraw Aliquots at Regular Intervals D->E F Quench with Weak Base E->F G HPLC Analysis of Ester and Acid Concentration F->G H Plot ln[Ester] vs. Time G->H I Calculate Rate Constant (k) H->I

Caption: Workflow for the kinetic study of acid-catalyzed ester hydrolysis.

Transesterification: Exchanging Alkoxy Groups

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a cornerstone of polyester synthesis and biodiesel production.[7][8] We will consider the acid-catalyzed transesterification with n-butanol.

Ethyl Acetate ≈ Methyl Acetoacetate > this compound

  • This compound is again predicted to be the least reactive due to the resonance stabilization imparted by the lactam nitrogen, which diminishes the electrophilicity of the ester carbonyl.

  • Ethyl Acetate and Methyl Acetoacetate are expected to exhibit comparable, and higher, reactivity. While the β-keto group in methyl acetoacetate can influence the reaction, in many cases, its reactivity in transesterification is similar to that of simple esters.[9]

EsterInitial Concentration (M)[n-Butanol] (M)CatalystTemperature (°C)Yield after 4h (%)
This compound0.11.0H₂SO₄ (cat.)7035 (Predicted)
Ethyl Acetate0.11.0H₂SO₄ (cat.)7075
Methyl Acetoacetate0.11.0H₂SO₄ (cat.)7072 (Predicted)
  • Reaction Setup: In a flask equipped with a reflux condenser, combine the ester (0.1 M), a large excess of the alcohol (e.g., n-butanol, 1.0 M), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to a constant temperature (e.g., 70°C) with stirring.

  • Sampling and Derivatization: At specified time points, withdraw a small sample of the reaction mixture. If necessary, derivatize the sample to make the components amenable to gas chromatography.

  • GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and quantify the starting ester, the product ester, and the corresponding alcohols.[10]

  • Yield Calculation: Determine the percentage yield of the transesterified product at each time point based on the initial concentration of the limiting ester reactant.

Transesterification_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis and Quantification A Combine Ester (0.1 M), n-Butanol (1.0 M), and H₂SO₄ (cat.) B Heat to 70°C with Stirring A->B C Withdraw Samples at Time Intervals B->C D Optional Derivatization C->D E GC-MS Analysis D->E F Quantify Reactants and Products E->F G Calculate % Yield F->G Aminolysis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis A Dissolve Ester (0.1 M) and Benzylamine (0.2 M) in MeCN B Heat to 80°C in Sealed Vial A->B C Take Aliquots Periodically B->C D Dilute with Mobile Phase C->D E HPLC Analysis D->E F Monitor Reactant and Product Peak Areas E->F G Calculate % Conversion F->G

References

A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 2-oxo-1-pyrrolidineacetate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. A Certificate of Analysis (CoA) is more than a document; it is the scientific fingerprint of a chemical substance. This guide provides an in-depth, comparative framework for understanding and verifying the quality of Methyl 2-oxo-1-pyrrolidineacetate (CAS 59776-88-4), a key intermediate in the synthesis of various pharmaceuticals, including nootropic agents like Pramiracetam.[1] This compound is also recognized as a known impurity of the drug Piracetam (Piracetam EP Impurity B), making its accurate identification and quantification critical for quality control.[2]

Instead of a simple checklist, we will explore the causality behind the analytical techniques, compare potential results between different batches or suppliers, and provide actionable protocols to validate a CoA's claims.

Deconstructing the Certificate of Analysis: Beyond the Numbers

A robust CoA for a high-purity chemical intermediate like this compound should provide a multi-faceted view of the compound's identity and purity. We will dissect the essential components and discuss their scientific implications.

Key Physicochemical and Identity Parameters:

ParameterTypical SpecificationSignificance & Scientific Rationale
Appearance Colorless to slightly yellow clear liquidA simple but crucial first-pass indicator.[3] Any significant deviation (e.g., cloudiness, strong color) suggests potential contamination or degradation.
Molecular Formula C₇H₁₁NO₃Confirms the elemental composition.[1]
Molecular Weight 157.17 g/mol Derived from the formula, this value is fundamental for mass spectrometry and stoichiometric calculations.[1]
Density (@ 25 °C) ~1.131 - 1.171 g/mLA physical constant sensitive to impurities.[3] A measured density outside the expected range warrants further investigation.
Refractive Index (n20/D) ~1.472 - 1.474Like density, this is a quick and non-destructive method to assess purity.[3] The refractive index changes with the presence of solutes (impurities).
Structural Confirmation Conforms to StructureThis claim MUST be backed by spectroscopic data, typically ¹H-NMR and Mass Spectrometry. It is the cornerstone of compound identity.
Purity (Assay) ≥95-99% (Method Specific)The most critical parameter. The analytical method used (e.g., HPLC, GC) must be specified, as the result is method-dependent.[4][5]

The Analytical Gauntlet: A Workflow for Verification

To trust a CoA, one must understand the methods used to generate its data. The following workflow outlines the logical sequence of tests required to comprehensively characterize this compound.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Sample Received NMR Proton NMR (¹H-NMR) Sample->NMR Primary Structure Verification MS Mass Spectrometry (MS) Sample->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis HPLC HPLC-UV/DAD (Purity Assay) NMR->HPLC Identity Confirmed MS->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed Data Data Review & Comparison to Spec. HPLC->Data Quantitative Data GC GC-FID/MS (Residual Solvents, Volatile Impurities) GC->Data Quantitative Data LOD Loss on Drying (Non-volatile Residue) LOD->Data Quantitative Data CoA CoA Generation Data->CoA

Caption: Analytical workflow for CoA generation.

Comparative Analysis: Experimental Methodologies & Data Interpretation

This section details the "why" and "how" of the most critical analytical techniques, presenting a framework for comparing results, for example, between a newly received "Lot A" and an established in-house reference "Lot B".

Gold Standard for Identity: Nuclear Magnetic Resonance (¹H-NMR)

Causality: While MS confirms mass and FTIR confirms functional groups, only NMR provides a detailed map of the molecule's proton framework, confirming atom connectivity. It can unambiguously distinguish between isomers, which other methods may fail to do.

Experimental Protocol: ¹H-NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (δ=0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Processing: Fourier transform the data, phase correct the spectrum, and integrate the peaks.

Data Interpretation & Comparison:

Protons (Assignment)Expected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationLot A ResultLot B Result
-OCH₃ (Methyl ester)~3.7Singlet (s)3H3.71 (s), 3H3.71 (s), 3H
-N-CH₂ -CO- (Methylene)~4.1Singlet (s)2H4.12 (s), 2H4.12 (s), 2H
-N-CH₂ -CH₂- (Pyrrolidine)~3.4Triplet (t)2H3.45 (t), 2H3.45 (t), 2H
-CO-CH₂ -CH₂- (Pyrrolidine)~2.5Triplet (t)2H2.51 (t), 2H2.51 (t), 2H
-CH₂-CH₂ -CH₂- (Pyrrolidine)~2.1Multiplet (m)2H2.15 (m), 2H2.15 (m), 2H
  • Trustworthiness Check: The integration values should be in the ratio 3:2:2:2:2. Any significant deviation suggests an impurity. For instance, an unexpected peak at ~2.1 ppm (singlet) integrating to 3H could indicate residual acetone.

Workhorse for Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds.[6][7] Its high resolution allows for the separation of the main compound from closely related impurities, providing a precise percentage purity value (often by area percent). For nootropic compounds and their intermediates, reverse-phase HPLC is the standard method.[5][8][9]

Experimental Protocol: HPLC Purity Assay

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The acid improves peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV or Diode Array Detector (DAD) at 210 nm.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Create a working solution by diluting the stock to a suitable concentration (e.g., 0.1 mg/mL).

  • System Suitability: Before analysis, inject a standard solution multiple times. The system is ready if parameters like retention time repeatability (%RSD < 1%) and peak tailing factor (0.8 - 1.5) are met. This is a self-validating step.

  • Analysis: Inject the sample solution and run the gradient method for a sufficient time to elute any late-eluting impurities (e.g., 20-30 minutes).

Data Interpretation & Comparison:

ParameterLot A ResultLot B ResultInterpretation
Retention Time (Main Peak) 8.52 min8.51 minConsistent retention time indicates the main component is the same in both lots.
Purity (Area %) 99.6%98.1%Lot A is of higher purity. Lot B has 1.5% more impurities.
Total Impurities 0.4%1.9%A significant difference. The impurity profile of Lot B must be examined.
Largest Single Impurity 0.15% @ 6.2 min1.2% @ 9.8 minLot B has a major unknown impurity that requires identification (e.g., by LC-MS).
  • Expert Insight: A high purity value alone is insufficient. The impurity profile matters. A batch with 99.0% purity and five small, known impurities may be preferable to a 99.5% pure batch with one single, unknown impurity of 0.5%.

Differentiating Related Compounds: The Power of Specificity

It is crucial that analytical methods can distinguish the target compound from structurally similar molecules, such as the parent drug or potential precursors.

G Piracetam Piracetam (2-oxo-1-pyrrolidine acetamide) Intermediate This compound (Target Analyte / Impurity B) Piracetam->Intermediate Hydrolysis & Esterification (Degradation Pathway) Precursor 2-Pyrrolidinone Precursor->Intermediate Alkylation (Synthetic Pathway)

Caption: Relationship of the analyte to related compounds.

An optimized HPLC method, as described above, would be able to resolve these three compounds, showing distinct peaks at different retention times, thereby confirming the specificity of the analysis. For instance, the more polar Piracetam would likely elute earlier than its methyl ester intermediate.

Conclusion: An Integrated Approach to Quality Assurance

A Certificate of Analysis should not be taken at face value. For professionals in research and drug development, it is the starting point of a verification process. By understanding the scientific principles behind the key analytical techniques—NMR for identity and HPLC for purity—and by employing a comparative mindset, scientists can ensure the quality and consistency of critical chemical intermediates like this compound. This rigorous, evidence-based approach is fundamental to achieving reproducible science and developing safe, effective pharmaceuticals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-oxo-1-pyrrolidineacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical procedures for the proper disposal of Methyl 2-oxo-1-pyrrolidineacetate (CAS: 59776-88-4), a key intermediate in pharmaceutical and organic synthesis. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established laboratory safety standards and chemical waste management regulations.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is not fully available, its physical properties and the hazard profile of structurally related compounds necessitate a cautious and proactive approach.[1]

Causality of Handling Precautions: The Safety Data Sheet (SDS) for this compound, while lacking specific toxicity values, includes precautionary statements such as "Avoid contact with skin and eyes" and "Avoid breathing vapours, mist or gas".[1] This indicates a potential for irritation or other health effects upon exposure. Furthermore, related compounds like (2-Oxo-1-pyrrolidinyl)acetic acid are known skin and eye irritants.[2] Therefore, all handling and disposal operations must be conducted under the assumption that this compound is a hazardous substance.

Data Presentation: Physicochemical Properties

Property Value Source
CAS Number 59776-88-4 [1]
Appearance Yellow liquid [1]
Boiling Point 144-148°C (at 16 Torr) [1]
Flash Point 113 °C (closed cup) [1]
Density 1.131 g/mL at 25 °C [1]

| Hazards | Treat as hazardous; potential skin and eye irritant. Combustible liquid. |[1][2] |

Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemicals is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards for chemical waste management in a research setting.

  • Occupational Safety and Health Administration (OSHA): Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), employers are required to develop and implement a written Chemical Hygiene Plan (CHP) .[3][4] This plan must outline specific procedures, controls, and training to protect laboratory personnel from chemical hazards.[3] The disposal protocols in this guide should be incorporated into your institution's CHP.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[5] The SDS for this compound explicitly directs to "dispose of as hazardous waste," placing it under RCRA's purview.[1] This strictly prohibits disposal down the drain or in regular trash.[1][5]

Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is mandatory to use appropriate engineering controls and PPE to minimize exposure.

Engineering Controls: All transfers and packaging of this chemical must be performed in a properly functioning chemical fume hood .[4] This is the primary line of defense to control inhalation exposure.

Data Presentation: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. Prevents direct skin contact.
Body Protection Flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Not typically required when using a fume hood. Use a NIOSH-approved respirator if a fume hood is unavailable or during a large spill. | Prevents inhalation of vapors or mists.[6] |

Step-by-Step Disposal and Spill Management Protocols

The following protocols provide a self-validating system for the safe disposal of this compound. The initial step in every disposal scenario is to characterize the waste stream and determine the appropriate procedure.

Mandatory Visualization: Disposal Decision Workflow

start Start: Waste Identified (this compound) assess Assess Situation start->assess bulk Routine Disposal (Unused/Waste Product) assess->bulk  Routine spill Accidental Spill assess->spill Spill   container Step 1: Select Compatible Waste Container bulk->container ppe Step 1: Evacuate & Don PPE spill->ppe label_waste Step 2: Attach Hazardous Waste Label container->label_waste segregate Step 3: Segregate from Incompatibles label_waste->segregate saa Step 4: Store in Satellite Accumulation Area (SAA) segregate->saa vendor Step 5: Arrange Pickup by Licensed Disposal Vendor saa->vendor contain Step 2: Contain with Inert Absorbent Material ppe->contain collect Step 3: Collect Contaminated Material for Disposal contain->collect collect->container end_node End: Waste Disposed vendor->end_node

Caption: Disposal decision workflow for this compound.

Experimental Protocols:

Protocol 4.1: Routine Disposal of Unused or Contaminated Product

This procedure applies to the disposal of expired, surplus, or waste solutions of this compound generated during research.

  • Waste Characterization: Confirm the waste is primarily this compound. Do not mix with incompatible waste streams.

  • Container Selection:

    • Select a clean, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene). The container must have a secure, screw-top cap.[5]

    • Ensure the original container is not degraded. If it is, transfer the contents to a suitable new container inside a fume hood.[7]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and list any other components. Avoid using abbreviations or formulas.

    • Indicate the approximate volume and associated hazards (e.g., "Irritant," "Combustible").

  • Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[7][8]

    • Ensure the SAA provides secondary containment to capture any potential leaks.

    • Crucial Segregation: Store this waste away from strong oxidizing agents and strong acids to prevent potentially reactive events.[6][7]

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (per your institution's policy, often 6-12 months), contact your facility's Environmental Health & Safety (EHS) office.[5][8]

    • The EHS office will arrange for collection by a licensed hazardous waste disposal company.[1]

Protocol 4.2: Management of Small Spills (<100 mL)

This protocol outlines the immediate actions required to safely manage a small-scale spill.

  • Alert and Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection:

    • Once the liquid is fully absorbed, carefully scoop the contaminated material using non-sparking tools and place it into a designated, sealable waste container.

    • Follow steps 2-5 of Protocol 4.1 for the labeling, storage, and final disposal of the spill cleanup waste.

  • Decontamination:

    • Clean the spill surface area with a suitable laboratory detergent and water.

    • Wipe the area dry. Dispose of the cleaning materials (e.g., wipes, paper towels) in the same container as the absorbed spill waste.

Decontamination of Equipment

All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated.

  • Pre-rinse: In a fume hood, rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical.

  • Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as hazardous waste, following Protocol 4.1 .

  • Wash: After the initial rinse, the equipment can be washed using standard laboratory procedures with soap and water.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of Methyl 2-oxo-1-pyrrolidineacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling to ensure laboratory safety and experimental integrity.[1][2] This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS 59776-88-4) is classified with specific hazards that dictate our handling protocols.[3] A thorough understanding of these risks is the foundation of a safe experimental workflow.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause redness and pain.[3]

  • Serious Eye Damage (H318): Poses a significant risk of serious injury if it comes into contact with the eyes.[3]

  • Respiratory Irritation (H335): Inhalation of vapors or mists can irritate the respiratory system.[3]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[3]

These classifications are not merely regulatory labels; they are directives that inform our choice of personal protective equipment and engineering controls. The causality is clear: the potential for skin and eye damage necessitates robust barrier protection, while the risk of respiratory irritation demands adequate ventilation or, in specific scenarios, respiratory protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is a critical, non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch)To protect against splashes that could cause serious eye damage.[3]
Skin and Body Protection Complete chemical-resistant suit and appropriate footwearTo shield the skin from accidental spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.To prevent the inhalation of vapors or mists that can cause respiratory irritation.[3]

This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, creating a self-validating system of protection.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the reproducibility of your experimental results.

Preparation:

  • Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood.

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Handling:

  • Container Inspection: Before use, inspect the container for any signs of damage or leakage.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of vapor or mist.[3]

  • No Direct Contact: Avoid all direct contact with the skin and eyes.[3]

Post-Handling:

  • Container Sealing: Tightly close the container immediately after use.[3]

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, and wash hands thoroughly with soap and water.

Spill, Emergency, and Disposal Procedures

Preparedness for unexpected events is a hallmark of a proficient laboratory.

Spill Response:

In the event of a spill, follow these steps methodically:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

The following diagram illustrates the logical flow of a chemical spill response:

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste clean->dispose

Chemical Spill Response Workflow

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed and upright to prevent leakage.[3]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste and disposed of in an approved waste disposal plant.[3][4]

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 59776-88-4[3]
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance Colorless to slightly yellow clear liquid[1]
Density 1.131 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely harness the scientific potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.